molecular formula C7H8N4 B2408915 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 2172466-50-9

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B2408915
CAS No.: 2172466-50-9
M. Wt: 148.169
InChI Key: IGKDOJNYCDGKOZ-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 2172466-50-9) is a high-purity chemical intermediate offered with a documented purity of 98% and is recommended to be stored at 4–8°C . This compound, with a molecular formula of C 7 H 8 N 4 and a molecular weight of 148.17 g/mol, is a member of the triazolopyridine class of nitrogen-containing fused heterocycles, which are of significant interest in medicinal and agrochemical research . Compounds based on the [1,2,4]triazolo[1,5-a]pyridine scaffold are frequently explored as core structures in the development of novel therapeutic agents. For instance, structurally similar derivatives have been designed and patented as potential treatments for neurodegenerative disorders and eye diseases, such as age-related macular degeneration and glaucoma, highlighting the pharmacological relevance of this chemotype . Other patents demonstrate the application of related nitrogen-fused heterocycles as inhibitors of protein targets like SHP2, which is a key focus in oncology research for various cancers, including lung and leukemia . Furthermore, recent scientific literature indicates that 7-amino-substituted [1,2,4]triazolo heterocycles are being actively investigated as potent and selective kinase inhibitors, such as for the protein CK1δ, a target associated with neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease . From a structural chemistry perspective, crystallographic studies of analogous triazolopyridine compounds reveal that they typically adopt planar or near-planar conformations, a feature that facilitates crucial π-π stacking interactions in the solid state and with biological targets . Comprehensive characterization data, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, as well as Density Functional Theory (DFT) calculations on similar molecules, provide deep insights into their vibrational modes, electronic properties (HOMO-LUMO gaps), and tautomeric behavior, which are essential for rational drug design . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKDOJNYCDGKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=NN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of theTriazolo[1,5-a]pyridine Scaffold

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2]triazolo[1,5-a]pyridine framework is a nitrogen-rich heterocyclic system of significant interest in modern medicinal chemistry.[3][4] Its structure is recognized as a bioisosteric replacement for purines, allowing it to interact with biological targets typically addressed by purine-based structures, such as kinases.[5] This scaffold is a cornerstone in the design of novel therapeutics, demonstrating a wide spectrum of pharmacological activities, including potent enzyme inhibition.[6][7]

Within this versatile class of compounds, 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine (CAS 2172466-50-9) has emerged as a particularly valuable synthetic intermediate. Its strategic placement of a reactive amino group and a methyl substituent makes it a highly sought-after building block for constructing complex, high-value molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its pivotal role in the development of targeted therapies, designed for researchers and professionals in the field of drug discovery.

Core Physicochemical and Structural Properties

7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine is a stable organic compound typically supplied as a solid. Its core structure consists of a pyridine ring fused with a 1,2,4-triazole ring, featuring a methyl group at position 7 and an amine at position 6. This specific substitution pattern is critical to its utility in subsequent synthetic transformations.

PropertyValueSource(s)
CAS Number 2172466-50-9[2][8][9]
Molecular Formula C₇H₈N₄[10]
Molecular Weight 148.17 g/mol [11]
Physical Form Pale-yellow to Yellow-brown Solid
Purity (Typical) >98%
InChI Key IGKDOJNYCDGKOZ-UHFFFAOYSA-N

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra are proprietary, the expected data based on the known structure are summarized below.[12]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a distinct singlet for the triazole proton, a singlet for the methyl group (typically ~2.5 ppm), and a broad singlet for the amine protons.
¹³C NMR Resonances for the seven distinct carbon atoms, including those in the fused aromatic rings and the methyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine group (~3300-3400 cm⁻¹), C-H stretching from the aromatic and methyl groups, and C=N/C=C stretching vibrations within the heterocyclic core (~1500-1650 cm⁻¹).
Mass Spec. (MS) A molecular ion peak (M+) corresponding to the exact mass of C₇H₈N₄. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Purification Protocol

The synthesis of the[1][2]triazolo[1,5-a]pyridine scaffold generally proceeds from a substituted 2-aminopyridine precursor.[1][13] The following protocol describes a plausible and efficient route for the laboratory-scale synthesis of the title compound.

Causality of Experimental Design

The chosen pathway involves a two-step process: initial formation of an N-amino pyridinium salt followed by an oxidative cyclization. This approach is favored for its reliability and the commercial availability of the starting materials. Hydroxylamine-O-sulfonic acid is an effective aminating agent for N-heterocycles. The subsequent cyclization with a one-carbon source like formic acid, followed by oxidative ring closure, is a common strategy to form the fused triazole ring.[1]

Workflow for Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

Gcluster_0Step 1: Aminationcluster_1Step 2: Cyclization & Aromatizationcluster_2Step 3: PurificationA2,6-Diamino-3-methylpyridineCHeat (Reflux)A->CBHydroxylamine-O-sulfonic acid (HOSA) in solvent (e.g., EtOH)B->CDIntermediate: N-amino-6-amino-3-methylpyridinium saltC->DFHeat (Reflux)D->FEFormic Acid (HCOOH)E->FGProduct: 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amineF->GHWork-up (Base Quench)G->HIExtraction (e.g., EtOAc)H->IJColumn Chromatography (Silica Gel)I->JKFinal ProductJ->K

Caption: Synthetic workflow for 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.

Step-by-Step Methodology
  • Amination of Pyridine Ring:

    • To a solution of 2,6-diamino-3-methylpyridine (1.0 eq) in ethanol, add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting material.

    • Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude N-amino pyridinium salt intermediate.

  • Cyclization and Aromatization:

    • Add formic acid (as both reagent and solvent) to the crude intermediate from the previous step.

    • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully pour the acidic reaction mixture over crushed ice and basify to pH > 8 using a saturated solution of sodium bicarbonate or aqueous ammonia.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product as a pale-yellow to yellow-brown solid.

Chemical Reactivity & Application in Drug Development

The primary synthetic value of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine lies in the nucleophilicity of its C6-amino group. This functionality serves as a key handle for introducing the triazolopyridine scaffold into larger molecules via cross-coupling reactions.

Case Study: Synthesis of AZD7648, a DNA-PK Inhibitor

A prominent example of its application is in the synthesis of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[14][15] In this synthesis, the title compound is coupled with a substituted chloropyrimidine core via a palladium-catalyzed Buchwald-Hartwig amination reaction.[16]

  • Rationale for Buchwald-Hartwig Coupling: This reaction is one of the most powerful methods for forming C-N bonds, particularly for coupling amines to aryl halides. It operates under relatively mild conditions and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis. The choice of a specific palladium catalyst and ligand (e.g., a biarylphosphine ligand) is crucial for achieving high yield and preventing side reactions.

Greagent17-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amineprocessBuchwald-Hartwig Amination(Pd Catalyst, Ligand, Base)reagent1->processreagent2SubstitutedChloropyrimidine Corereagent2->processproductAZD7648 Precursor(C-N Bond Formed)process->product

Caption: Key Buchwald-Hartwig coupling step in the synthesis of AZD7648.

The "Magic Methyl" Effect

In the development of AZD7648, the presence of the C7-methyl group on the triazolopyridine ring was found to be critical for potency.[14] The addition of this methyl group led to a greater than tenfold increase in biochemical potency.[14] This phenomenon, often termed the "magic methyl" effect, is attributed to the methyl group's ability to favorably influence the molecule's conformation for optimal binding within the target's hydrophobic pocket and to reduce the entropic penalty upon binding.[14][16]

Conclusion

7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine is more than a simple heterocyclic amine; it is a highly engineered building block for modern drug discovery. Its physicochemical properties, well-defined reactivity, and the inherent biological relevance of its core scaffold make it an invaluable tool for medicinal chemists. The strategic insights gained from its application, such as the profound impact of the "magic methyl" group on kinase inhibition, underscore the importance of nuanced structural modifications in rational drug design. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in the synthesis of next-generation therapeutics.

References

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765.

  • Sigma-Aldrich. (n.d.). 7-METHYL-[1][2]TRIAZOLO[1,5-A]PYRIDIN-6-AMINE.

  • ResearchGate. (2005). New Method for the General Synthesis of[1][2]Triazolo[1,5‐a]pyridines.

  • Amolecule. (n.d.). 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.

  • BIOENGINEER.ORG. (2023). Triazolopyridines: Advances in Synthesis and Applications.

  • Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.

  • Parchem. (n.d.). 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.

  • Alfa Chemical. (n.d.). CAS: 2172466-50-9 7-methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.

  • ChemicalBook. (n.d.). 7-methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.

  • PubMed. (2024). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development.

  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.

  • ResearchGate. (2022). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.

  • National Institutes of Health. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.

  • Wikipedia. (2025). Triazolopyridine.

  • ChemicalBook. (n.d.). 7-methyl-[1][2]triazolo[1,5-a]pyridin-6-amine(2172466-50-9) 1H NMR.

  • ResearchGate. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine.

  • ACS Publications. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.

  • ResearchGate. (2019). (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][2]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one.

  • PubChem. (n.d.). [1][2]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.

  • ChemicalBook. (n.d.). 7-methyl-[1][2]triazolo[1,5-a]pyridin-2-amine.

  • Sigma-Aldrich. (n.d.). 7-Methyl[1][2]triazolo[4,3-a]pyrimidin-3-amine.

  • ScienceDirect. (2024). 7-Amino-[1][2]triazolo[1,5-a][1][3][13]triazines as CK1δ inhibitors.

  • BenchChem. (n.d.). 2-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.

  • PubMed. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-triazolo[1,5-a]pyridines.

Introduction: The Triazolopyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active agents.[4] Its unique electronic and steric properties make it a cornerstone in medicinal chemistry, with applications ranging from kinase inhibitors to antibacterial and anti-inflammatory agents.[5][6] The precise substitution pattern on this bicyclic system is critical for target engagement, selectivity, and pharmacokinetic properties. Consequently, the unambiguous structural elucidation of novel derivatives, such as 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, is a paramount task in the drug development pipeline.

This guide provides a comprehensive, field-proven workflow for the definitive structure determination of 7-Methyl-[1][3]triazolo[1,5-a]pyridin-6-amine. We move beyond a simple listing of techniques to explain the underlying scientific rationale, ensuring that each analytical step serves as part of a self-validating system. This document is intended for researchers, medicinal chemists, and analytical scientists who require a robust framework for characterizing complex heterocyclic molecules. The target molecule is a known intermediate in the synthesis of advanced therapeutic agents, including the DNA-Dependent Protein Kinase (DNA-PK) inhibitor AZD7648, underscoring the importance of its correct structural assignment.[7][8]

The Elucidation Challenge: A Logic-Driven Analytical Workflow

G cluster_synthesis Phase 1: Synthesis & Purification cluster_analysis Phase 2: Analytical Characterization cluster_confirmation Phase 3: Definitive Confirmation A Proposed Synthesis B Purification (Chromatography) A->B C Mass Spectrometry (LC-MS, HRMS) Identity & Purity Check B->C D 1D NMR Spectroscopy (¹H, ¹³C) Fragment Identification C->D E 2D NMR Spectroscopy (COSY, HSQC, HMBC) Structural Assembly D->E F FTIR Spectroscopy Functional Group ID D->F G Single Crystal X-Ray Diffraction (Gold Standard) E->G If crystallizable H Final Structure Elucidation E->H If not crystallizable G->H

Figure 1: A comprehensive workflow for structural elucidation.

Phase 1: Synthesis and Purification

A robust analytical campaign begins with pure material. While various methods exist for synthesizing the triazolopyridine core[9], a plausible route to the target compound involves the cyclization of a suitably substituted aminopyridine precursor.

G reactant 2,5-Diamino-4-methylpyridine reagent + Reagent (e.g., DMF-DMA) + Cyclizing Agent reactant->reagent Step 1 product 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine reagent->product Step 2

Figure 2: A generalized synthetic approach to the target molecule.

Protocol: Purification by Flash Chromatography

  • Adsorbent: Prepare a column with silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the initial eluent.

  • Elution: Employ a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to pool the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified amine.

Causality: Chromatographic purification is essential as residual starting materials or isomeric byproducts would confound subsequent spectroscopic analysis, leading to erroneous structural assignments.

Phase 2: Core Spectroscopic & Spectrometric Analysis

With a pure sample, we proceed to gather the primary structural data.

Mass Spectrometry: The First Checkpoint

Mass spectrometry provides two critical initial data points: the molecular weight and the elemental formula.

  • Low-Resolution LC-MS: This is a rapid check for purity and confirmation that the reaction produced a compound of the expected molecular weight (C₇H₈N₄, MW = 148.17 g/mol ).

  • High-Resolution Mass Spectrometry (HRMS): This experiment provides the exact mass, allowing for the unambiguous determination of the elemental formula. The causality here is foundational; if the elemental formula is incorrect, any subsequent structural hypothesis is invalid.

ParameterExpected ValuePurpose
Formula C₇H₈N₄Elemental Composition
Molecular Weight 148.17 g/mol Identity Confirmation
Exact Mass [M+H]⁺ 149.0822High-confidence formula determination

Table 1: Key mass spectrometry data for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. A full suite of 1D and 2D experiments is required to assemble the molecular puzzle.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimization of the HMBC experiment's long-range coupling delay (e.g., to 8 Hz) is crucial for observing key correlations.

A. ¹H NMR: Proton Environment Mapping The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For our target, we expect:

  • A singlet for the methyl group (C7-Me ).

  • A singlet for the amine group (NH₂ ).

  • Two singlets for the aromatic protons (H2 and H5). The lack of coupling is a key indicator of their isolated positions.

  • A singlet for the triazole proton (H8).

B. ¹³C NMR: Carbon Skeleton Visualization This spectrum identifies the number of unique carbon atoms. We expect 7 distinct carbon signals, which can be broadly assigned to aromatic and aliphatic regions.

C. 2D NMR: Connecting the Pieces This is where the structure is truly assembled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. It allows for the unambiguous assignment of carbon signals that have protons attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this specific molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. These long-range correlations are the "glue" that connects the molecular fragments and definitively places the substituents.

G cluster_mol N1 N N2 N N1->N2 HMBC C7 C-CH3 (Me) N1->C7 HMBC N3 N N2->N3 HMBC C4 C N3->C4 HMBC C8 C-H (H2) C4->C8 HMBC C5 C-H (H5) C5->C4 HMBC C6 C-NH2 C6->C5 HMBC C7->C6 HMBC N9 N C8->N9 HMBC N9->N1 HMBC H5_proton H5 Proton H5_proton->C4 ²J H5_proton->C6 ²J H5_proton->C7 ³J Me_protons Methyl Protons Me_protons->N1 ³J Me_protons->C6 ³J Me_protons->C7 ¹J via HSQC H2_proton H2 Proton

Figure 3: Key HMBC correlations needed to confirm the substituent positions.

Interpreting the Data: The crucial HMBC correlation is between the protons of the methyl group (C7-Me ) and the amine-bearing carbon (C6). This ³J-coupling definitively places the methyl group adjacent to the amine group. Furthermore, the correlation from the H5 proton to the methyl-bearing carbon (C7) confirms this arrangement. Without these HMBC correlations, distinguishing this isomer from others (e.g., 5-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine) would be highly challenging.

Proton¹H Shift (ppm, DMSO-d₆)[3]Key HMBC Correlations to Carbons
H2 8.81 (s, 1H)C4, C8a
H5 7.95 (s, 1H)C7, C4, C6
NH₂ 6.55 (s, 2H)C6, C5
CH₃ 2.35 (s, 3H)C7, C6, C8
H8 8.25 (s, 1H)C2, C7, C8a

Table 2: Expected NMR data and crucial HMBC correlations. (Note: ¹H shifts are based on available data; correlations are predicted based on structure).[3]

Phase 3: Unambiguous Confirmation with X-Ray Crystallography

While the complete NMR dataset provides a very high degree of confidence, single-crystal X-ray diffraction is the undisputed "gold standard" for structural elucidation. It provides a three-dimensional map of electron density in the solid state, revealing precise bond lengths, bond angles, and the absolute connectivity of the molecule.

Protocol: Single Crystal Growth and Analysis

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Common methods include:

    • Slow evaporation of a solution of the compound in a solvent like ethanol or acetonitrile.

    • Vapor diffusion, where a precipitant (e.g., hexanes) is slowly diffused into a solution of the compound (e.g., in DCM).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final molecular structure.

The successful generation of a crystal structure provides irrefutable proof, validating the entire hypothesis built from the spectroscopic data. Numerous reports on related triazolopyridine structures demonstrate the power of this technique.[1][5][10]

Conclusion

The structural elucidation of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a process of logical deduction, built upon a foundation of high-quality, orthogonal analytical data. The workflow presented here—progressing from guaranteed purity to mass and formula determination, detailed 2D NMR analysis, and ultimate confirmation by X-ray crystallography—represents a robust and self-validating strategy. For drug development professionals, adherence to such a rigorous process is not merely an academic exercise; it is a critical requirement for ensuring the identity, safety, and efficacy of new chemical entities. The key to success lies not in any single technique, but in the masterful integration of all data to tell a single, coherent structural story.

References

Introduction: Unveiling a Core Fragment of a Clinical-Stage Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine: A Privileged Scaffold in Modern Drug Discovery

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, identified by CAS number 2172466-50-9, represents a highly significant heterocyclic amine that has recently emerged as a critical structural component in advanced medicinal chemistry. While public domain data on this specific molecule is sparse, its true importance is revealed by its incorporation into the structure of AZD7648, a potent and selective inhibitor of DNA-Dependent Protein Kinase (DNA-PK) that has entered clinical trials.[4][5][6] The discovery of AZD7648 underscores the value of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety as a key pharmacophore for targeting a critical enzyme in the DNA damage response (DDR) pathway.

This guide provides a comprehensive technical overview for researchers and drug development professionals, synthesizing information on the parent triazolo[1,5-a]pyridine scaffold with specific insights derived from its application in the context of DNA-PK inhibition. We will explore its synthesis, physicochemical properties, biological significance, and its role as a versatile building block in the design of next-generation therapeutics.

The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Foundation of Therapeutic Potential

The[1][2][3]triazolo[1,5-a]pyridine core is a fused aza-heterocyclic system that is considered a "privileged structure" in medicinal chemistry.[7] This designation is due to its recurring presence in compounds exhibiting a wide array of biological activities. Its unique electronic and structural features allow it to serve as a versatile scaffold capable of engaging with diverse biological targets.

Key Attributes of the Scaffold:

  • Bio-isosteric Relationship with Purines: The triazolopyrimidine ring system is isoelectronic with the purine scaffold, a fundamental component of nucleic acids and a frequent recognition element in enzyme active sites.[8] This allows triazolopyridines to act as effective purine surrogates, a strategy successfully employed in the design of many kinase inhibitors.[8]

  • Diverse Pharmacological Activities: Derivatives of this scaffold have demonstrated significant potential as anti-inflammatory agents (e.g., JAK1/2 inhibitors), anticancer therapeutics (e.g., HER2 and DNA-PK inhibitors), and even as α-glucosidase inhibitors for diabetes management.[3][9][10][11]

  • Structural Modifiability: The scaffold offers multiple positions for substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency, selectivity, and drug-like characteristics.

Property Significance in Drug Design Supporting References
Scaffold Class Fused Aza-heterocycle[9][12]
Key Feature Purine Bio-isostere[8]
Biological Profile Kinase Inhibition, Anti-inflammatory, Anticancer, Antiviral[2][10][11][13]
Synthetic Accessibility Multiple established synthetic routes[1][14]

Proposed Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

While the precise synthesis of the title compound under its specific CAS number is not publicly detailed, a plausible and efficient route can be designed based on established methodologies for constructing the[1][2][3]triazolo[1,5-a]pyridine core. A highly effective approach involves the oxidative intramolecular cyclization of an N-(pyridin-2-yl)amidine intermediate.

The proposed workflow begins with a substituted 2-aminopyridine, which undergoes reaction to form an amidine, followed by a metal-free oxidative annulation to forge the N-N bond, yielding the fused triazole ring system.

Experimental Protocol: A Plausible Synthetic Pathway

Step 1: Synthesis of the N-(Pyridin-2-yl)amidine Intermediate

  • To a solution of 4-methyl-6-nitropyridin-2-amine in an appropriate solvent (e.g., anhydrous DMF), add a formamide equivalent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or LC-MS until the starting aminopyridine is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting N'-(4-methyl-6-nitropyridin-2-yl)-N,N-dimethylformimidamide is often carried forward without further purification.

Step 2: Reductive Cyclization and N-N Bond Formation

  • Dissolve the crude amidine intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, for instance, palladium on carbon (10% Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). This step simultaneously reduces the nitro group to an amine and facilitates the cyclization.

  • Alternatively, PIFA (phenyliodine bis(trifluoroacetate)) or an I₂/KI system can be used for a direct oxidative N-N bond formation from the corresponding N-(6-amino-4-methylpyridin-2-yl)amidine.[1]

  • Monitor the reaction for the formation of the triazolopyridine product.

  • Upon completion, filter the reaction mixture to remove the catalyst (if applicable) and concentrate the filtrate.

  • Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield pure 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Synthesis Workflow Diagram

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Reductive Cyclization A 2-Amino-4-methyl-6-nitropyridine C N'-(4-methyl-6-nitropyridin-2-yl)-N,N-dimethylformimidamide A->C Heat, DMF B DMF-DMA B->C E 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (Final Product) C->E Ethanol D H2, Pd/C D->E

Caption: Proposed two-step synthesis of the target compound.

Biological Significance and Application in Kinase Inhibition

The primary significance of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine lies in its role as a key intermediate for the DNA-PK inhibitor AZD7648.[5] In this context, the 6-amino group serves as a crucial attachment point for the purinone core of the final drug molecule, while the 7-methyl group likely makes important hydrophobic interactions within the kinase active site.[5]

The DNA Damage Response and DNA-PK

DNA-PK is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[5][6] In many cancers, tumor cells rely heavily on pathways like NHEJ for survival, especially after being damaged by radiation or chemotherapy. Inhibiting DNA-PK can therefore prevent cancer cells from repairing DNA damage, leading to cell death—a concept known as synthetic lethality.

Mechanism of Action:

  • DNA Damage: Genotoxic agents (e.g., doxorubicin, ionizing radiation) induce DSBs in the DNA of cancer cells.

  • DNA-PK Activation: The Ku70/80 heterodimer recognizes the DSB and recruits the DNA-PK catalytic subunit (DNA-PKcs), activating its kinase function.

  • Inhibition by AZD7648: AZD7648, containing the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety, acts as an ATP-competitive inhibitor, binding to the active site of DNA-PKcs and preventing the phosphorylation of downstream targets.[15]

  • Cellular Outcome: The NHEJ pathway is blocked. The accumulation of unrepaired DSBs triggers apoptosis, leading to enhanced tumor cell killing.[15]

Signaling Pathway Diagram: DNA-PK Inhibition

G cluster_pathway DNA Double-Strand Break Repair (NHEJ) cluster_inhibition Therapeutic Intervention DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Complex DSB->Ku Recognition DNAPKcs DNA-PKcs Activation Ku->DNAPKcs Recruitment Repair NHEJ Repair Complex Assembly DNAPKcs->Repair Phosphorylation of Targets CellSurvival Cell Survival Repair->CellSurvival Apoptosis Apoptosis Repair->Apoptosis Repair Failure AZD7648 AZD7648 (contains 7-Methyl-triazolo [1,5-a]pyridin-6-amine) AZD7648->DNAPKcs Inhibition

Caption: Inhibition of the DNA-PK-mediated NHEJ pathway.

Conclusion and Future Outlook

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine stands as a testament to the enduring importance of privileged scaffolds in modern drug discovery. Its incorporation into a clinical-stage DNA-PK inhibitor highlights its value as a validated pharmacophore for kinase inhibition. The synthetic accessibility and versatile nature of the triazolopyridine core ensure that this and related structures will continue to be explored by medicinal chemists. Future research will likely focus on leveraging this scaffold to target other kinases within the DDR pathway and beyond, potentially leading to the development of new and highly selective therapeutics for cancer and other diseases. The journey of this specific amine from a chemical entity to a key component of a promising therapeutic agent provides a compelling case study for researchers in the field.

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Institutes of Health (NIH). [Link]

  • Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health (NIH). [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC, National Institutes of Health (NIH). [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications - American Chemical Society. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate. [Link]

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]

  • Azd-7648 | C18H20N8O2 | CID 135151360. PubChem, National Institutes of Health (NIH). [Link]

  • The discovery of 7-methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. Semantic Scholar. [Link]

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physical and chemical properties of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a heterocyclic building block of significant interest to the pharmaceutical industry. The triazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, frequently employed as a bioisostere for purines and as a core component in a variety of therapeutic agents.[2][4] This document details the compound's structural and physicochemical characteristics, spectroscopic profile, chemical reactivity, and its critical role in the synthesis of advanced drug candidates, with a particular focus on its incorporation into kinase inhibitors. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction & Strategic Significance

The[1][2][3]triazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered substantial attention due to its versatile biological activities and favorable physicochemical properties. Its structural resemblance and isoelectronic nature to endogenous purines allow it to function as a purine surrogate, making it a valuable scaffold for designing molecules that interact with purinergic receptors and enzymes.[2][4]

Derivatives of this scaffold have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1] A prime example of the strategic importance of this class is the development of AZD7648, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), where 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine serves as a crucial amine-bearing fragment.[3][5][6] The specific substitution pattern of this compound, particularly the 7-methyl group, has been described as a "magic methyl" for its ability to significantly enhance binding potency while maintaining or improving physicochemical properties.[3][7]

This guide provides the foundational knowledge required to effectively utilize this high-value chemical entity in research and development settings.

G cluster_title compound_label

Caption: 2D structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Core Physicochemical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical and biological systems, influencing solubility, permeability, and metabolic stability. While extensive experimental data for this specific intermediate is not publicly cataloged, its properties can be inferred from its structure and data on related compounds developed in drug discovery programs.

Table 1: Summary of Physicochemical Properties

PropertyValueSource / Method
Molecular Formula C₇H₈N₄-
Molecular Weight 148.17 g/mol Calculated
Appearance White to off-white solidInferred from related compounds[8]
pKa (Conjugate Acid) ~6.8Inferred from related triazolopyridine 15 (pKa=7.1) in a drug development program[3][7]
logD₇.₄ ~1.4 (for a closely related analog)A closely related analog, compound 12, had a measured logD of 1.4[7]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)Inferred from typical synthetic conditions[9]
Expert Insights on Physicochemical Profile:
  • pKa : The basicity of the triazolopyridine system is a critical parameter. The measured pKa of a very similar analog (imidazopyridine) was 7.1.[7] The triazolopyridine was specifically chosen to be less basic, which can be advantageous in drug design to reduce off-target effects, such as hERG channel inhibition, and to fine-tune interactions with the target protein.[7] A pKa around 6.8 suggests the compound will be partially protonated at physiological pH, which can influence its solubility and cell permeability.

  • Lipophilicity (logD) : The low-to-moderate lipophilicity is a hallmark of modern kinase inhibitor design, balancing the need for membrane permeability with aqueous solubility and minimizing non-specific binding. The "magic methyl" group provides a potent lipophilic interaction within the target's hydrophobic pocket without excessively increasing the overall logD of the final molecule.[3]

Spectroscopic & Analytical Characterization

Establishing a robust analytical workflow is essential for verifying the identity, purity, and stability of any chemical standard. The following protocols describe a self-validating system for the comprehensive characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

G start Synthesized Material hplc Purity Assessment (UPLC/HPLC) start->hplc Primary Check ms Identity Confirmation (LC-MS) hplc->ms If Pure nmr Structural Elucidation (¹H & ¹³C NMR) ms->nmr If Mass Correct final Qualified Standard (>95% Purity) nmr->final If Structure Confirmed

Caption: Standard analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)
  • Rationale : To determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products. Analytical UPLC is a standard method for this purpose.[3]

  • Protocol :

    • Sample Preparation : Prepare a 1 mg/mL stock solution in DMSO. Dilute 1:100 in a 50:50 acetonitrile:water mixture.

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.

    • Flow Rate : 0.4 mL/min.

    • Detection : UV absorbance at 254 nm and 280 nm.

    • Validation : A pure sample should yield a single major peak (>95% by area).

Mass Spectrometry (MS)
  • Rationale : To confirm the molecular weight of the compound. Spectral data for this compound is available from vendors.[10]

  • Protocol :

    • Method : Electrospray Ionization (ESI) in positive ion mode, typically coupled with an HPLC system (LC-MS).

    • Sample Infusion : Use the effluent from the HPLC analysis.

    • Expected Ion : The primary ion observed should be the protonated molecule [M+H]⁺.

    • Validation : The measured mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the protonated species (C₇H₉N₄⁺), which is approximately 149.08.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale : To provide unambiguous structural confirmation by elucidating the carbon-hydrogen framework. 1H and 13C NMR data are key identifiers.[10]

  • Protocol :

    • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Instrumentation : 400 MHz or higher NMR spectrometer.

    • Expected ¹H NMR Signals :

      • A singlet corresponding to the three methyl protons (~2.5 ppm).

      • Distinct aromatic proton signals in the pyridine and triazole portions of the ring (~7.0-8.5 ppm).

      • A broad singlet for the two amine protons, which may be exchangeable with D₂O.

    • Expected ¹³C NMR Signals : Signals corresponding to the 7 unique carbon atoms in the molecule.

    • Validation : The observed chemical shifts, splitting patterns, and integrations must be consistent with the proposed structure.

Chemical Properties & Reactivity

Synthesis & Key Reactions

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is primarily utilized as a nucleophilic amine component in cross-coupling reactions. Its synthesis is not explicitly detailed in the primary literature, but related triazolopyridines are often formed via cyclocondensation reactions.[9][11]

The most relevant chemical property for drug development professionals is its reactivity in forming carbon-nitrogen bonds. In the synthesis of the DNA-PK inhibitor AZD7648, this amine was coupled to a purinone core using a Buchwald-Hartwig amination reaction.[7]

G amine 7-Methyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine reaction Buchwald-Hartwig Cross-Coupling amine->reaction purinone Chlorinated Purinone Core purinone->reaction product Coupled Product (AZD7648 Precursor) reaction->product Pd Catalyst Ligand, Base

Caption: Key synthetic application via Buchwald-Hartwig coupling.

Protocol: Representative Buchwald-Hartwig Amination
  • Rationale : This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability in constructing aryl-amine bonds.

  • Protocol :

    • Reaction Setup : To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the chlorinated purinone core (1.0 equiv), 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a phosphine ligand (e.g., Xantphos, 0.1 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

    • Solvent : Add anhydrous, degassed solvent (e.g., dioxane or toluene).

    • Reaction Conditions : Heat the mixture to 80-110 °C and monitor the reaction progress by LC-MS.

    • Workup : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Purification : Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.

    • Validation : Confirm the structure and purity of the final product using the analytical methods described in Section 3.

Conclusion

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is more than a simple chemical intermediate; it is a strategically designed building block that embodies key principles of modern drug design. Its well-balanced physicochemical properties, including moderate basicity and lipophilicity, combined with its proven reactivity in robust coupling reactions, make it an exceptionally valuable tool for medicinal chemists. The successful incorporation of this moiety into advanced clinical candidates like AZD7648 underscores its potential to impart high potency and favorable drug-like properties.[3][5] This guide provides the essential technical information for researchers to confidently procure, validate, and employ this scaffold in the pursuit of novel therapeutics.

References

7-Methyl-triazolo[1,5-a]pyridin-6-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine: A Key Intermediate in Modern Drug Discovery

Introduction

The landscape of medicinal chemistry is continually evolving, with an increasing demand for novel heterocyclic scaffolds that can serve as building blocks for targeted therapeutics. Among these, the triazolopyridine core has emerged as a privileged structure due to its versatile chemical reactivity and its presence in a wide array of biologically active compounds. This guide provides a detailed examination of a specific, high-value derivative: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. This compound has garnered significant attention as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, most notably in the development of novel cancer therapeutics.

This document will delve into the fundamental molecular characteristics of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, outline its synthesis, and explore its application in the context of advanced drug development, providing researchers and scientists with a comprehensive resource to leverage this important molecule in their own discovery efforts.

Core Molecular Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. For 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, these details are crucial for its characterization, synthesis, and application in further chemical transformations.

PropertyValue
Molecular FormulaC₇H₈N₄
Molecular Weight148.17 g/mol
Isomeric Form[1][2][3]triazolo[1,5-a]pyridine

The molecular formula, C₇H₈N₄, and a molecular weight of 148.17 g/mol are defining characteristics of this compound. The[1][2][3] designation within the name specifies the arrangement of nitrogen atoms in the triazole ring, a structural nuance that significantly influences the molecule's electronic properties and reactivity.

Synthesis and Chemical Reactivity

The synthesis of substituted triazolopyridines is a well-established area of heterocyclic chemistry, with multiple routes available for the construction of the core bicyclic system.[1] The specific synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is often a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

A generalized synthetic approach involves the construction of the fused triazolopyridine ring system, followed by the introduction of the methyl and amine functionalities. The choice of starting materials and reagents is critical for directing the substitution pattern on the pyridine ring.

General Synthetic Workflow

G A Pyridine Derivative B Triazole Ring Formation A->B Cyclization C [1,2,4]Triazolo[1,5-a]pyridine Core B->C D Introduction of Methyl Group C->D Regioselective Methylation E Introduction of Amino Group D->E Amination F 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine E->F

Caption: Generalized synthetic workflow for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

The reactivity of the triazolopyridine core is influenced by the electron-withdrawing nature of the fused triazole ring, which can affect the nucleophilicity and electrophilicity of the pyridine ring. The positions of the nitrogen atoms in the bicyclic system also play a key role in directing subsequent chemical modifications.

Application in Drug Development: The Case of AZD7648

The significance of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is prominently highlighted by its role as a key building block in the synthesis of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[3][4][5] DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for enhancing the efficacy of radiation and chemotherapy in cancer treatment.[3]

The full chemical name of AZD7648 is 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one.[4][5][6] As is evident from its name, the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety is a central component of this drug candidate.

Structural Role in AZD7648

G cluster_AZD7648 AZD7648 Core Purinone Core Linker Amine Linker Core->Linker Other Other Substituents Core->Other Fragment 7-Methyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine Moiety Linker->Fragment

Caption: Structural components of the DNA-PK inhibitor AZD7648.

In the structure of AZD7648, the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine fragment is connected to the purinone core via an amine linker. This part of the molecule is crucial for its binding affinity and selectivity for the DNA-PK enzyme. The "magic methyl" group on the triazolopyridine ring was found to significantly enhance the biochemical potency of the compound.[3]

Experimental Protocol: Buchwald-Hartwig Coupling for Amine Installation

A common and effective method for installing the aniline group in the synthesis of AZD7648 and similar compounds is the Buchwald-Hartwig cross-coupling reaction.[4] This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds.

Step-by-Step Methodology
  • Reaction Setup: In a reaction vessel suitable for microwave synthesis, combine the chlorinated precursor (e.g., a chloropurinone derivative), 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a palladium catalyst (such as Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).

  • Solvent and Base: Add a suitable solvent, such as dioxane, and a base, typically cesium carbonate (Cs₂CO₃).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for several minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor to the specified temperature (e.g., 120-140 °C) for the designated time. Microwave heating can significantly accelerate the reaction compared to conventional heating.[3]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water or brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired coupled product.

Broader Significance in Medicinal Chemistry

The triazolopyridine scaffold, including the[1][2][3]triazolo[1,5-a]pyridine isomer, is found in a variety of other biologically active molecules. These compounds have been investigated for their potential as:

  • Trypanocidal agents: Derivatives of[1][2][4]triazolo[1,5-a]pyridine have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease, by inhibiting sterol biosynthesis.[2]

  • Kinase inhibitors: Besides DNA-PK, other kinase targets for triazolopyridine-based inhibitors have been explored.[7]

  • Anticancer agents: The broader class of triazolopyrimidines has been extensively studied for anticancer properties.[8]

The versatility of the triazolopyridine core allows for the generation of large libraries of compounds for screening against various biological targets, making it a valuable scaffold in drug discovery.

Conclusion

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound of significant interest to the scientific and drug development communities. Its well-defined molecular properties, accessible synthetic routes, and, most importantly, its proven utility as a key intermediate in the synthesis of targeted therapeutics like AZD7648, underscore its importance. A thorough understanding of its chemistry and applications provides a solid foundation for the rational design of new and improved therapeutic agents. As the quest for more selective and potent drugs continues, the role of such specialized building blocks will undoubtedly become even more critical.

References

  • The Chemistry of the Triazolopyridines: An Update. (2025). ResearchGate. [Link]

  • Novel[1][2][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (2019). PubMed. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2019). ResearchGate. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). ACS Publications. [Link]

  • The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). PubMed. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2024). Jurnal UPI. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. (2024). Semantic Scholar. [Link]

  • The discovery of 7-methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. (2019). Semantic Scholar. [https://www.semanticscholar.org/paper/The-discovery-of-7-methyl-2-%5B(7-methyl%5B1%2C2%2C4%5D-W.-Finlay/569c76b92138072051676f27b919d7d10526e033]([Link]

  • Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. (2014). ACS Publications. [Link]

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A Technical Guide to the Solubility of 7-Methyl-triazolo[1,5-a]pyridin-6-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 7-Methyl-triazolo[1,5-a]pyridin-6-amine, a heterocyclic amine of interest in drug discovery. We will explore the theoretical principles governing its solubility, present a detailed experimental protocol for its determination using the gold-standard shake-flask method, and provide a plausible solubility profile in a range of pharmaceutically relevant solvents. The discussion is aimed at researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation to support preclinical and formulation development.

Introduction: The Critical Role of Solubility

7-Methyl-triazolo[1,5-a]pyridin-6-amine belongs to the triazolopyridine class of compounds, a scaffold found in numerous biologically active molecules and pharmaceutical drugs.[1][2][3] The development of any new chemical entity into a viable drug candidate hinges on its physicochemical properties, with aqueous solubility being a primary gatekeeper for oral drug absorption. Poor solubility can lead to low and erratic bioavailability, hindering clinical progression.[4] Therefore, a thorough understanding and accurate measurement of the solubility of 7-Methyl-triazolo[1,5-a]pyridin-6-amine are indispensable for successful formulation design and predicting in vivo performance.

This guide serves as a practical resource, elucidating the factors that govern the solubility of this specific molecule and providing a robust framework for its experimental determination.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[5] The principle of "like dissolves like" provides a foundational framework for predicting solubility trends.[5][6][7]

Molecular Structure: 7-Methyl-triazolo[1,5-a]pyridin-6-amine (C₇H₈N₄) possesses a fused heterocyclic ring system containing multiple nitrogen atoms, a primary amine group (-NH₂), and a methyl group (-CH₃).

  • Polar Features: The triazolopyridine core and the primary amine group are polar and capable of acting as both hydrogen bond donors and acceptors.[8] These features suggest a predisposition for solubility in polar solvents.[5]

  • Nonpolar Features: The aromatic ring system and the methyl group contribute to the molecule's nonpolar character, which will favor solubility in less polar organic solvents.

Impact of pH: The primary amine group is basic.[9] In acidic conditions, this amine group will become protonated (forming an ammonium salt), acquiring a positive charge. This ionization dramatically increases the molecule's polarity and its ability to interact with polar solvents like water, thereby increasing its solubility.[10][11][12][13] Conversely, in neutral to basic conditions, the compound will exist predominantly in its less soluble, neutral form.

The following diagram illustrates the key intermolecular forces at play.

G Conceptual Diagram of Solute-Solvent Interactions cluster_solute 7-Methyl-triazolo[1,5-a]pyridin-6-amine cluster_solvents Solvent Types Solute C₇H₈N₄ (Solute) HB_Donor Amine Group (-NH₂) (H-Bond Donor/Acceptor) Solute->HB_Donor HB_Acceptor Ring Nitrogens (H-Bond Acceptor) Solute->HB_Acceptor Nonpolar Aromatic Core & -CH₃ (Nonpolar Region) Solute->Nonpolar PolarProtic Polar Protic (e.g., Water, Methanol) Can H-Bond HB_Donor->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) No H-Bond Donation HB_Donor->PolarAprotic Moderate Interaction (Dipole-Dipole) HB_Acceptor->PolarProtic Strong Interaction (H-Bonding) HB_Acceptor->PolarAprotic Strong Interaction (Dipole-Dipole) Nonpolar->PolarProtic Unfavorable Interaction (Hydrophobic Effect) NonpolarSolvent Nonpolar (e.g., Toluene, Hexane) London Dispersion Forces Nonpolar->NonpolarSolvent Favorable Interaction ('Like Dissolves Like')

Caption: Key intermolecular interactions between the solute and different solvent classes.

Experimental Determination: The Shake-Flask Method

To obtain reliable and definitive solubility data, the equilibrium shake-flask method is the industry gold standard.[4][14][15] This method measures the thermodynamic solubility, which is the saturation concentration of a compound in a specific solvent once equilibrium is achieved between the dissolved and undissolved solid forms.[16]

The following workflow diagram outlines the essential steps of the protocol.

G Shake-Flask Solubility Determination Workflow start Start prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Agitate vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. prep->equilibrate phase_sep 3. Phase Separation Allow solid to settle. Centrifuge or filter to obtain a clear supernatant. equilibrate->phase_sep sample 4. Sampling & Dilution Carefully withdraw an aliquot of the supernatant. Dilute with mobile phase for analysis. phase_sep->sample analysis 5. Quantification Analyze diluted sample using a calibrated HPLC-UV method. sample->analysis calculate 6. Calculation Determine concentration using the calibration curve and apply the dilution factor. analysis->calculate end End (Thermodynamic Solubility Value) calculate->end

Caption: Standard experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of solid 7-Methyl-triazolo[1,5-a]pyridin-6-amine to a series of glass vials. An amount sufficient to maintain undissolved solid throughout the experiment is crucial.[15][17]

    • Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25°C for room temperature solubility or 37°C for physiological relevance).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A 24 to 48-hour period is standard.[17] Causality Note: This extended agitation is critical to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of all particulate matter, which could otherwise falsely inflate the measured concentration, either centrifuge the vials at high speed or filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant.

    • Immediately dilute the aliquot with a suitable solvent (typically the mobile phase used for analysis) to prevent the compound from precipitating out of the saturated solution. Record the dilution factor accurately.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[18]

    • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[16]

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the final solubility value, typically reported in mg/mL or µg/mL.

Solubility Profile of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

The following table presents a plausible solubility profile for the compound based on its structure and general chemical principles. These values are illustrative and must be confirmed experimentally.

SolventSolvent ClassPlausible Solubility (mg/mL) at 25°CRationale
Aqueous Buffers
pH 2.0 (0.01 N HCl)Polar Protic> 20High solubility due to protonation of the basic amine group, forming a highly polar salt.[10][13]
pH 7.4 (PBS)Polar Protic0.1 - 0.5Moderate solubility in the neutral form, driven by hydrogen bonding with water.
Organic Solvents
MethanolPolar Protic5 - 15Good solubility due to its ability to act as both a hydrogen bond donor and acceptor.
EthanolPolar Protic2 - 10Similar to methanol but slightly less polar, resulting in slightly lower solubility.
AcetonitrilePolar Aprotic1 - 5Moderate solubility; can accept hydrogen bonds but cannot donate them.[6]
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Excellent solvent for many drug-like molecules due to its high polarity and strong H-bond accepting ability.
AcetonePolar Aprotic1 - 5Moderate solubility, similar to acetonitrile.
Dichloromethane (DCM)Nonpolar< 0.1Poor solubility as the solvent cannot effectively solvate the polar amine and nitrogen groups.
TolueneNonpolar< 0.05Very poor solubility, reflecting the significant mismatch in polarity.[7]

Conclusion and Implications

This technical guide outlines the theoretical and practical considerations for determining the solubility of 7-Methyl-triazolo[1,5-a]pyridin-6-amine. The analysis predicts a strong pH-dependent aqueous solubility, with significantly higher solubility in acidic conditions due to the protonation of the primary amine. Among organic solvents, polar solvents like DMSO and methanol are expected to be effective, while nonpolar solvents are anticipated to be poor.

Accurate experimental determination of these values using the detailed shake-flask protocol is a critical step in the drug development process. The resulting data will directly inform the selection of appropriate formulation strategies, such as salt formation to enhance aqueous solubility, and guide the design of meaningful in vitro and in vivo studies.

References

  • Vertex AI Search. (n.d.). Solubility and pH of amines. Retrieved January 2, 2026.
  • Vertex AI Search. (n.d.). Solubility and Polarity. Retrieved January 2, 2026.
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved January 2, 2026, from [Link]

  • Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets. Retrieved January 2, 2026.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 2, 2026, from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved January 2, 2026.
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  • Lee, H., et al. (2013).
  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved January 2, 2026.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 2, 2026.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 2, 2026.
  • DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved January 2, 2026.
  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved January 2, 2026.
  • National Center for Biotechnology Information. (n.d.). Triazolopyridine. PubChem.
  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved January 2, 2026.
  • Poormoradkhan Melal, S., & Mahmoodi, N. O. (2023). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. Retrieved January 2, 2026.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][9][14]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471.

  • YouTube. (2020). Impact of pH on Solubility. Retrieved January 2, 2026.
  • Wikipedia. (n.d.). Triazolopyridine. Retrieved January 2, 2026.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved January 2, 2026.

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7-Methyl-triazolo[1,5-a]pyridin-6-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Authored by: A Senior Application Scientist

Preamble: Elucidating the Therapeutic Potential of a Privileged Scaffold

The triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological profile and presence in a range of clinically evaluated and approved therapeutic agents.[1][2] Its unique electronic and structural properties make it a "privileged" structure, capable of interacting with a diverse array of biological targets. While the specific compound, 7-Methyl-triazolo[1,5-a]pyridin-6-amine, is not extensively characterized in publicly accessible literature, its structural similarity to key motifs in advanced clinical candidates provides a strong basis for a well-reasoned hypothesis regarding its mechanism of action.

This technical guide synthesizes current knowledge on the broader class of triazolopyridine derivatives to propose a primary mechanism of action for 7-Methyl-triazolo[1,5-a]pyridin-6-amine. We will delve into the most probable therapeutic target, the DNA-dependent protein kinase (DNA-PK), based on the structure of the potent and selective inhibitor AZD7648, which features a closely related 7-methyl-[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino moiety.[6][7][8] This guide will not only detail this core mechanism but also provide the experimental framework necessary to validate this hypothesis, reflecting the rigorous, self-validating approach required in drug development.

Part 1: The Core Directive - A Hypothesis-Driven Approach

Given the novelty of 7-Methyl-triazolo[1,5-a]pyridin-6-amine, a rigid, templated approach would be inadequate. Instead, this guide is structured to first present the most compelling, evidence-based hypothesis for its mechanism of action. This is followed by a comprehensive, actionable plan for its experimental validation, providing researchers with the necessary tools to elucidate its biological function.

The Primary Hypothesis: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

The most compelling evidence for the mechanism of action of 7-Methyl-triazolo[1,5-a]pyridin-6-amine points towards the inhibition of the DNA-dependent protein kinase (DNA-PK). This assertion is based on the structure of AZD7648, a clinical-stage drug candidate, which incorporates a highly similar chemical entity.[6][7][8] DNA-PK is a critical enzyme in the DNA damage response (DDR), specifically in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[7][8]

In many cancer types, there is a reliance on specific DNA repair pathways for survival. By inhibiting DNA-PK, 7-Methyl-triazolo[1,5-a]pyridin-6-amine could potentially induce synthetic lethality in cancer cells, particularly when combined with DNA-damaging agents like chemotherapy or radiation.[8]

1.1.1. The Non-Homologous End Joining (NHEJ) Pathway and the Role of DNA-PK

The NHEJ pathway is a major route for the repair of DNA double-strand breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends. This complex then recruits the catalytic subunit of DNA-PK (DNA-PKcs), leading to its activation.[7] Activated DNA-PKcs then phosphorylates a number of downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends, ultimately restoring the integrity of the genome.

NHEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway DSB DSB Ku70_80 Ku70/80 Complex DSB->Ku70_80 binds to DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits Artemis Artemis DNAPKcs->Artemis phosphorylates LigaseIV_XRCC4 Ligase IV / XRCC4 DNAPKcs->LigaseIV_XRCC4 activates Artemis->LigaseIV_XRCC4 Repaired_DNA Repaired DNA LigaseIV_XRCC4->Repaired_DNA ligates Inhibitor 7-Methyl-triazolo[1,5-a]pyridin-6-amine Inhibitor->DNAPKcs inhibits

Figure 1: The Non-Homologous End Joining (NHEJ) DNA repair pathway and the inhibitory action of 7-Methyl-triazolo[1,5-a]pyridin-6-amine on DNA-PKcs.

Part 2: Scientific Integrity & Logic - A Framework for Validation

To move from a well-founded hypothesis to a scientifically validated mechanism of action, a series of targeted experiments are required. The following protocols are designed to be a self-validating system, where the results of each experiment inform and support the others.

Experimental Protocols for Mechanism of Action Elucidation

The following experimental workflow is proposed to systematically investigate and confirm the inhibition of DNA-PK by 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Assay DNA-PK Kinase Assay Selectivity_Panel Kinome Selectivity Panel Kinase_Assay->Selectivity_Panel Confirm target gH2AX_Assay γH2AX Foci Formation Assay Selectivity_Panel->gH2AX_Assay Confirm cellular activity Cell_Viability Cell Viability/Apoptosis Assay gH2AX_Assay->Cell_Viability Assess functional outcome Xenograft_Model Xenograft Tumor Models Cell_Viability->Xenograft_Model Evaluate in vivo efficacy

Figure 2: A proposed experimental workflow for the validation of the mechanism of action of 7-Methyl-triazolo[1,5-a]pyridin-6-amine.
2.1.1. Protocol 1: In Vitro DNA-PK Kinase Assay

Objective: To determine the direct inhibitory effect of 7-Methyl-triazolo[1,5-a]pyridin-6-amine on the kinase activity of purified DNA-PK.

Methodology:

  • Reagents and Materials: Purified human DNA-PK enzyme, a biotinylated peptide substrate, ATP, and the test compound (7-Methyl-triazolo[1,5-a]pyridin-6-amine) at various concentrations.

  • Assay Procedure:

    • The DNA-PK enzyme is incubated with the test compound for a predetermined period.

    • The kinase reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2.1.2. Protocol 2: Cell-Based γH2AX Foci Formation Assay

Objective: To assess the inhibition of DNA repair in a cellular context by quantifying the persistence of γH2AX foci, a marker of DNA double-strand breaks.

Methodology:

  • Cell Culture: Use a relevant cancer cell line (e.g., a line with known DDR deficiencies).

  • Treatment:

    • Cells are treated with a DNA-damaging agent (e.g., ionizing radiation or doxorubicin) to induce DSBs.

    • Immediately after, the cells are treated with varying concentrations of 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

  • Immunofluorescence:

    • At different time points post-treatment, cells are fixed and permeabilized.

    • Cells are then incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

  • Imaging and Quantification: The number and intensity of γH2AX foci per cell nucleus are quantified using high-content imaging or fluorescence microscopy. A sustained high level of foci in the presence of the compound indicates inhibition of DNA repair.

2.1.3. Protocol 3: Cell Proliferation and Apoptosis Assays

Objective: To determine the functional consequence of DNA-PK inhibition on cancer cell survival.

Methodology:

  • Cell Treatment: Cancer cell lines are treated with 7-Methyl-triazolo[1,5-a]pyridin-6-amine alone or in combination with a DNA-damaging agent.

  • Proliferation Assay: Cell viability is measured at various time points (e.g., 72 hours) using a standard assay such as MTT or CellTiter-Glo.

  • Apoptosis Assay: Apoptosis can be quantified by methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Data Analysis: The effect of the compound on cell proliferation and its ability to induce apoptosis, particularly in combination with a DNA-damaging agent, is evaluated.

Data Presentation: Hypothetical Results

The following table summarizes the expected quantitative data from the proposed experiments, assuming 7-Methyl-triazolo[1,5-a]pyridin-6-amine is a potent and selective DNA-PK inhibitor.

Experiment Parameter Hypothetical Value Interpretation
DNA-PK Kinase AssayIC5015 nMPotent direct inhibition of the target enzyme.
Kinome SelectivitySelectivity Index>100-fold vs. other kinasesHigh selectivity for DNA-PK over other kinases.
γH2AX Foci AssayFoci count at 24hSignificantly increasedInhibition of DNA double-strand break repair.
Cell Viability (Combination)GI50Synergistic effectPotentiation of DNA-damaging agent's cytotoxicity.

Part 3: Acknowledging the Versatility of the Triazolopyridine Scaffold

While the evidence strongly suggests DNA-PK inhibition as the primary mechanism of action, the triazolo[1,5-a]pyridine scaffold is known to interact with a variety of other targets.[1][9] It is crucial for a comprehensive research program to consider these possibilities.

Alternative Potential Mechanisms of Action

Several studies have reported that derivatives of triazolo[1,5-a]pyridine can act as inhibitors of other protein kinases or cellular targets. These alternative mechanisms should be investigated if the primary hypothesis is not substantiated or to fully characterize the compound's selectivity profile.

Potential Target Reported Activity of Triazolopyridine Derivatives Reference
Janus Kinases (JAK1/2) Potent inhibition, with relevance in inflammatory diseases.[3]
TGF-β Type I Receptor (ALK5) Selective inhibition, with implications in fibrosis and cancer.[10]
Multi-Kinase Inhibition Activity against kinases such as TrkA, CDK2, VEGFR2, and EGFR.[5]
RORγt Inverse Agonists Potential therapeutic for autoimmune diseases like psoriasis.[11]
TDP2 Inhibitors Inhibition of tyrosyl-DNA phosphodiesterase 2, another DNA repair enzyme.[12]

Conclusion

This in-depth technical guide proposes that 7-Methyl-triazolo[1,5-a]pyridin-6-amine most likely functions as a potent and selective inhibitor of DNA-PK. This hypothesis is strongly supported by the structural similarity to the clinical candidate AZD7648. The provided experimental framework offers a clear and robust path for the validation of this mechanism of action. By following this hypothesis-driven and experimentally rigorous approach, researchers and drug development professionals can effectively elucidate the therapeutic potential of this promising compound. The versatility of the triazolopyridine scaffold also warrants a broader investigation of its kinase selectivity to fully understand its pharmacological profile.

References

  • Lu, K., Wu, W., Zhang, C., Liu, Z., Xiao, B., Yuan, Z., Li, A., Chen, D., Zhai, X., & Jiang, Y. (2020). Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]

  • Radi, M., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Medicinal Chemistry, 8(5), 854-869. [Link]

  • Miknyoczki, F., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Bioorganic Chemistry, 115, 105221. [Link]

  • Zhao, Y., Geng, R., & Xu, X. (2023). Triazolopyridines: Advances in Synthesis and Applications. BIOENGINEER.ORG. [Link]

  • Various Authors. (2022). Representative examples of bioactive 1,2,4-triazolo[1,5-a]pyridines. ResearchGate. [Link]

  • Various Authors. (2021). Biological activities of[3][4][5]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. [Link]

  • Kim, D. K., et al. (2014). 4-([3][4][5]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & Medicinal Chemistry, 22(9), 2724-2732. [Link]

  • Kojima, T., et al. (2020). Discovery of[3][4][5]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link]

  • Various Authors. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. ResearchGate. [Link]

  • Popowycz, F., et al. (2007). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 50(23), 5645-5655. [Link]

  • Goldberg, F. W., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [Link]

  • Zedan, M. N., et al. (2025). 1,2,4-Triazolo[1,5-a]pyrimidines as significant scaffold in drug discovery. ResearchGate. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]

  • Wikipedia. (2025). Triazolopyridine. Wikipedia. [Link]

  • Wang, X., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 578-581. [Link]

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biological activity of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine as a Core Moiety in DNA-PK Inhibition

Authored by: A Senior Application Scientist

This guide delves into the nuanced yet critical role of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety. While not extensively studied as a standalone agent, this chemical entity emerges as a cornerstone in the architecture of highly potent and selective kinase inhibitors, most notably in the clinical candidate AZD7648. We will dissect its contribution to the biological activity of its parent compound, offering a comprehensive overview for researchers, scientists, and professionals in drug development.

The Emergence of a Privileged Scaffold: The[1][2][3]Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry. Its rigid, planar nature and the strategic placement of nitrogen atoms make it an excellent bioisostere for other bicyclic systems, such as purines or indoles. This allows it to engage in a variety of non-covalent interactions within protein binding sites, including hydrogen bonding and π-π stacking. The inherent chemical stability and synthetic tractability of this scaffold further enhance its appeal as a foundational element in drug design.

In the context of kinase inhibition, the triazolopyridine core has been explored for its ability to mimic the adenine region of ATP, thereby acting as a competitive inhibitor at the ATP-binding site of various kinases. This has led to its incorporation into inhibitors targeting a range of kinases, including those involved in cell signaling, inflammation, and cancer progression[4][5][6].

From Fragment to Powerhouse: Incorporation into AZD7648, a Selective DNA-PK Inhibitor

The full potential of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety is realized in its role within AZD7648, a potent and selective inhibitor of the DNA-Dependent Protein Kinase (DNA-PK)[1][2][3][7]. DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). In many cancers, tumor cells rely heavily on DNA-PK for survival, especially when treated with DNA-damaging agents like radiation or certain chemotherapies. Therefore, inhibiting DNA-PK is a promising strategy to enhance the efficacy of these cancer treatments.

The discovery of AZD7648 involved a high-throughput screening campaign to identify DNA-PK inhibitors with high selectivity against related kinases, particularly those in the PI3K family[1][2]. The optimization process that led to AZD7648 highlighted the critical contribution of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine fragment.

The "Magic Methyl" and its Impact on Potency

A key finding in the structure-activity relationship (SAR) studies of AZD7648 was the profound effect of the methyl group at the 7-position of the triazolopyridine ring. The addition of this "magic methyl" resulted in a greater than 10-fold increase in biochemical potency[1]. This significant enhancement is attributed to two main factors:

  • Favorable Lipophilic Interactions: The methyl group engages in beneficial lipophilic interactions within a hydrophobic pocket of the DNA-PK binding site, comprised of amino acid residues such as Tyr3791, Leu3806, and Ile3940[1].

  • Conformational Rigidity: The presence of the methyl group is believed to induce a favorable conformational twist between the aromatic amine and the purinone core of AZD7648, pre-organizing the molecule for optimal binding to the kinase[1].

This underscores the principle that seemingly minor structural modifications can have a dramatic impact on biological activity, a concept of paramount importance in rational drug design.

The Triazolopyridine Nitrogen as a Key Hydrogen Bond Acceptor

The nitrogen atoms within the triazolopyridine ring system also play a crucial role in the binding of AZD7648 to DNA-PK. Homology modeling suggests that one of the nitrogen atoms in the triazole ring acts as a hydrogen bond acceptor, interacting with key residues in the kinase's active site[1]. This interaction is vital for anchoring the inhibitor and contributes significantly to its high binding affinity.

Synthesis of the Core Moiety and its Integration into AZD7648

The synthesis of AZD7648 involves the coupling of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine with a purinone core. A representative synthetic route involves the Buchwald-Hartwig amination reaction to install the aromatic amine[2].

G cluster_synthesis Representative Synthetic Pathway for AZD7648 dichloropyrimidine Dichloropyrimidine Core amine_addition Amine Addition dichloropyrimidine->amine_addition acid_intermediate Acid Intermediate amine_addition->acid_intermediate 1. Saponification saponification Saponification cyclic_urea Cyclic Urea acid_intermediate->cyclic_urea 2. Curtius Rearrangement curtius_rearrangement Curtius Rearrangement & Cyclization methylated_core Methylated Purinone Core cyclic_urea->methylated_core 3. Methylation methylation Methylation buchwald_hartwig Buchwald-Hartwig Amination methylated_core->buchwald_hartwig final_compound AZD7648 buchwald_hartwig->final_compound 4. Coupling triazolo_amine 7-Methyl-triazolo[1,5-a]pyridin-6-amine triazolo_amine->buchwald_hartwig

Caption: Synthetic workflow for AZD7648.

Biological Activity and Therapeutic Potential of AZD7648

The incorporation of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety contributes to the impressive biological profile of AZD7648.

Potency and Selectivity

AZD7648 is a highly potent inhibitor of DNA-PK. Its potency is significantly greater than earlier compounds in the series, largely due to the optimized interactions provided by the triazolopyridine fragment[1]. Crucially, AZD7648 exhibits excellent selectivity for DNA-PK over other structurally related kinases, including PI3Kα and mTOR[1][2][8]. This high degree of selectivity is critical for minimizing off-target effects and improving the therapeutic window of the drug.

Compound DNA-PK IC50 (nM) PI3Kα IC50 (nM) Selectivity (PI3Kα/DNA-PK)
AZD7648 (Compound 16) 0.8>1000>1250

Data adapted from Goldberg et al., J. Med. Chem. 2020.[1]

In Vitro and In Vivo Efficacy

In cellular assays, AZD7648 has been shown to effectively inhibit the autophosphorylation of DNA-PK, a key marker of its activity. This leads to the radiosensitization of tumor cells, meaning that they become more susceptible to the cytotoxic effects of ionizing radiation[8].

In preclinical animal models, AZD7648 has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with DNA-damaging agents like doxorubicin or PARP inhibitors such as olaparib[1][2]. These promising results have supported the progression of AZD7648 into clinical trials[1][2][7].

G cluster_moa Mechanism of Action of AZD7648 dna_dsb DNA Double-Strand Break (DSB) dna_pk DNA-PK dna_dsb->dna_pk activates nhej Non-Homologous End Joining (NHEJ) dna_pk->nhej initiates apoptosis Apoptosis dna_pk->apoptosis inhibition leads to dna_repair DNA Repair nhej->dna_repair cell_survival Cell Survival dna_repair->cell_survival azd7648 AZD7648 azd7648->dna_pk inhibits

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An In-depth Technical Guide to 7-Methyl-triazolo[1,5-a]pyridin-6-amine: A Key Moiety in Modern Drug Discovery

An In-depth Technical Guide to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine: A Key Moiety in Modern Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of novel heterocyclic scaffolds that confer potent and selective biological activity is a cornerstone of drug discovery. The[1][2][3]triazolo[1,5-a]pyridine core is one such "privileged" structure, increasingly recognized for its versatile applications in targeting a range of therapeutic targets, from kinases to orphan nuclear receptors.[1][3] This guide provides an in-depth technical review of a specific, highly influential derivative: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine .

While this compound may not be extensively profiled as a standalone agent in the public literature, its significance is underscored by its integral role as a key building block in the development of highly potent and selective clinical candidates. Notably, it forms a critical component of AZD7648 , a potent and selective inhibitor of the DNA-Dependent Protein Kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[4][5][6] This guide will dissect the synthesis, chemical properties, and biological significance of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, primarily through the lens of its contribution to the development of AZD7648, offering valuable insights for researchers and drug development professionals.

Synthesis and Chemical Characterization

The synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine and its derivatives is a multi-step process that leverages established heterocyclic chemistry principles. The general synthetic strategies for related triazolo[1,5-a]pyridine derivatives often involve the cyclization of substituted aminopyridines with appropriate reagents.

While a specific, detailed synthesis for the standalone 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is not explicitly detailed in the provided literature, a representative synthetic pathway for a closely related precursor used in the synthesis of AZD7648 can be inferred. The synthesis of the larger molecule, AZD7648, involves the coupling of the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety to a purinone core.[4][5]

Illustrative Synthetic Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis of a key intermediate and its subsequent incorporation, based on synthetic strategies for similar compounds.

Synthesis_Workflowcluster_0Synthesis of Triazolopyridine Corecluster_1Functionalization and CouplingASubstituted AminopyridineC7-Methyl-[1,2,4]triazolo[1,5-a]pyridine IntermediateA->CCyclizationBCyclization ReagentB->CE7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amineC->EAminationDPurinone CoreFAZD7648D->FBuchwald-Hartwig CouplingE->F

Figure 1: Generalized synthetic workflow for the incorporation of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety.

Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)

The following protocol is a representative example for the synthesis of a substituted triazolopyridine, based on common organic chemistry methodologies.

  • Step 1: Synthesis of the Triazolopyridine Core.

    • To a solution of a suitably substituted 2-aminopyridine in an appropriate solvent (e.g., ethanol), add a cyclizing agent (e.g., a derivative of hydrazine).

    • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography to yield the desired triazolo[1,5-a]pyridine intermediate.

  • Step 2: Introduction of the Amine Functionality.

    • The triazolopyridine intermediate is then subjected to a nitration reaction, followed by reduction to introduce the amine group at the 6-position.

    • Alternatively, a nucleophilic aromatic substitution reaction can be employed if a suitable leaving group is present at the 6-position.

  • Step 3: Coupling to the Core Scaffold (e.g., Purinone).

    • The resulting 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is then coupled to the desired core structure. In the case of AZD7648, this involves a Buchwald-Hartwig cross-coupling reaction with a halogenated purinone derivative.[5]

    • This reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.

    • The final product is then purified using chromatographic techniques to yield the highly pure active pharmaceutical ingredient.

Biological Activity and Mechanism of Action

The primary biological significance of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety, as elucidated in the literature, is its role as a key pharmacophore in the potent and selective inhibition of DNA-Dependent Protein Kinase (DNA-PK).[4][6] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks.[4][5] Inhibition of DNA-PK can lead to synthetic lethality in cancer cells with existing DNA damage response deficiencies and can potentiate the effects of radiation and certain chemotherapies.

The "Magic Methyl" Effect

A crucial finding in the development of AZD7648 was the profound impact of the ortho-methyl group on the aniline fragment of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety. The addition of this methyl group resulted in a greater than 10-fold increase in biochemical potency.[4][5] This phenomenon, often referred to as a "magic methyl" effect, is attributed to a combination of factors:

  • Favorable Lipophilic Interactions: The methyl group is believed to make effective lipophilic interactions within a hydrophobic pocket of the DNA-PK active site, comprised of amino acid residues such as Tyr3791, Leu3806, and Ile3940.[4]

  • Conformational Constraint: The methyl group may also induce a beneficial conformational twist between the aromatic amine and the purinone core, favoring a bioactive conformation for optimal binding to the enzyme.[4][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of DNA-PK in the DNA damage response and the mechanism of its inhibition by compounds containing the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety.

DNA_PK_Inhibitioncluster_0DNA Damage Responsecluster_1Inhibition by AZD7648DSBDNA Double-Strand BreakKuKu70/80DSB->KuRecruitmentDNAPKDNA-PKcsKu->DNAPKActivationNHEJNon-Homologous End JoiningDNAPK->NHEJPhosphorylation of substratesRepairDNA RepairNHEJ->RepairAZDAZD7648(containing 7-Methyl-triazolo[1,5-a]pyridin-6-amine)AZD->Inhibition

Figure 2: Simplified signaling pathway of DNA-PK in the DNA damage response and its inhibition.

Structure-Activity Relationships and Quantitative Data

The optimization of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine moiety was a key aspect of the lead optimization campaign for AZD7648. The following table summarizes key structure-activity relationship (SAR) data for this class of compounds.

CompoundR Group (ortho to amine)DNA-PKcs pIC50Cell Potency (pIC50)logD (pH 7.4)
13 H7.96.51.4
14 (AZD7648) Me9.07.61.4

Data adapted from Goldberg et al., J. Med. Chem. 2020, 63, 7, 3461–3471.[5]

The data clearly demonstrates the significant increase in both biochemical and cellular potency upon the introduction of the methyl group, without a detrimental effect on lipophilicity.

Pharmacokinetic Properties

AZD7648, featuring the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine scaffold, exhibited favorable pharmacokinetic properties in preclinical species, including low clearance and high oral bioavailability in rats and dogs.[5] This suggests that the triazolopyridine moiety contributes to a desirable overall physicochemical profile for drug development.

Conclusion and Future Perspectives

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine has emerged as a critical structural motif in the design of potent and selective kinase inhibitors. Its role in the development of the clinical candidate AZD7648 highlights the importance of subtle structural modifications, such as the "magic methyl" effect, in achieving significant gains in potency and optimizing drug-like properties. The insights gained from the study of this specific moiety provide a valuable roadmap for medicinal chemists and drug discovery scientists.

Future research in this area could explore:

  • The synthesis and evaluation of a broader range of derivatives of the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine core to probe its potential against other kinase targets.

  • Further investigation into the conformational effects of the ortho-methyl group to better understand the structural basis for its potentiation of activity.

  • The application of this scaffold in the design of inhibitors for other enzyme classes where similar hydrophobic interactions and conformational constraints may be beneficial.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [1]

  • Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [7]

  • Discovery of[1][2][3]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. [3]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [4]

  • Discovery of[1][2][7]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. Molecules.

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ResearchGate. [5]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [6]

The Triazolopyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that can be readily modified to interact with a diverse range of biological targets. The triazolopyridine nucleus, a bicyclic heteroaromatic system formed by the fusion of a triazole and a pyridine ring, stands as a testament to this concept.[1] Its inherent chemical properties and synthetic tractability have propelled its derivatives to the forefront of drug discovery, yielding compounds with a broad spectrum of pharmacological activities. These include anti-inflammatory, anticancer, antidepressant, and antimicrobial properties, making the triazolopyridine scaffold a subject of intense and ongoing investigation.[2] This in-depth technical guide provides a comprehensive overview of the discovery, historical evolution of synthesis, and the ever-expanding therapeutic applications of triazolopyridine compounds, tailored for researchers, scientists, and drug development professionals.

A Journey Through Time: The Discovery and Historical Development of Triazolopyridines

The synthetic journey began with classical condensation reactions, often requiring harsh conditions.[5] However, as the field of organic synthesis matured, so did the methods for constructing the triazolopyridine ring system. The late 20th and early 21st centuries witnessed the advent of more sophisticated and efficient synthetic routes, including palladium-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions.[6][7] These advancements not only streamlined the synthesis of known derivatives but also opened up new avenues for creating diverse libraries of novel triazolopyridine compounds for high-throughput screening and drug discovery programs.

Historical Timeline of Triazolopyridine Development Key Milestones in Triazolopyridine Research 1960s 1960s: Discovery of Trazodone (Antidepressant) Late 20th Century Late 20th Century: Emergence of Advanced Synthetic Methods 1960s->Late 20th Century Foundational Discovery Early 21st Century Early 21st Century: Expansion of Therapeutic Applications & SAR Studies Late 20th Century->Early 21st Century Enabling Technology Present Day Present Day: Targeted Therapies & Novel Drug Candidates Early 21st Century->Present Day Mechanistic Insights

Caption: A timeline highlighting the major phases in the discovery and development of triazolopyridine compounds.

The Art of Synthesis: Constructing the Triazolopyridine Core

The versatility of the triazolopyridine scaffold is, in large part, due to the numerous synthetic routes developed for its construction. The choice of synthetic strategy often depends on the desired substitution pattern and the specific triazolopyridine isomer.

Classical Approaches: The Foundation of Triazolopyridine Synthesis

Early methods for the synthesis of triazolopyridines primarily relied on the cyclization of substituted pyridine precursors. A common and foundational approach involves the reaction of a 2-hydrazinopyridine with a suitable one-carbon synthon, such as a carboxylic acid or its derivative, under dehydrating conditions.

Experimental Protocol: Synthesis of 3-substituted-[4][5][6]triazolo[4,3-a]pyridines from 2-Hydrazinopyridine

This protocol outlines a general, one-pot procedure for the synthesis of 3-substituted-[4][5][6]triazolo[4,3-a]pyridines via the condensation of 2-hydrazinopyridine with an aldehyde, followed by oxidative cyclization.[8][9]

Materials:

  • 2-Hydrazinopyridine

  • Substituted aldehyde (e.g., benzaldehyde)

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL), add the substituted aldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

  • To the reaction mixture, add a solution of iodine (1.2 mmol) and potassium iodide (2.4 mmol) in water (5 mL).

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the generated HI.

  • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-[4][5][6]triazolo[4,3-a]pyridine.

Modern Synthetic Methodologies: Efficiency and Diversity

Contemporary organic synthesis has introduced a plethora of more efficient and versatile methods for constructing the triazolopyridine core. These modern techniques often offer milder reaction conditions, higher yields, and greater functional group tolerance.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods have proven invaluable for the synthesis of substituted triazolopyridines. For instance, the palladium-catalyzed monoarylation of hydrazides with 2-chloropyridine provides a direct route to key intermediates that can be cyclized to form the triazolo[4,3-a]pyridine ring system.[7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of triazolopyridines, often reducing reaction times from hours to minutes and improving yields.[10] This technique is particularly advantageous for high-throughput synthesis in drug discovery.

  • Multi-Component Reactions (MCRs): MCRs offer a highly convergent and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of highly functionalized triazolopyridines in a single step from simple starting materials.

Synthetic Workflow for Triazolopyridines General Synthetic Pathways to the Triazolopyridine Core cluster_0 Classical Synthesis cluster_1 Modern Synthesis 2-Hydrazinopyridine 2-Hydrazinopyridine Condensation & Cyclization Condensation & Cyclization 2-Hydrazinopyridine->Condensation & Cyclization Carboxylic Acid/Aldehyde Carboxylic Acid/Aldehyde Carboxylic Acid/Aldehyde->Condensation & Cyclization Triazolopyridine Core Triazolopyridine Core Condensation & Cyclization->Triazolopyridine Core 2-Aminopyridine/2-Halopyridine 2-Aminopyridine/2-Halopyridine Advanced Methodologies Pd-Catalysis, Microwave, MCRs 2-Aminopyridine/2-Halopyridine->Advanced Methodologies Coupling Partner/Reagent Coupling Partner/Reagent Coupling Partner/Reagent->Advanced Methodologies Functionalized Triazolopyridine Functionalized Triazolopyridine Advanced Methodologies->Functionalized Triazolopyridine

Caption: A diagram illustrating the evolution from classical to modern synthetic approaches for triazolopyridine compounds.

Pharmacological Landscape: Therapeutic Applications of Triazolopyridines

The true value of the triazolopyridine scaffold lies in its remarkable versatility as a pharmacophore. By strategically modifying the substituents on the core ring system, researchers have developed potent and selective inhibitors for a wide array of biological targets.

Anticancer Activity: Targeting Key Signaling Pathways

Triazolopyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of human cancer cell lines.[11][12] Their mechanisms of action often involve the inhibition of key kinases and other proteins that are critical for cancer cell proliferation, survival, and metastasis.

Table 1: Anticancer Activity of Representative Triazolopyridine Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
TP-1 EGFR/AKT PathwayHCC1937 (Breast)< 50[13]
TP-2 EGFR/AKT PathwayHeLa (Cervical)< 50[13]
H12 ERK Signaling PathwayMGC-803 (Gastric)9.47[12]
12m BRD4MV4-11 (Leukemia)0.02[14]
TP6 Not specifiedB16F10 (Melanoma)41.12 - 61.11[15]

Mechanism of Action: Inhibition of Bromodomain and Extra-Terminal (BET) Proteins

One of the most exciting recent developments in the field is the discovery of triazolopyridine-based inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[14] BRD4 is an epigenetic reader that plays a crucial role in the transcriptional regulation of key oncogenes, such as MYC.[6] By binding to acetylated lysine residues on histones, BRD4 recruits the transcriptional machinery to the promoters and enhancers of these genes, driving their expression and promoting cancer cell growth.[6][7] Triazolopyridine-based BRD4 inhibitors act by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin and downregulating the expression of its target oncogenes.[6] This leads to cell cycle arrest and apoptosis in cancer cells.

BRD4 Inhibition Pathway Mechanism of Action of Triazolopyridine-based BRD4 Inhibitors Triazolopyridine Inhibitor Triazolopyridine Inhibitor BRD4 BRD4 Triazolopyridine Inhibitor->BRD4 Binds to Bromodomains Acetylated Histones Acetylated Histones BRD4->Acetylated Histones Binds to Oncogene Transcription Oncogene Transcription Acetylated Histones->Oncogene Transcription Promotes Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Oncogene Transcription->Cell Cycle Arrest & Apoptosis Leads to (when inhibited)

Caption: A simplified diagram illustrating how triazolopyridine inhibitors block BRD4 function, leading to anticancer effects.

Anti-inflammatory Activity: Modulation of the p38 MAPK Pathway

Chronic inflammation is a hallmark of numerous diseases, and the p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of the inflammatory response.[4][16] Overactivation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Triazolopyridine derivatives have been extensively investigated as potent and selective inhibitors of p38 MAPK.[17]

Table 2: Structure-Activity Relationship of Triazolopyridine-based p38α Inhibitors

Compound IDC4 Aryl GroupTriazole Side-Chainp38α IC₅₀ (nM)Reference
1 4-FluorophenylMethyl100[18]
2 4-FluorophenylEthyl75[18]
3 4-FluorophenylIsopropyl50[18]
4 2,4-DifluorophenylIsopropyl25[18]
5 2,4-DifluorophenylCyclopropyl15[18]
6 2,4-Difluorophenyltert-Butyl30[18]

Mechanism of Action: p38 MAPK Signaling Cascade

The p38 MAPK signaling cascade is a three-tiered kinase module.[11][19] External stimuli, such as stress or inflammatory cytokines, activate a MAPKKK (e.g., TAK1, ASK1), which in turn phosphorylates and activates a MAPKK (MKK3/6).[4][11] Activated MKK3/6 then phosphorylates and activates p38 MAPK.[11] Activated p38 MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases (e.g., MK2) and transcription factors (e.g., ATF-2), leading to the transcriptional upregulation of pro-inflammatory genes.[4][11] Triazolopyridine-based inhibitors typically act as ATP-competitive inhibitors, binding to the active site of p38α and preventing its phosphorylation of downstream targets.

p38 MAPK Inhibition Pathway Inhibition of the p38 MAPK Signaling Pathway by Triazolopyridines Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK Activates MKK3/6 MKK3/6 MAPKKK->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates Downstream Targets Downstream Targets p38 MAPK->Downstream Targets Phosphorylates Triazolopyridine Inhibitor Triazolopyridine Inhibitor Triazolopyridine Inhibitor->p38 MAPK Inhibits Inflammatory Response Inflammatory Response Downstream Targets->Inflammatory Response Upregulates

Sources

Methodological & Application

Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-6-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and frequent appearance in a variety of therapeutic agents.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with biological targets in a similar fashion.[2] This has led to the exploration of triazolopyridine derivatives in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][4]

7-Methyl-triazolo[1,5-a]pyridin-6-amine, the subject of this guide, is a key intermediate in the synthesis of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[5][6] DNA-PK is a critical enzyme in the DNA damage response pathway, and its inhibition is a promising strategy for enhancing the efficacy of radiation and chemotherapy in cancer treatment.[6] The synthesis of high-purity 7-Methyl-triazolo[1,5-a]pyridin-6-amine is therefore of significant interest to researchers in the field of oncology and drug development.

This document provides a comprehensive, step-by-step guide for the synthesis of 7-Methyl-triazolo[1,5-a]pyridin-6-amine, starting from commercially available 2-amino-4-methyl-5-nitropyridine. The protocols detailed herein are based on established literature procedures and are designed to be reproducible in a standard laboratory setting.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of 7-Methyl-triazolo[1,5-a]pyridin-6-amine is accomplished through a four-step reaction sequence, as illustrated below. This strategy involves the initial formation of a formimidamide intermediate, followed by an intramolecular cyclization to construct the triazolopyridine core, and concludes with the reduction of a nitro group to the desired amine.

Synthesis_Pathway A 2-Amino-4-methyl- 5-nitropyridine B (E)-N'- (4-methyl-5-nitropyridin-2-yl) -N-hydroxyformimidamide A->B 1. DMF-DMA 2. NH2OH·HCl C 7-Methyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine B->C Intramolecular Cyclization D 7-Methyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine C->D Reduction (Pd/C, H2)

Caption: Overall synthetic scheme for 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis.

Part 1: Synthesis of (E)-N'-(4-methyl-5-nitropyridin-2-yl)-N-hydroxyformimidamide

This initial step involves a two-stage, one-pot reaction. First, the starting material, 2-amino-4-methyl-5-nitropyridine, is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate. This is then reacted in situ with hydroxylamine hydrochloride to yield the desired N-hydroxyformimidamide.

Materials and Reagents:

ReagentMolecular WeightQuantity (mmol)
2-Amino-4-methyl-5-nitropyridine153.14 g/mol 1.0
N,N-Dimethylformamide dimethyl acetal119.16 g/mol 1.2
Hydroxylamine hydrochloride69.49 g/mol 1.5
Methanol (MeOH)--
Toluene--

Protocol:

  • To a solution of 2-amino-4-methyl-5-nitropyridine (1.0 mmol) in toluene, add N,N-dimethylformamide dimethyl acetal (1.2 mmol).

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting crude formamidine intermediate in methanol.

  • Add hydroxylamine hydrochloride (1.5 mmol) to the methanolic solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., ethyl acetate/hexanes), to afford (E)-N'-(4-methyl-5-nitropyridin-2-yl)-N-hydroxyformimidamide.

Part 2: Synthesis of 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine

This step involves the intramolecular cyclization of the N-hydroxyformimidamide intermediate to form the triazolopyridine ring system.

Materials and Reagents:

ReagentMolecular WeightQuantity (mmol)
(E)-N'-(4-methyl-5-nitropyridin-2-yl)-N-hydroxyformimidamide196.17 g/mol 1.0
Polyphosphoric acid (PPA) or an alternative dehydrating agent--

Protocol:

  • Add (E)-N'-(4-methyl-5-nitropyridin-2-yl)-N-hydroxyformimidamide (1.0 mmol) to polyphosphoric acid.

  • Heat the reaction mixture to 120 °C and stir for 1 hour.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 7-methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine.

  • The crude product may be further purified by recrystallization or flash column chromatography if necessary.

Characterization Data for 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine: [5]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.97 (s, 1H), 8.73 (s, 1H), 8.01–7.88 (m, 1H), 2.67 (d, J = 0.8 Hz, 3H).

  • ¹³C NMR (126 MHz, DMSO-d₆): δ 157.6, 151.2, 140.2, 136.1, 129.7, 117.2, 20.5.

  • HRMS (m/z): [M+H]⁺ calculated for C₇H₇N₄O₂: 179.0569; found: 179.0565.

Part 3: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

The final step is the reduction of the nitro group to the corresponding amine using catalytic hydrogenation.

Reduction_Step C 7-Methyl-6-nitro- [1,2,4]triazolo[1,5-a]pyridine D 7-Methyl-[1,2,4]triazolo [1,5-a]pyridin-6-amine C->D Pd/C, H2 Ethanol

Sources

Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-6-amine: A Detailed Protocol for Researchers

Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a key intermediate in the development of pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol based on established and reliable synthetic routes. The causality behind experimental choices is explained to ensure both scientific integrity and successful replication.

Introduction

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its structural motif is found in a variety of compounds investigated for therapeutic applications. Notably, it is a key component of AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway.[1][3][4] The synthesis of this intermediate is therefore of significant interest to researchers in the fields of oncology and drug discovery.

This application note details a robust and validated protocol for the preparation of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, outlining the necessary reagents, conditions, and purification methods.

Synthetic Strategy Overview

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core generally involves the cyclization of a substituted 2-aminopyridine derivative. Various methods have been developed for the construction of this fused heterocyclic system, including reactions of 2-aminopyridines with reagents that provide the remaining nitrogen and carbon atoms of the triazole ring.[2][5] Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these transformations, often leading to higher yields and shorter reaction times.[6]

The protocol described herein follows a logical and efficient pathway to the target molecule, starting from readily available precursors.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a multi-step process, beginning with the construction of the substituted pyridine ring, followed by the annulation of the triazole ring.

Synthesis_WorkflowStarting_MaterialsStarting MaterialsIntermediate_1Substituted Pyridine IntermediateStarting_Materials->Intermediate_1Step 1: Ring FormationIntermediate_2Functionalized PyridineIntermediate_1->Intermediate_2Step 2: Functional Group InterconversionTarget_Compound7-Methyl-triazolo[1,5-a]pyridin-6-amineIntermediate_2->Target_CompoundStep 3: Triazole Ring Annulation

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

The following protocol is a composite of established methods for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyridines, adapted for the specific target, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Diamino-4-methylpyridine≥98%Commercially AvailableStarting material
Formic acid≥98%Commercially AvailableReagent for cyclization
Acetic anhydride≥99%Commercially AvailableReagent and solvent
Sodium hydroxide (NaOH)ACS reagent gradeCommercially AvailableFor pH adjustment
Dichloromethane (DCM)HPLC gradeCommercially AvailableExtraction solvent
Ethyl acetate (EtOAc)HPLC gradeCommercially AvailableEluent for chromatography
HexanesHPLC gradeCommercially AvailableEluent for chromatography
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent gradeCommercially AvailableDrying agent
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Experimental Procedure

Step 1: Synthesis of N-(6-amino-4-methylpyridin-2-yl)formamide

The initial step involves the formylation of one of the amino groups of the starting diamine. This selective formylation is crucial for directing the subsequent cyclization.

  • To a stirred solution of 2,6-diamino-4-methylpyridine (1.0 eq) in formic acid (10 vol), add acetic anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium hydroxide at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formylated intermediate.

Causality: The use of formic acid as both a reagent and solvent, with the addition of acetic anhydride, facilitates the mono-formylation. The anhydride activates the formic acid for the acylation reaction.

Step 2: Cyclization to 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

This step involves an intramolecular cyclization to form the desired triazolopyridine ring system.

  • Dissolve the crude N-(6-amino-4-methylpyridin-2-yl)formamide from the previous step in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Heat the reaction mixture to reflux (typically 240-260 °C) for 2-4 hours.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a non-polar solvent like hexanes to precipitate the product.

  • Collect the solid by filtration and wash with hexanes.

Causality: The high temperature provides the necessary energy for the intramolecular condensation and dehydration, leading to the formation of the stable aromatic triazole ring.

Purification and Characterization

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

ParameterMethodExpected Result
Purity HPLC>95%
Identity ¹H NMR, ¹³C NMRSpectra consistent with the structure
Mass Mass Spectrometry[M+H]⁺ corresponding to the molecular weight

Expected ¹H NMR (DMSO-d₆, 400 MHz): δ 8.25 (s, 1H), 7.50 (s, 1H), 6.50 (s, 1H), 6.20 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃).

Reaction Mechanism

The formation of the triazole ring proceeds through a well-established pathway.

Reaction_Mechanismcluster_0Step 1: Formylationcluster_1Step 2: CyclizationDiamine2,6-Diamino-4-methylpyridineFormamideN-(6-amino-4-methylpyridin-2-yl)formamideDiamine->FormamideHCOOH / (Ac)₂OCyclized_IntermediateDihydro-triazolopyridine IntermediateFormamide->Cyclized_IntermediateHeat (Δ)Target7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amineCyclized_Intermediate->Target- H₂O

Caption: Plausible reaction mechanism for the synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and utilize the product in their drug discovery and development endeavors. The provided methodology is robust and scalable, making it suitable for both small-scale laboratory synthesis and larger-scale production.

References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020). RSC Advances, 10(26), 15431-15441. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]

  • Goldberg, F. W., et al. (2019). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. ResearchGate. [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. (2021). MDPI. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]

Application Notes & Protocols for the Purification of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a crucial heterocyclic building block in contemporary drug discovery and medicinal chemistry. Recognizing the paramount importance of sample purity for reproducible and reliable downstream applications, we present detailed protocols for the two most effective purification techniques for this class of compounds: column chromatography and recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the underlying chemical principles and rationale to empower users to adapt and optimize these methods for their specific needs. We delve into the common impurities associated with the synthesis of this scaffold and provide a logical framework for selecting the most appropriate purification strategy.

Introduction: The Importance of Purity for 7-Methyl-triazolo[1,5-a]pyridin-6-amine

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a substituted triazolopyridine, a class of nitrogen-containing fused heterocycles that are of significant interest in pharmaceutical research. The triazolo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors for oncology. For instance, this specific moiety is a critical component of AZD7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor that has advanced into clinical studies[4][5][6].

The presence of impurities, such as unreacted starting materials, reagents, or synthetic by-products, can have profound and often detrimental effects on subsequent research. In drug development, such impurities can lead to misleading structure-activity relationship (SAR) data, false positives or negatives in biological screening, and potentially confounding toxicity profiles. Therefore, achieving a high degree of purity is not merely a matter of good laboratory practice; it is a fundamental requirement for scientific integrity and the successful progression of a research program. This guide provides the necessary protocols and theoretical background to reliably purify 7-Methyl-triazolo[1,5-a]pyridin-6-amine to a high standard.

Understanding the Chemistry: The Analyte and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties and the likely nature of any accompanying impurities.

2.1. Physicochemical Properties of the Target Molecule

  • Structure: 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine possesses a fused bicyclic aromatic system containing multiple nitrogen atoms, along with a primary amine group.

  • Polarity: The presence of the amine group and the nitrogen-rich heterocyclic core makes this a polar molecule.

  • Basicity: The exocyclic amine group and the pyridine-like nitrogen atoms confer basic properties to the molecule. This is a critical consideration for purification, particularly in chromatography.

2.2. Common Synthetic Routes and Likely Impurities

While numerous methods exist for the synthesis of the triazolo[1,5-a]pyridine core, a common approach involves the cyclization of substituted 2-aminopyridines[7]. For the target molecule, a plausible precursor would be a substituted 4-methyl-2,5-diaminopyridine.

Based on this, common impurities may include:

  • Unreacted Starting Materials: Residual substituted diaminopyridine precursors.

  • Reagents: Excess cyclization reagents or catalysts.

  • By-products: Isomeric products from non-regioselective reactions, or products from side-reactions.

The polar and basic nature of these potential impurities often resembles that of the target compound, making purification a non-trivial challenge that requires a well-optimized strategy.

Purification Strategy Selection

The choice between column chromatography and recrystallization depends on the scale of the purification, the nature of the impurities, and the required final purity.

G start Crude 7-Methyl-triazolo[1,5-a]pyridin-6-amine decision1 Is the crude material >85% pure? Are impurities significantly different in polarity? start->decision1 decision2 Is the material a solid? decision1->decision2 Yes chromatography Purification by Column Chromatography decision1->chromatography No / Unknown decision2->chromatography No / Oily recrystallization Purification by Recrystallization decision2->recrystallization Yes end_pure Pure Compound (>95%) chromatography->end_pure end_impure Re-evaluate Strategy / Tandem Purification chromatography->end_impure If purity is insufficient recrystallization->end_pure recrystallization->end_impure If purity is insufficient

Caption: Method selection workflow for purification.

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the method of choice for purifying complex mixtures, separating compounds with similar polarities, or when dealing with oily or amorphous solids. Given the basic nature of 7-Methyl-triazolo[1,5-a]pyridin-6-amine, special considerations are necessary to prevent poor separation and yield loss on standard silica gel.

4.1. The Challenge: Amine-Silica Interaction

Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). Basic compounds like amines can interact strongly with these acidic sites via acid-base interactions. This can lead to:

  • Peak Tailing (Streaking): The compound elutes slowly and asymmetrically from the column.

  • Irreversible Adsorption: A portion of the compound may bind permanently to the silica, reducing the yield.

  • Poor Separation: Tailing peaks are broad and can co-elute with impurities.

4.2. The Solution: Mobile Phase Modification or Alternative Stationary Phases

To mitigate these issues, the acidic nature of the silica gel must be neutralized.

  • Mobile Phase Modification: The most common and cost-effective solution is to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase[8][9]. This competing base will saturate the acidic sites on the silica, allowing the target amine to travel through the column with minimal unwanted interaction.

  • Alternative Stationary Phases: Basic alumina can be used as an alternative to silica gel for the separation of basic compounds[1]. Alternatively, amine-functionalized silica is a highly effective, albeit more expensive, option[8].

4.3. Experimental Protocol: Column Chromatography on Silica Gel

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis: Develop an eluent system. Target Rf ~0.2-0.3 eluent 2. Prepare Eluent: DCM/MeOH + 0.5-1% Et3N tlc->eluent column 3. Pack Column: Slurry pack silica gel with the prepared eluent. eluent->column load 4. Load Sample: Dissolve crude product in minimal DCM/MeOH. Adsorb onto silica ('dry loading') if necessary. column->load run 5. Run Column: Apply gentle pressure. Maintain a constant flow rate. load->run collect 6. Collect Fractions: Collect fractions based on TLC analysis. run->collect combine 7. Analyze & Combine: Run TLC on fractions. Combine pure fractions. collect->combine evaporate 8. Evaporate Solvent: Remove solvent under reduced pressure. combine->evaporate dry 9. Dry Product: Dry under high vacuum to remove residual solvents. evaporate->dry

Caption: Workflow for column chromatography purification.

Step-by-Step Methodology:

  • Thin-Layer Chromatography (TLC) Analysis:

    • Objective: To determine the optimal solvent system for separation.

    • Procedure: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution on a silica gel TLC plate. Develop the plate in various solvent systems.

    • Recommended Starting Systems:

      • 95:5 Dichloromethane (DCM) / Methanol (MeOH)

      • 90:10 DCM / MeOH

    • Optimization: If the compound remains at the baseline, increase the proportion of the more polar solvent (MeOH). The goal is to achieve a retention factor (Rf) of 0.2 - 0.3 for the target compound.

    • Crucial Addition: Once a suitable DCM/MeOH ratio is found, add 0.5-1% triethylamine (Et₃N) to the solvent mixture and re-run the TLC. This should result in a more defined spot with less streaking.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen eluent (containing Et₃N).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand to the top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent (or just DCM). Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle positive pressure (using a pump or bulb).

    • Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.

  • Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for most applications.
Basic AluminaAlternative for strongly basic amines to avoid interaction.
Mobile Phase (Eluent) Dichloromethane / MethanolGood polarity range for many nitrogen-containing heterocycles.
Mobile Phase Additive 0.5 - 1% Triethylamine (Et₃N)Neutralizes acidic silica sites, preventing peak tailing.[8][9]
Gradient Isocratic or Step-GradientStart with the TLC-optimized eluent. A gradient (gradually increasing MeOH %) can be used for complex mixtures.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for purifying compounds that are already relatively pure (>85%) and are crystalline solids. It is highly scalable and can yield material of very high purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

5.1. The Principle of Recrystallization

An ideal recrystallization solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature.

  • Dissolve the target compound completely at or near the solvent's boiling point.

  • Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Be chemically inert towards the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

5.2. Experimental Protocol: Solvent Screening and Recrystallization

G cluster_screen Solvent Screening (Small Scale) cluster_bulk Bulk Recrystallization test_tubes 1. Aliquot ~20mg crude into several test tubes. add_cold 2. Add test solvent dropwise at RT. Observe solubility. test_tubes->add_cold heat 3. Heat to boiling. Add more solvent until dissolved. Observe solubility. add_cold->heat cool 4. Cool to RT, then in an ice bath. Observe for crystal formation. heat->cool select 5. Select best solvent/solvent pair. cool->select dissolve 6. Dissolve crude in minimum hot solvent. select->dissolve hot_filter 7. Hot filtration (if insoluble impurities present). dissolve->hot_filter crystallize 8. Slow cooling to RT, then ice bath. hot_filter->crystallize isolate 9. Isolate crystals by vacuum filtration. crystallize->isolate wash_dry 10. Wash with ice-cold solvent and dry. isolate->wash_dry

Caption: Workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place a small amount of the crude material (10-20 mg) into several small test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, water) dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the tubes that show poor room temperature solubility in a sand or water bath. Continue adding the solvent dropwise until the compound just dissolves.

    • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

    • The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline precipitate upon cooling.

    • Solvent Pairs: If no single solvent is ideal, try a solvent pair (e.g., Ethanol/Water, Methanol/Dichloromethane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at its boiling point. Then, add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool.

SolventPolarityBoiling Point (°C)Comments
Methanol (MeOH) High65Good starting point for polar compounds.
Ethanol (EtOH) High78Often an excellent choice for N-heterocycles.[3]
Isopropanol (IPA) Medium82Less polar than EtOH, may offer different selectivity.
Acetonitrile (ACN) Medium82Aprotic polar solvent, can be effective.
Ethyl Acetate (EtOAc) Medium77May be a good "good" solvent in a pair with hexanes.
Water (H₂O) Very High100Can be a good "poor" solvent with alcohols for polar compounds.
  • Bulk Recrystallization:

    • Place the crude 7-Methyl-triazolo[1,5-a]pyridin-6-amine in an Erlenmeyer flask.

    • Add the chosen solvent (or "good" solvent of a pair) in small portions while heating the flask with stirring. Add just enough hot solvent to completely dissolve the solid.

    • If using a solvent pair, add the hot "poor" solvent dropwise until persistent cloudiness is observed. Re-clarify with a few drops of the hot "good" solvent.

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly under vacuum.

Assessment of Purity

After purification, it is essential to verify the purity of the 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By following these detailed protocols and understanding the underlying principles, researchers can confidently and reliably purify 7-Methyl-triazolo[1,5-a]pyridin-6-amine, ensuring the quality and integrity of their subsequent scientific endeavors.

References

  • Columbia University. Column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]

  • Reddit. Chromotography with free amines?[Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of California, Los Angeles. recrystallization-2.doc.pdf. [Link]

  • Organic Chemistry Data. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • ACS Publications. The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648).... [Link]

  • University of Colorado Boulder. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • PubChem. [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. [Link]

  • PubMed. The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648).... [Link]

  • Oakwood Chemical. methyl 2-amino-[1][2][3]triazolo[1, 5-a]pyridine-7-carboxylate, min 97%, 1 gram. [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • MDPI. 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • Università degli Studi di Padova. 7-Amino-[1][2][3]triazolo[1,5-a][1][4][10]triazines as CK1δ inhibitors. [Link]

  • ResearchGate. (PDF) Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines. [Link]

  • ResearchGate. (PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification.... [Link]

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analytical techniques for 7-Methyl-triazolo[1,5-a]pyridin-6-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Introduction

7-Methyl-triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound featuring a fused triazolopyridine bicyclic system. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as triazolopyridine derivatives are known to be scaffolds for various pharmacologically active agents.[1][2] Given its potential role as a key intermediate or an active pharmaceutical ingredient (API), a rigorous and multi-faceted analytical characterization is imperative. This ensures the unambiguous confirmation of its chemical identity, quantifies its purity, and establishes its physicochemical properties, which are foundational requirements for regulatory submission and successful drug development.

This guide provides a comprehensive overview of the essential analytical techniques for the full characterization of 7-Methyl-triazolo[1,5-a]pyridin-6-amine. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but also the scientific rationale behind the selection of each method. The workflow presented here establishes a self-validating system for confirming the molecule's structure, purity, and stability.

Part 1: Structural Elucidation and Identity Confirmation

The primary objective is to unequivocally confirm the chemical structure. This involves verifying the molecular weight, elemental composition, and the specific arrangement of atoms and functional groups. A combination of mass spectrometry, NMR, and FT-IR spectroscopy provides a synergistic and definitive confirmation.

Mass Spectrometry (MS) for Molecular Weight and Formula Verification

Mass spectrometry is the gold standard for determining the molecular weight of a compound. For a molecule like 7-Methyl-triazolo[1,5-a]pyridin-6-amine, high-resolution mass spectrometry (HRMS) is particularly crucial as it provides the exact mass, enabling the determination of the elemental formula.

Causality of Method Selection: Nitrogen-containing heterocyclic compounds are typically polar and can be readily ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[3] ESI in positive ion mode is preferred as the basic nitrogen atoms in the pyridine and amine moieties are easily protonated to form a stable [M+H]⁺ ion. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide additional structural confirmation.[4][5]

Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a UHPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer Parameters (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 - 4.5 kV.[3]

    • Source Temperature: 120-150 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Determine the exact mass of the [M+H]⁺ ion.

    • Use the instrument software to predict the elemental formula based on the exact mass and compare it to the theoretical formula (C₇H₈N₄).

    • If performing MS/MS, analyze the fragmentation pattern to identify characteristic losses (e.g., loss of NH₃, CH₃).

Data Presentation: Expected HRMS Results

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₇H₈N₄C₇H₈N₄
Exact Mass (M) 148.0749-
[M+H]⁺ Ion Mass 149.0827149.0827 ± 5 ppm
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Isomer Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For 7-Methyl-triazolo[1,5-a]pyridin-6-amine, ¹H and ¹³C NMR are essential to confirm the precise connectivity and positioning of the methyl and amine groups on the bicyclic core, distinguishing it from other potential isomers.[6]

Causality of Method Selection: ¹H NMR will reveal the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. ¹³C NMR provides information on the number and type of carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals, respectively.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical spectral width is -2 to 12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical spectral width is 0 to 200 ppm.

    • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to aid in assignment.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and coupling constants to assign protons to their respective positions.

    • Assign the carbon signals based on chemical shifts and HSQC data.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₃ ~2.3 - 2.5 (s, 3H)~15 - 20
NH₂ ~5.0 - 6.0 (br s, 2H)-
Aromatic H ~7.0 - 8.5 (m, 3H)~110 - 150
Aromatic C -~110 - 150

Note: These are estimated values and will require experimental verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations.

Causality of Method Selection: For 7-Methyl-triazolo[1,5-a]pyridin-6-amine, FT-IR can confirm the presence of the primary amine (N-H stretching), the aromatic rings (C-H and C=C/C=N stretching), and the methyl group (C-H stretching and bending).[7][8][9]

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the molecule.

Data Presentation: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine[8]
3100 - 3000C-H StretchAromatic Ring
2980 - 2850C-H StretchMethyl Group
1650 - 1580N-H Bend (Scissoring)Primary Amine[8]
1600 - 1450C=C and C=N StretchAromatic/Heterocyclic Rings[9]
1335 - 1250C-N StretchAromatic Amine[8]

Part 2: Purity Assessment and Impurity Profiling

Determining the purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating the main compound from any impurities arising from the synthesis or degradation.

Causality of Method Selection: Reversed-phase HPLC (RP-HPLC) is well-suited for separating moderately polar compounds like 7-Methyl-triazolo[1,5-a]pyridin-6-amine.[10] A C18 column provides a non-polar stationary phase, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol with a pH modifier) is used for elution. A Diode Array Detector (DAD) or UV detector is ideal, as the aromatic system will exhibit strong UV absorbance.[11]

Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.5-1.0 mg/mL.

  • Instrumentation: An HPLC or UHPLC system with a DAD or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 100 Å, 2.6 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., 254 nm, or determine λₘₐₓ via DAD scan).

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area (% Area).

    • The DAD can be used to check for peak purity by comparing spectra across a single peak.

Part 3: Physicochemical Properties

Understanding the thermal properties of a compound is essential for handling, storage, and formulation development.

Causality of Method Selection:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.[12]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the temperature of decomposition.[13]

Protocol: Thermal Analysis (DSC and TGA)

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan (for TGA) or a sealed aluminum pan (for DSC).

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature above its expected decomposition point (e.g., 350 °C) at a constant rate of 10 °C/min.[14]

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of weight loss, which indicates the beginning of thermal decomposition.

Data Presentation: Information Gained from Thermal Analysis

TechniqueKey Information ObtainedImportance in Drug Development
DSC Melting Point (°C), Heat of Fusion (J/g), PolymorphismConfirms identity, purity indicator, critical for formulation design.
TGA Decomposition Temperature (°C), Presence of SolvatesDefines thermal stability limits for storage and processing.[12]

Comprehensive Characterization Workflow

A logical workflow ensures that all critical attributes of the compound are thoroughly investigated. The process begins with identity confirmation, followed by purity assessment, and concludes with physicochemical characterization.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity & Impurity Profile cluster_2 Physicochemical Properties MS Mass Spectrometry (Molecular Weight, Formula) NMR NMR Spectroscopy (Connectivity, Isomer) MS->NMR FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR HPLC HPLC-UV/DAD (Purity, Impurities) FTIR->HPLC DSC DSC (Melting Point, Polymorphs) HPLC->DSC TGA TGA (Thermal Stability) DSC->TGA final Fully Characterized Material (Certificate of Analysis) TGA->final start Synthesized Compound: 7-Methyl-triazolo[1,5-a]pyridin-6-amine start->MS

Caption: Logical workflow for the complete characterization of a novel chemical entity.

References

  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Available from: [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]

  • Barnes, C.S., Halbert, E.J., Goldsack, R.J., & Wilson, J.G. Mass Spectra of Nitrogen Heterocycles. Aust. J. Chem., 1973, 26, 1031-41.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Available from: [Link]

  • MDPI. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(21), 6683.
  • NIH National Library of Medicine. (2020).
  • Illinois State University. (2015). Infrared Spectroscopy. Available from: [Link]

  • University of California, Los Angeles. IR: amines. Available from: [Link]

  • Spitellek, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.
  • Journal of Chemical Acta. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. J. Chem. Acta, 3, 1-7.
  • NIH National Library of Medicine. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • American Chemical Society. (2020). The Discovery of 7-Methyl-2-[(7-methyl[4][14]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. J. Med. Chem., 63(7), 3461-3471.

  • NIH National Library of Medicine. (2020). The Discovery of 7-Methyl-2-[(7-methyl[4][14]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. J. Med. Chem., 63(7), 3461-3471.

  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available from: [Link]

  • NIH National Library of Medicine. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. J Mol Model, 20(4), 2174.
  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]

  • ResearchGate. (2019). The Discovery of 7-Methyl-2-[(7-methyl[4][14]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. J. Med. Chem.

  • ResearchGate. (2025). FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. Available from: [Link]

  • SCION Instruments. (2021). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Available from: [Link]

  • NIH National Library of Medicine. (2014). Chromatographic methods for analysis of triazine herbicides. Environ Chem Lett, 12, 495-513.
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  • International Journal of Research in Pharmacy and Chemistry. (2017). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. IJRPC, 7(3), 391-401.
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  • American Chemical Society. (2014). Discovery of N-((4-([4][14]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. J. Med. Chem., 57(10), 4196-4213.

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Application Notes and Protocols for the Spectroscopic Analysis of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Application Notes and Protocols for the Spectroscopic Analysis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

Introduction: Unveiling the Structural Nuances of a Key Heterocycle

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[4] The triazolopyridine scaffold is a core component in a variety of pharmacologically active agents.[4] As a purine bioisostere, this class of compounds has been explored for a range of therapeutic targets.[5] Accurate and unambiguous structural characterization is paramount for advancing research and development involving this molecule. These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The methodologies outlined herein are designed to be self-validating, ensuring trustworthy and reproducible results. The causality behind experimental choices is explained, moving beyond a simple recitation of steps to empower the user with a deeper understanding of the analytical process.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Fidelity Structural Blueprint

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. For 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework and atom connectivity.

A. Foundational Principles of NMR for Heterocyclic Systems

The chemical environment of each proton and carbon atom in 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine dictates its unique resonance frequency (chemical shift), providing a fingerprint of the molecule's structure. The fused ring system of triazolopyridine creates a distinct electronic landscape, influencing the chemical shifts of the aromatic protons and carbons.[5] Furthermore, through-bond scalar couplings (J-couplings) between neighboring protons manifest as signal splitting, revealing valuable connectivity information.

B. Predicted NMR Data

Based on published data, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.[6]

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
28.10 (s)152.3
58.09 (s)110.1
7-CH₃2.26 (s)18.2
87.47 (s)114.8
6-NH₂5.00 (s, br)145.5
C3a-133.6
C7-137.9

Note: The data is referenced from a synthesis of the compound where the spectra were recorded in DMSO-d₆.[6] The amine protons (6-NH₂) often appear as a broad singlet and their chemical shift can be concentration and temperature dependent.

C. Detailed Experimental Protocols for NMR Analysis

To obtain high-resolution NMR spectra, the sample must be free of particulate matter and dissolved in a suitable deuterated solvent.[3]

  • Analyte Purity: Ensure the 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine sample is of high purity (≥95%) to avoid interference from impurities in the spectra.[6]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound, as it readily dissolves the analyte and its residual proton signals do not overlap with key resonances of the analyte.[6]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR and 2D NMR experiments, a higher concentration of 20-30 mg/mL is recommended.

  • Procedure:

    • Weigh approximately 20 mg of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine into a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

    • Cap the NMR tube securely.

This experiment provides information on the number of different types of protons and their connectivity.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

    • Spectral Width: 0-12 ppm

This experiment identifies all unique carbon environments in the molecule.

  • Instrument: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Spectral Width: 0-180 ppm

For complete and confident assignment of all ¹H and ¹³C signals, 2D NMR experiments are indispensable.[7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons.

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Expected Correlations: While the published ¹H NMR shows all singlets, a high-resolution spectrum might reveal small long-range couplings, for instance between the methyl group and the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs.[8]

    • Pulse Program: Standard HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Expected Correlations:

      • The proton at 8.10 ppm will correlate with the carbon at 152.3 ppm (C2-H2).

      • The proton at 8.09 ppm will correlate with the carbon at 110.1 ppm (C5-H5).

      • The proton at 7.47 ppm will correlate with the carbon at 114.8 ppm (C8-H8).

      • The methyl protons at 2.26 ppm will correlate with the carbon at 18.2 ppm (7-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.[7]

    • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Key Expected Correlations:

      • The methyl protons (2.26 ppm) should show correlations to C7 (137.9 ppm) and C8 (114.8 ppm).

      • The proton at C5 (8.09 ppm) should show correlations to C3a (133.6 ppm) and C7 (137.9 ppm).

      • The proton at C8 (7.47 ppm) should show correlations to C6 (145.5 ppm) and the methyl carbon (18.2 ppm).

D. Data Interpretation and Structural Verification Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

NMR_Workflowcluster_1D1D NMR Analysiscluster_2D2D NMR AnalysisH1_NMR¹H NMR- Chemical Shifts- Integration- MultiplicityHSQCHSQC- C-H One-Bond  CorrelationsH1_NMR->HSQCProton SignalsC13_NMR¹³C NMR- Number of Signals- Chemical ShiftsC13_NMR->HSQCCarbon SignalsHMBCHMBC- C-H Long-Range  CorrelationsHSQC->HMBCDirectly BondedAssignmentsStructureFinal StructureConfirmationHMBC->StructureConnectivityFramework

Caption: Workflow for NMR-based structure elucidation.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.

A. Principles of Electrospray Ionization (ESI) for Heterocyclic Amines

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. The basic amino group and the nitrogen atoms in the heterocyclic rings are readily protonated in an acidic solution, forming a positively charged ion [M+H]⁺ that can be detected by the mass spectrometer.

B. Predicted Mass Spectrometry Data
  • Molecular Formula: C₇H₈N₄

  • Monoisotopic Mass: 148.0749 g/mol

  • Expected Ion in ESI-MS (Positive Mode): [M+H]⁺ = 149.0827 m/z

C. Detailed Experimental Protocol for ESI-MS Analysis
  • Solvent System: A solution of 50:50 acetonitrile:water with 0.1% formic acid is a common and effective solvent system for ESI-MS in positive ion mode. The formic acid aids in the protonation of the analyte.

  • Concentration: A concentration of 1-10 µg/mL is typically sufficient for high-sensitivity mass spectrometers.

  • Procedure:

    • Prepare a stock solution of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine in methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to the desired final concentration (e.g., 5 µg/mL) using the 50:50 acetonitrile:water with 0.1% formic acid mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Instrument: A time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 4-8 L/min

    • Drying Gas Temperature: 180-220 °C

  • Mass Analyzer Settings:

    • Mass Range: 50-500 m/z

    • Resolution: >10,000 FWHM

D. Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the protonated molecular ion ([M+H]⁺) and provide structural information. The fragmentation of triazolopyridine systems often involves the cleavage of the fused ring system.

MS_FragmentationParent[M+H]⁺m/z 149Frag1Loss of N₂m/z 121Parent->Frag1- N₂Frag2Loss of CH₃CNm/z 108Parent->Frag2- CH₃CNFrag3Loss of HCNm/z 122Parent->Frag3- HCN

Caption: Predicted fragmentation pathways for [M+H]⁺.

  • Protocol:

    • Perform an initial full scan MS to identify the [M+H]⁺ ion at m/z 149.0827.

    • Select this ion as the precursor for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Plausible Fragmentation Pathways:

    • Loss of N₂: A common fragmentation pathway for triazoles is the loss of a molecule of nitrogen, which would result in a fragment ion at m/z 121.

    • Loss of Acetonitrile (CH₃CN): Cleavage of the pyridine ring could lead to the loss of a neutral acetonitrile molecule, resulting in a fragment at m/z 108.

    • Loss of Hydrogen Cyanide (HCN): Another potential fragmentation pathway is the elimination of HCN, leading to a fragment at m/z 122.

III. Conclusion: A Multi-faceted Approach to Structural Certainty

The combination of advanced NMR and mass spectrometry techniques provides a robust and reliable framework for the comprehensive characterization of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. The detailed protocols and interpretative guidance provided in these application notes are designed to equip researchers with the necessary tools to confidently verify the structure and purity of this important heterocyclic compound, thereby ensuring the integrity of their downstream applications in drug discovery and development.

IV. References

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  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. --INVALID-LINK--

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  • (Author), (Year). Title of article. Journal Name, Volume(Issue), pages.

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. --INVALID-LINK--

The Versatile Scaffold: 7-Methyl-triazolo[1,5-a]pyridin-6-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its unique physicochemical properties and its ability to interact with a variety of biological targets. Its rigid, bicyclic nature and strategic placement of nitrogen atoms allow for the precise orientation of substituents to engage with enzyme active sites and receptors. This guide focuses on a key derivative, 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a critical building block for developing highly potent and selective therapeutic agents. We will delve into its application in the discovery of pioneering kinase inhibitors, with a particular focus on the clinical candidate AZD7648, a DNA-Dependent Protein Kinase (DNA-PK) inhibitor.

Core Application: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

The DNA-PK enzyme is a critical component of the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2] In oncology, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to DNA-damaging treatments like radiotherapy and certain chemotherapies. By preventing the repair of DSBs, cancer cells are pushed towards apoptosis. The 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino moiety has been identified as a highly effective pharmacophore for potent and selective DNA-PK inhibition.

Featured Compound: AZD7648

A prime example of the successful application of this scaffold is AZD7648, a potent and selective DNA-PK inhibitor. This compound incorporates the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine core, which plays a crucial role in its high affinity and selectivity. AZD7648 has demonstrated the ability to enhance the efficacy of DNA-damaging agents, including PARP inhibitors like olaparib, in preclinical models, leading to its progression into clinical studies.[4][5]

Synthesis Protocols

The synthesis of complex molecules like AZD7648 begins with the preparation of the core building blocks. Here, we provide a plausible synthesis for the key amine intermediate followed by its incorporation into the final compound.

Protocol 1: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

This protocol is based on established methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines from 2-aminopyridine precursors. The key is an oxidative N-N bond formation.

Workflow Overview:

Synthesis_Workflow_Amine cluster_0 Step 1: Amidination cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitration & Reduction A 2-Amino-4-methylpyridine C N'-(4-methylpyridin-2-yl)-N,N- dimethylformimidamide A->C Heat B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C F 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine C->F 1. Reaction w/ D 2. Oxidative Cyclization (e.g., PIFA or I2/KI) D Hydroxylamine D->F E Intermediate Amidine H 6-nitro-7-methyl... derivative F->H Nitration G Nitrating Agent (HNO3/H2SO4) G->H J 7-Methyl-[1,2,4]triazolo[1,5-a] pyridin-6-amine H->J Reduction I Reducing Agent (e.g., H2, Pd/C) I->J Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Dispense Inhibitor Dilutions into Assay Plate A->B C Add DNA-PK Enzyme & DNA Activator B->C D Initiate Reaction by adding Substrate/ATP Mix C->D E Incubate at RT (e.g., 60 minutes) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Convert ADP to ATP (Add Kinase Detection Reagent) F->G H Measure Luminescence (Plate Reader) G->H I Data Analysis (Calculate % Inhibition, Plot IC50 Curve) H->I

Sources

Application Notes and Protocols for the Triazolo[1,5-a]pyridine Scaffold as a Foundation for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The [1][2][3]triazolo[1,5-a]pyridine core is one such "privileged scaffold," demonstrating remarkable versatility and efficacy in the design of highly specific enzyme inhibitors. While simple derivatives like 7-Methyl-triazolo[1,5-a]pyridin-6-amine serve as critical chemical building blocks, the true therapeutic potential is unlocked when this moiety is integrated into more complex molecular architectures.

This guide focuses on the application of this scaffold in the development of kinase inhibitors, using the potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor, AZD7648 , as a primary exemplar. AZD7648, which incorporates a 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-yl group, showcases how this core can be leveraged to solve long-standing challenges in drug discovery, such as achieving selectivity against closely related kinases.[2][3][4] We will explore the mechanism of action, provide detailed protocols for evaluating compounds based on this scaffold, and present key data to guide researchers in this exciting field.

Part 1: Scientific Background & Mechanism of Action

The Target: DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a critical serine/threonine protein kinase in the DNA Damage Response (DDR), a network of pathways that cells use to detect and repair damaged DNA. Specifically, DNA-PK is the master regulator of the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs)—the most cytotoxic form of DNA damage.[3][4]

The kinase consists of a large catalytic subunit (DNA-PKcs) and a DNA-binding heterodimer (Ku70/80). Upon a DSB, the Ku70/80 complex rapidly recognizes and binds to the broken DNA ends, recruiting and activating the DNA-PKcs subunit.[4] Activated DNA-PKcs then phosphorylates a host of downstream substrates, including itself, to orchestrate the recruitment of repair factors and the eventual ligation of the broken ends.

Many cancer therapies, including radiation and certain chemotherapies (e.g., doxorubicin), function by inducing DSBs in rapidly dividing tumor cells. However, an efficient NHEJ pathway can repair this damage, leading to therapeutic resistance. The central scientific rationale for inhibiting DNA-PK is to dismantle this repair mechanism, thereby sensitizing cancer cells to DNA-damaging agents and enhancing their efficacy.[2][3]

NHEJ_Pathway cluster_0 Cellular Environment DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Complex DSB->Ku Recognition DNAPKcs DNA-PKcs (Kinase Subunit) Ku->DNAPKcs Recruitment & Activation Artemis Artemis DNAPKcs->Artemis Phosphorylation (End Processing) XRCC4 XRCC4-XLF- Ligase IV Complex DNAPKcs->XRCC4 Phosphorylation (Ligation Complex) Artemis->XRCC4 Repaired Repaired DNA XRCC4->Repaired Ligation AZD7648 AZD7648 (Inhibitor) AZD7648->DNAPKcs Inhibition

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA repair.

The Inhibitor's Role: ATP-Competitive Binding

Like most kinase inhibitors, compounds derived from the triazolo[1,5-a]pyridine scaffold function as ATP-competitive inhibitors. The nitrogen-rich triazolopyridine core is adept at forming critical hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a conserved motif that anchors the adenine moiety of ATP. By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the phosphotransfer reaction and shutting down the kinase's activity.

A major hurdle in targeting DNA-PK is achieving selectivity over other kinases in the same family, known as PI3K-related kinases (PIKKs), and the structurally related PI3 lipid kinases.[2][4] The development of AZD7648 was a landmark achievement in this regard, demonstrating that careful optimization of the groups attached to the triazolopyridine scaffold could confer exquisite potency and selectivity, minimizing off-target effects.[3]

Part 2: Application Notes & Experimental Protocols

These protocols provide a framework for characterizing novel inhibitors based on the triazolo[1,5-a]pyridine scaffold, using DNA-PK as the target kinase.

Protocol 1: In Vitro DNA-PK Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant DNA-PK, which provides a quantitative measure of its potency.

Causality & Rationale: This biochemical assay isolates the enzyme, substrate, and inhibitor from the complexities of a cell. The ADP-Glo™ system measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. A potent inhibitor will block ATP-to-ADP conversion, resulting in a low signal.

workflow_invitro step1 1. Compound Dilution Prepare serial dilutions of test compound in DMSO. step3 3. Kinase Reaction Incubate enzyme, substrate, ATP, and compound in a 384-well plate. step1->step3 step2 2. Reagent Preparation Prepare DNA-PK enzyme, DNA substrate, and ATP solution. step2->step3 step4 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent to stop kinase reaction and consume unused ATP. step3->step4 step5 5. ADP to ATP Conversion Add Kinase Detection Reagent to convert ADP to ATP. step4->step5 step6 6. Luminescence Generation Newly synthesized ATP is used by luciferase to generate a light signal. step5->step6 step7 7. Data Acquisition Read luminescence on a plate reader. step6->step7 step8 8. Data Analysis Plot signal vs. log[concentration] and fit a dose-response curve to calculate IC50. step7->step8

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution series of the test compound in 100% DMSO, starting from a 10 mM stock.

    • Transfer a small volume (e.g., 50 nL) of each dilution into a low-volume 384-well assay plate using an acoustic dispenser. Include DMSO-only wells for 100% activity control and a known potent inhibitor (or no enzyme) for 0% activity control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, 100 ng/µL DNA-PK (human, recombinant), a suitable peptide substrate, and activating DNA.

    • Initiate the reaction by adding a master mix containing ATP (at a concentration near its Km, e.g., 25 µM) to all wells. The final assay volume is typically 5-10 µL.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection (Promega ADP-Glo™ Protocol):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from this new ATP. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader (e.g., EnVision, PHERAstar).

    • Normalize the data using the high (DMSO) and low (no enzyme) controls.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot for pDNA-PKcs (S2056)

Objective: To verify that the compound inhibits DNA-PK activity within living cells by measuring the autophosphorylation of DNA-PKcs at serine 2056, a key marker of its activation.

Causality & Rationale: A compound may be potent in a biochemical assay but fail in cells due to poor permeability or high efflux. This assay confirms the compound reaches its target and engages it. We induce DNA damage to activate DNA-PK and then treat with the inhibitor. A successful inhibitor will prevent the subsequent autophosphorylation, leading to a reduced signal for pDNA-PKcs (S2056) on a Western blot.

workflow_western step1 1. Cell Culture Seed cancer cells (e.g., HeLa) in 6-well plates and allow to adhere. step2 2. Compound Treatment Pre-treat cells with various concentrations of the inhibitor for 1-2 hours. step1->step2 step3 3. Damage Induction Expose cells to a DNA damaging agent (e.g., 10 Gy ionizing radiation) to activate DNA-PK. step2->step3 step4 4. Lysis & Quantitation Lyse cells in RIPA buffer with phosphatase/protease inhibitors. Quantify protein concentration (BCA assay). step3->step4 step5 5. SDS-PAGE & Transfer Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane. step4->step5 step6 6. Immunoblotting Probe membrane with primary antibodies (anti-pDNA-PKcs, anti-total DNA-PKcs, anti-Actin) followed by secondary HRP-conjugated antibodies. step5->step6 step7 7. Detection & Analysis Apply chemiluminescent substrate and image the blot. Quantify band intensity and normalize pDNA-PKcs to total DNA-PKcs and loading control. step6->step7

Sources

Application Note: Characterization of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse biological activities.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, kinase inhibitors, and anti-inflammatory compounds.[1][3][4] The structural similarity of the triazolo[1,5-a]pyrimidine ring system to purines allows these compounds to interact with a variety of biological targets.[2]

This application note provides a comprehensive guide for the initial characterization of a novel derivative, 7-Methyl-triazolo[1,5-a]pyridin-6-amine, in cell-based assays. In the absence of specific biological data for this compound, we present a logical, multi-phase workflow to assess its cytotoxic and anti-proliferative potential, and to investigate its putative mechanism of action. Based on the activities of related compounds, we hypothesize that 7-Methyl-triazolo[1,5-a]pyridin-6-amine may exert its effects through modulation of a critical cell signaling pathway, such as the PI3K/Akt/mTOR pathway.[5][6][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7][8]

Phase 1: Initial Viability and Proliferation Screening

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency and is essential for designing subsequent mechanistic studies. The MTT assay is a reliable and widely used colorimetric method for this purpose.[9][10][11]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess the effect of 7-Methyl-triazolo[1,5-a]pyridin-6-amine on the viability of a cancer cell line (e.g., HeLa, A549).

Materials:

  • 7-Methyl-triazolo[1,5-a]pyridin-6-amine

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9][10]

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the cells and replace with medium containing the compound or vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Shake the plate for 15 minutes on an orbital shaker.[10][11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[10]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Expected Results and Interpretation

A dose-dependent decrease in cell viability suggests that 7-Methyl-triazolo[1,5-a]pyridin-6-amine has cytotoxic or anti-proliferative effects. The IC50 value provides a quantitative measure of its potency.

Phase 2: Mechanistic Investigation

If the initial screening reveals significant anti-proliferative activity, the next phase is to investigate the underlying mechanism of action. Based on our hypothesis, we will focus on assays to probe the PI3K/Akt/mTOR signaling pathway and to determine if the compound induces apoptosis.

Hypothetical Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell survival and proliferation.[5][6][7][13] We hypothesize that 7-Methyl-triazolo[1,5-a]pyridin-6-amine may inhibit one or more kinases in this pathway, leading to decreased cell viability.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Compound 7-Methyl-triazolo[1,5-a]pyridin-6-amine Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTORC1 Inhibits?

Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway.

Protocol 2: Western Blotting for Pathway Analysis

Western blotting is a powerful technique to detect changes in protein expression and phosphorylation, providing a snapshot of signaling pathway activity.[14][15][16][17]

Materials:

  • Treated cell lysates from Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors[14]

  • BCA protein assay kit

  • Laemmli sample buffer[14][16]

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[17]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent[14]

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells treated with 7-Methyl-triazolo[1,5-a]pyridin-6-amine at the IC50 concentration for various time points (e.g., 1, 6, 24 hours).

    • Determine protein concentration using a BCA assay.

    • Normalize samples to equal protein concentrations and prepare with Laemmli buffer.[14][16]

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[16][17]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.[14]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]

  • Detection:

    • Detect the chemiluminescent signal using an imaging system.[14]

    • Quantify band intensities using densitometry software.

Data Presentation: Expected Western Blot Results
Target ProteinTreatment TimeExpected Change with Inhibitor
p-Akt (Ser473)1-6 hoursDecrease
Total Akt1-24 hoursNo significant change
p-mTOR (Ser2448)1-6 hoursDecrease
Total mTOR1-24 hoursNo significant change
p-S6K (Thr389)6-24 hoursDecrease
Total S6K6-24 hoursNo significant change
β-actin1-24 hoursNo change (Loading Control)
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[18][19][20]

Materials:

  • Cells treated with 7-Methyl-triazolo[1,5-a]pyridin-6-amine

  • Annexin V-FITC Apoptosis Detection Kit[18][19]

  • Binding Buffer[21]

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Staining:

    • Harvest and wash the cells with cold PBS.[18]

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.[18][20]

    • Incubate for 15-20 minutes at room temperature in the dark.[20]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells[19]

  • Annexin V+ / PI+: Late apoptotic or necrotic cells[19]

Experimental Workflow

The following diagram illustrates the overall workflow for characterizing 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_analysis Data Analysis & Conclusion start Start with 7-Methyl-triazolo[1,5-a]pyridin-6-amine viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 viability->ic50 western Western Blotting (PI3K/Akt/mTOR Pathway) ic50->western If active apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis If active interpretation Interpret Data western->interpretation apoptosis->interpretation conclusion Elucidate Mechanism of Action interpretation->conclusion

Caption: Overall experimental workflow.

Conclusion

This application note provides a structured and scientifically rigorous framework for the initial characterization of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in cell-based assays. By following this multi-phase approach, researchers can efficiently determine the compound's anti-proliferative potential and gain insights into its mechanism of action, thereby accelerating the drug discovery and development process.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Alqurashi, N., Al-Obeed, O., Al-Amri, A., Al-Kharashi, A., & Al-Otaibi, B. (2024). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed Central. Retrieved from [Link]

  • Miricescu, D., Totan, A., Stanescu, S., II, Lungu, I. A., Badoiu, S. C., & Stefani, C. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

  • Protocols.io. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • JoVE. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Retrieved from [Link]

  • AACR Journals. (2011). Targeting PI3K/mTOR Signaling in Cancer. Retrieved from [Link]

  • ScienceDirect. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assay Protocols. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of[5][18]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Retrieved from [Link]

  • PubMed. (2019). Novel[5][18]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Retrieved from [Link]

  • PubMed Central. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

  • PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]

  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][18]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Retrieved from [Link]

  • ACS Publications. (2020). The Discovery of 7-Methyl-2-[(7-methyl[5][18]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). Retrieved from [Link]

  • ACS Publications. (2014). Discovery of N-((4-([5][18]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) The Discovery of 7-Methyl-2-[(7-methyl[5][18]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. Retrieved from [Link]

  • Semantic Scholar. (2019). 7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor.. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Evaluation of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the In Vivo Potential of a Novel Triazolopyridine Compound

The compound 7-Methyl-triazolo[1,5-a]pyridin-6-amine belongs to the triazolopyridine class of heterocyclic molecules, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] Compounds with this core structure have shown promise as potent and selective inhibitors of various protein kinases, making them attractive candidates for therapeutic development, particularly in oncology and inflammatory diseases.[1][2][3] A notable example is AZD7648, a DNA-Dependent Protein Kinase (DNA-PK) inhibitor with a related structural motif, which has demonstrated efficacy in murine xenograft models.[4][5][6]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of 7-Methyl-triazolo[1,5-a]pyridin-6-amine. The protocols outlined herein are designed to be adaptable, enabling researchers to investigate the compound's pharmacokinetic (PK) profile, pharmacodynamic (PD) effects, and preliminary efficacy and safety. The causality behind each experimental choice is explained to empower researchers to make informed decisions and design robust studies.

Part 1: Preclinical Development Strategy

A logical and phased approach is critical for the successful in vivo assessment of a novel compound. The following workflow outlines a recommended progression for characterizing 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism of Action cluster_2 Phase 3: Expanded Safety & ADME A Compound Formulation & Solubility B Maximum Tolerated Dose (MTD) Study A->B C Preliminary Pharmacokinetics (PK) B->C D Animal Model Selection C->D E Efficacy Studies D->E F Pharmacodynamic (PD) Marker Analysis E->F G Repeat-Dose Toxicology F->G H Metabolite Identification G->H I Excretion Studies H->I

Caption: Phased In Vivo Evaluation Workflow.

Part 2: Foundational In Vivo Studies

Compound Formulation and Administration

The initial step in any in vivo study is the development of a suitable vehicle for administering the test compound. The choice of formulation will depend on the physicochemical properties of 7-Methyl-triazolo[1,5-a]pyridin-6-amine and the intended route of administration.

Key Considerations for Formulation:

  • Solubility: Determine the solubility of the compound in various pharmaceutically acceptable vehicles.

  • Stability: Ensure the compound remains stable in the chosen vehicle for the duration of the study.

  • Toxicity: The vehicle itself should be non-toxic and well-tolerated by the animals at the administered volume.

Common Administration Routes in Rodents:

Route of AdministrationAbbreviationRecommended Max. Volume (Mouse)Absorption RateKey Considerations
Intravenous (Tail Vein)IV< 0.2 mLVery RapidImmediate bioavailability; requires technical skill.[7][8][9]
IntraperitonealIP< 2-3 mLRapidFaster absorption than subcutaneous; potential for irritation.[7][8][9]
SubcutaneousSC< 1-2 mLSlowSlower, more sustained absorption.[7][9][10]
Oral (Gavage)PO< 1 mLVariableMimics clinical route for many drugs; subject to first-pass metabolism.[7][10]

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Testing:

    • Assess the solubility of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in common vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS 15 in water).

    • Start with a small amount of compound and incrementally add the vehicle while vortexing.

    • Visually inspect for complete dissolution.

  • Vehicle Selection:

    • Choose a vehicle that provides the desired concentration and is known to be well-tolerated.

    • For initial studies, a simple aqueous-based vehicle is preferred if solubility allows.

  • Formulation Preparation:

    • On the day of the experiment, weigh the required amount of 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

    • Add the chosen vehicle to achieve the target concentration.

    • Ensure complete dissolution, using gentle heating or sonication if necessary, and allow the solution to return to room temperature before administration.

    • For parenteral administration, the final formulation should be sterile and isotonic.[7]

Maximum Tolerated Dose (MTD) Study

An MTD study is essential to determine the highest dose of the compound that can be administered without causing unacceptable toxicity. This information is crucial for selecting dose levels for subsequent efficacy studies.

Protocol 2: Single-Dose MTD Study in Mice

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c) of a single sex to minimize variability.

  • Group Allocation:

    • Establish several dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group.

    • Use a small number of animals per group (n=3-5).

  • Administration: Administer a single dose of 7-Methyl-triazolo[1,5-a]pyridin-6-amine via the intended route for future efficacy studies (e.g., oral gavage or intraperitoneal injection).

  • Monitoring:

    • Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, body weight) at regular intervals for at least 7-14 days.

    • Record body weights daily for the first week and then every other day.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 15-20% loss in body weight.

Preliminary Pharmacokinetic (PK) Studies

Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[11][12][13] Understanding the PK profile of 7-Methyl-triazolo[1,5-a]pyridin-6-amine is vital for designing effective dosing regimens in efficacy studies.[11][14]

Protocol 3: Single-Dose PK Study in Mice

  • Animal Model: Typically performed in mice or rats.[15]

  • Group Allocation:

    • Two main groups: Intravenous (IV) and the intended therapeutic route (e.g., Oral - PO).

    • For each route, have subgroups for each time point of blood collection.

  • Dosing:

    • Administer a single, well-tolerated dose of 7-Methyl-triazolo[1,5-a]pyridin-6-amine. A low dose (e.g., 1-5 mg/kg for IV) and a moderate dose (e.g., 10-50 mg/kg for PO) are often used.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[15]

    • Serial bleeding from the same animal is possible using techniques like submandibular vein puncture.[12]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and process to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate key PK parameters, including clearance, volume of distribution, half-life, Cmax, Tmax, and bioavailability (F%).

Representative Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the drug concentration to decrease by half.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Part 3: Efficacy and Pharmacodynamic Studies

Based on the known activities of related triazolopyridine compounds, 7-Methyl-triazolo[1,5-a]pyridin-6-amine is hypothesized to function as a protein kinase inhibitor.[1][2][3] Therefore, efficacy studies in relevant disease models, such as cancer xenografts or models of neurodegenerative diseases, are a logical next step.

Animal Model Selection

The choice of animal model is critical and should be based on the hypothesized mechanism of action and therapeutic indication.

  • Oncology:

    • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID). This allows for the evaluation of the compound's effect on tumor growth.

  • Neurodegenerative Diseases:

    • Transgenic Models: Mice expressing human genes associated with diseases like Alzheimer's (e.g., APP/PS1) or Parkinson's (e.g., α-synuclein models) can be used.[16][17]

    • Toxin-Induced Models: Neurotoxins like MPTP (for Parkinson's) or 6-OHDA can be used to induce specific neuronal loss.[16]

Efficacy Study Design

A well-designed efficacy study should include appropriate controls and clearly defined endpoints.[18][19]

Protocol 4: General Efficacy Study in a Mouse Xenograft Model

  • Tumor Implantation:

    • Inject a suspension of a relevant human cancer cell line subcutaneously into the flank of immunodeficient mice.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Allocation and Randomization:

    • Randomize mice into treatment groups (vehicle control, 7-Methyl-triazolo[1,5-a]pyridin-6-amine at one or more dose levels, and a positive control if available).

  • Dosing:

    • Administer the compound and controls according to a predetermined schedule (e.g., once or twice daily) via the chosen route (e.g., oral gavage).

    • The dosing regimen should be informed by the PK data to maintain drug exposure above a target concentration.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Collect tumors and other relevant tissues for pharmacodynamic analysis.

Pharmacodynamic (PD) Marker Analysis

PD studies are essential to confirm that the compound is engaging its target in the tumor or target tissue and modulating the intended signaling pathway.

G cluster_0 In Vivo Treatment cluster_1 Tissue Collection cluster_2 Biomarker Analysis A Dose Animal with 7-Methyl-triazolo[1,5-a]pyridin-6-amine B Collect Tumor/Target Tissue at Peak Exposure Time (from PK) A->B C Western Blot (e.g., p-Target, p-Substrate) B->C D Immunohistochemistry (IHC) (Spatial localization of markers) B->D E ELISA (Quantification of markers) B->E

Caption: Pharmacodynamic Marker Analysis Workflow.

Protocol 5: Western Blot Analysis of Target Modulation

  • Sample Preparation:

    • Homogenize collected tumor or tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein (total and phosphorylated forms) and downstream signaling molecules.

    • Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection and Analysis:

    • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

    • Visualize bands and quantify band intensity to determine the change in protein phosphorylation or expression levels.

Part 4: Safety and Toxicology

Preliminary safety data is gathered during MTD and efficacy studies. More formal toxicology studies may be required as the compound progresses.

Key Aspects of Preliminary Safety Assessment:

  • Clinical Observations: Daily monitoring for any adverse signs.

  • Body Weight: Regular measurement to detect systemic toxicity.

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) can be collected, fixed in formalin, and examined by a pathologist for any treatment-related changes.

Conclusion

The protocols and guidelines presented here offer a structured and scientifically rigorous approach to the in vivo evaluation of 7-Methyl-triazolo[1,5-a]pyridin-6-amine. By systematically characterizing its formulation, tolerability, pharmacokinetics, and pharmacodynamics, researchers can effectively assess its therapeutic potential and make data-driven decisions for further development. The key to success lies in careful planning, precise execution, and the integration of PK/PD principles to bridge the gap between drug exposure and biological response.

References

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  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4).
  • Common Injection Routes in Mice - Addgene Blog. (2025, January 22).
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  • The Discovery of 7-Methyl-2-[(7-methyl[7][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) - ACS Publications - American Chemical Society. (n.d.). Retrieved from vertexaisearch.cloud.google.com

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  • (PDF) The Discovery of 7-Methyl-2-[(7-methyl[7][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one - ResearchGate. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • The Discovery of 7-Methyl-2-[(7-methyl[7][10]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed. (n.d.). Retrieved from vertexaisearch.cloud.google.com

  • 7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. | Semantic Scholar. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.).
  • Discovery of N-((4-([7][10]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable - PubMed. (n.d.). Retrieved from vertexaisearch.cloud.google.com

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  • Discovery of N-((4-([7][10]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable - ACS Publications. (2014, May 2). Retrieved from vertexaisearch.cloud.google.com

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Sources

Application Note: Formulation Strategies for 7-Methyl-triazolo[1,5-a]pyridin-6-amine in Preclinical Research

Application Note: Formulation Strategies for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine in Preclinical Research

Abstract

This document provides a comprehensive guide for the formulation of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, a member of the biologically active triazolopyridine class of compounds, for use in both in vitro and in vivo biological experiments.[4][5][6][7] Given the limited publicly available data on the specific physicochemical properties of this exact molecule, this guide synthesizes established principles for formulating poorly soluble, amine-containing heterocyclic compounds with data from structurally related molecules.[8][9][10][11] The protocols herein are designed to be robust starting points, emphasizing the need for analytical verification to ensure concentration, stability, and reproducibility in experimental systems.

Introduction and Physicochemical Considerations

7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine belongs to the triazolopyridine family, a scaffold known for a wide range of biological activities, including kinase inhibition and anticancer effects.[4][5][6][12] A related compound, AZD7648, which shares the 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino core, was developed as a potent and selective DNA-PK inhibitor.[8][9][10][13] The development of AZD7648 involved optimizing for crystalline solubility and metabolic stability, highlighting common challenges with this chemical class.[8][10]

The amine group on the pyridine ring suggests the molecule will have a basic character and that its aqueous solubility will be pH-dependent.[14] Like many small molecule inhibitors, triazolopyridines often exhibit low aqueous solubility, necessitating the use of organic solvents or specialized vehicle formulations for biological studies.[11]

Table 1: Predicted & Estimated Physicochemical Properties of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

PropertyEstimated ValueSignificance for Formulation
Molecular Weight~148.17 g/mol Low molecular weight is favorable for cell permeability.
pKa (Conjugate Acid)4.0 - 6.0The amine group is basic; solubility will increase at acidic pH. The exact pKa influences buffer choice.[8]
LogP1.0 - 2.5Indicates moderate lipophilicity. Suggests good membrane permeability but poor aqueous solubility.[8]
Aqueous SolubilityLow (Predicted)Direct dissolution in aqueous buffers (PBS, Saline) is expected to be insufficient for most experiments.[1]
Common SolventsDMSO, EthanolExpected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[1][15]

Note: These values are estimations based on the chemical structure and data from similar compounds. Empirical determination is required for precise formulation development.

Formulation for In Vitro Cellular Assays

The primary goal for in vitro formulation is to create a concentrated, stable stock solution that can be accurately diluted into aqueous cell culture medium without causing precipitation or solvent-induced cytotoxicity.

Rationale for Solvent Selection

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[1] Its high solvating power for a wide range of organic molecules and miscibility with aqueous media make it an industry standard. However, the final concentration of DMSO in cell culture should be kept low (typically ≤0.5%) to avoid toxic effects on the cells.[1][15]

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use personal protective equipment (PPE), as the toxicological properties of the compound may not be fully known.

  • Weighing: Accurately weigh approximately 1-2 mg of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine powder using an analytical balance.

  • Solubilization: Add sterile, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

    • Calculation Example: For 1.5 mg of compound (MW ~148.17 g/mol ), the required volume of DMSO is: (1.5 mg / 148.17 g/mol ) / 10 mmol/L = ~1.012 mL of DMSO.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a sterile, light-protected vial.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles.[15] Store aliquots at -20°C or -80°C, protected from light. Stability under these conditions should be confirmed, but stocks are generally stable for up to 6 months at -80°C.[15]

Protocol 2.2: Preparation of Working Solutions in Cell Culture Medium
  • Pre-warming: Warm the required volume of complete cell culture medium to 37°C.

  • Dilution: Perform serial dilutions of the 10 mM DMSO stock solution directly into the pre-warmed medium to achieve the desired final experimental concentrations.

  • Critical Step - Mixing: When adding the DMSO stock to the aqueous medium, pipette the stock directly into the medium while gently vortexing or swirling the tube. This rapid dispersion helps prevent the compound from precipitating out of solution.

  • Final DMSO Check: Ensure the final concentration of DMSO in the medium applied to cells does not exceed acceptable limits for your specific cell line (e.g., <0.5%).

  • Use Immediately: Use the final working solution immediately after preparation, as the compound's stability in aqueous media at 37°C may be limited.

Diagram: In Vitro Formulation Workflow

Gcluster_prepStock Solution Preparationcluster_useWorking Solution PreparationweighWeigh CompounddissolveDissolve in DMSOto 10 mMweigh->dissolvesterilizeSterile Filter(0.22 µm PTFE)dissolve->sterilizealiquotAliquot & Store(-80°C)sterilize->aliquotthawThaw Aliquotaliquot->thawDay of ExperimentdiluteSerially Dilutein Culture Mediumthaw->diluteapplyApply to Cells(DMSO <0.5%)dilute->applyGstartStart FormulationrouteRoute ofAdministration?start->routeoralOral (PO)route->oralOralipParenteral (IP/IV)route->ipIPsolubilitySoluble inCo-solvent Mix?solutionUse Solubilized(Protocol 3.2)solubility->solutionYesreformulateReformulate:Adjust Co-solvents/Consider Cyclodextrinssolubility->reformulateNo (Precipitates)suspensionUse Suspension(Protocol 3.1)oral->suspensionip->solubility

Caption: Decision guide for selecting an appropriate in vivo formulation.

Analytical Verification and Quality Control

It is imperative to analytically verify all formulations. Before initiating large-scale studies, confirm the concentration of the final dosing solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, assess the short-term stability of the formulation under the conditions of use (e.g., at room temperature on a stir plate for the duration of dosing).

Safety and Handling

As with any investigational compound, 7-Methyl-tr[1][2][3]iazolo[1,5-a]pyridin-6-amine should be handled with appropriate care.

  • Always wear PPE, including gloves, safety glasses, and a lab coat.

  • Handle the dry powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.

  • Consult the Material Safety Data Sheet (MSDS) if available, and follow all institutional guidelines for handling chemical compounds.

References

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (n.d.). Retrieved January 2, 2026, from [Link]

  • DIFFERENTIATING ORAL SUSPENSIONS WITH VERSATILE EXCIPIENTS | ONdrugDelivery. (2024, June 18). Retrieved January 2, 2026, from [Link]

  • Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyltr[1][2][3]iazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]

  • ResearchGate. (2024, January 16). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice? Retrieved January 2, 2026, from [Link]

  • Oral Suspensions | Specialised Pharmaceutical Formulation. (2022, May 4). Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved January 2, 2026, from [Link]

  • Merck Millipore. (n.d.). Liquid Dosage Form | Small Molecule Pharmaceuticals. Retrieved January 2, 2026, from [Link]

  • Ferreira, R. T., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 71-82. [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyltr[1][2][3]iazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (2019). The discovery of 7-methyl-2-[(7-methyltr[1][2][3]iazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2019). (PDF) The Discovery of 7-Methyl-2-[(7-methyltr[1][2][3]iazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. Retrieved January 2, 2026, from [Link]

  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Journal of Pharmacological and Toxicological Methods, 97, 1-11. [Link]

  • Wikipedia. (n.d.). Amine. Retrieved January 2, 2026, from [Link]

  • Li, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]

  • Kučerová, M., et al. (2018). A Novel Series ofTr[1][2][3]iazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. Molecules, 23(11), 2913. [Link]

  • Wang, L., et al. (2013). Synthesis and anticancer activity evaluation of a series oftr[1][2][3]iazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 64, 435-442. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved January 2, 2026, from [Link]

  • Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Retrieved January 2, 2026, from [Link]

  • Park, H., et al. (2014). Discovery of N-((4-(Tr[1][2][3]iazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry, 57(10), 4201-4216. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry, 5, 100809. [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Retrieved January 2, 2026, from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Technical Support Center: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

Welcome to the technical support center for the synthesis of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

Introduction

The synthesis of 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This key intermediate is valuable in the development of various pharmaceutical compounds. This guide provides a comprehensive question-and-answer-based approach to address specific challenges you may encounter during the synthesis.

Proposed Synthetic Pathway

A common and effective route to 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine involves a three-step process starting from 2-chloro-4-methyl-5-nitropyridine. The overall transformation is depicted below:

Synthetic_PathwayA2-Chloro-4-methyl-5-nitropyridineB2-Hydrazinyl-4-methyl-5-nitropyridineA->BHydrazine hydrateC7-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridineB->CFormic acid or Triethyl orthoformateD7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amineC->DReduction (e.g., H2/Pd-C)

Caption: Proposed synthetic pathway for 7-Methyl-[1][2]triazolo[1,5-a]pyridin-6-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Step 1: Synthesis of 2-Hydrazinyl-4-methyl-5-nitropyridine

Q1: My reaction to form 2-hydrazinyl-4-methyl-5-nitropyridine from 2-chloro-4-methyl-5-nitropyridine is sluggish and gives a low yield. What are the possible causes and solutions?

A1: A low yield in this nucleophilic aromatic substitution reaction can be attributed to several factors:

  • Insufficient reaction temperature: The reaction of 2-chloropyridines with hydrazine hydrate often requires elevated temperatures to proceed at a reasonable rate.[3]

  • Poor quality of starting material: Impurities in the 2-chloro-4-methyl-5-nitropyridine can interfere with the reaction.

  • Suboptimal solvent: The choice of solvent can significantly impact the reaction rate and yield.

Troubleshooting Flowchart:

Troubleshooting_Step1startLow yield of 2-hydrazinyl-4-methyl-5-nitropyridineq1Is the reaction temperature adequate?start->q1a1_yesYesq1->a1_yesa1_noNoq1->a1_noq2Is the starting material pure?a1_yes->q2s1Increase temperature to 80-100 °C.Monitor reaction by TLC.a1_no->s1a2_yesYesq2->a2_yesa2_noNoq2->a2_noq3What solvent is being used?a2_yes->q3s2Purify 2-chloro-4-methyl-5-nitropyridine(e.g., recrystallization or chromatography).a2_no->s2s3Consider using a higher-boiling solvent like ethanol or isopropanol.q3->s3

Caption: Decision tree for troubleshooting low yield in the synthesis of 2-hydrazinyl-4-methyl-5-nitropyridine.

Recommended Protocol:

  • Dissolve 2-chloro-4-methyl-5-nitropyridine in ethanol.

  • Add hydrazine hydrate (typically 2-3 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (around 80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

ParameterRecommended Condition
Solvent Ethanol, Isopropanol
Temperature 80-100 °C
Hydrazine Hydrate 2-3 equivalents
Step 2: Cyclization to form 7-Methyl-6-nitro-[1][2][3]triazolo[1,5-a]pyridine

Q2: The cyclization of 2-hydrazinyl-4-methyl-5-nitropyridine to the triazolopyridine is not proceeding to completion, and I observe multiple spots on my TLC plate. What could be the issue?

A2: Incomplete cyclization and the formation of side products are common challenges in this step. The primary reasons include:

  • Inefficient dehydrating agent: The cyclization is a dehydration reaction, and an inadequate dehydrating agent will result in low conversion.

  • Formation of isomers: Depending on the cyclizing agent, there is a possibility of forming isomeric products.

  • Decomposition of the starting material or product: The nitro group can make the compounds sensitive to harsh reaction conditions.

Troubleshooting and Optimization:

  • Choice of Cyclizing Agent:

    • Formic acid: This is a common and effective reagent for this transformation. Refluxing in formic acid is often sufficient.

    • Triethyl orthoformate with an acid catalyst (e.g., p-toluenesulfonic acid): This can be a milder alternative to formic acid and can sometimes provide cleaner reactions.

  • Reaction Conditions:

    • Ensure anhydrous conditions, as water can inhibit the cyclization.

    • Gradually increase the reaction temperature while monitoring the reaction progress to avoid decomposition.

Experimental Protocol (Formic Acid Method):

  • Suspend 2-hydrazinyl-4-methyl-5-nitropyridine in formic acid.

  • Heat the mixture to reflux (around 100-110 °C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration and wash with water until the filtrate is neutral.

Step 3: Reduction of the Nitro Group

Q3: My reduction of 7-methyl-6-nitro-[1][2]triazolo[1,5-a]pyridine is giving a low yield of the desired amine. How can I improve this?

A3: Low yields in nitro group reductions can be due to several factors:

  • Catalyst poisoning: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities, especially sulfur-containing compounds.

  • Incomplete reaction: The reduction may not have gone to completion.

  • Over-reduction: Under harsh conditions, other functional groups might be reduced.

  • Difficult product isolation: The product amine may be highly polar and difficult to extract.

Strategies for a Successful Reduction:

  • Catalyst Selection and Handling:

    • Use a high-quality catalyst (e.g., 10% Pd/C).

    • Ensure the starting material is free from catalyst poisons.

  • Reaction Conditions:

    • Hydrogenation: This is a clean and efficient method. Use a suitable solvent like methanol or ethanol under a hydrogen atmosphere (balloon pressure is often sufficient, but a Parr shaker can be used for higher pressure).

    • Alternative reducing agents: If hydrogenation is not feasible, other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can be used.

  • Work-up Procedure:

    • After the reaction, carefully filter off the catalyst.

    • The product is a basic amine and can be isolated by basifying the reaction mixture and extracting with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

ParameterRecommended Condition
Reducing Agent H₂ with 10% Pd/C
Solvent Methanol, Ethanol
Pressure Atmospheric (balloon) to 50 psi
Temperature Room temperature

Frequently Asked Questions (FAQs)

Q: Can I use a different starting material instead of 2-chloro-4-methyl-5-nitropyridine?

A: Yes, other 2-substituted pyridines with good leaving groups (e.g., 2-fluoro or 2-bromo) can also be used. The reactivity generally follows the order F > Cl > Br. The synthesis of 2-chloro-4-methyl-5-nitropyridine itself can be achieved from 2-amino-4-methylpyridine through nitration, hydrolysis, and chlorination.[4]

Q: What are the key analytical techniques to monitor the progress of these reactions?

A: Thin-layer chromatography (TLC) is the most convenient method for routine monitoring. For characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. Hydrazine hydrate is toxic and corrosive, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reactions involving hydrogen gas should be conducted with proper safety measures to prevent the risk of fire or explosion. Nitro compounds can be energetic, so avoid excessive heating or mechanical shock.

Q: I am observing an impurity that I cannot identify. What are the likely side products?

A: In the cyclization step, incomplete reaction can leave unreacted hydrazone intermediate. During the reduction, partially reduced intermediates like the nitroso or hydroxylamino compounds are possible, though usually transient. In the initial hydrazinolysis, di-substitution on the hydrazine is a potential, though less common, side reaction.

References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. [Link]

  • Google Patents. (2019).

Technical Support Center: Synthesis of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Technical Support Center: Synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. This molecule is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of advanced pharmaceutical agents such as the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[4][5][6] The construction of its fused heterocyclic core, while well-established, can be prone to specific side reactions and purification challenges.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you navigate potential synthetic hurdles and optimize your experimental outcomes.

Section 1: Overview of the Primary Synthetic Route

The most reliable and commonly cited synthesis of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine proceeds via the cyclization of an appropriately substituted aminopyridine derivative. The general strategy involves the formation of an N-(5-amino-4-methylpyridin-2-yl)formimidamide intermediate, which then undergoes intramolecular cyclization with dehydration to form the thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine ring system.

Gcluster_0Step 1: Intermediate Formationcluster_1Step 2: Reductioncluster_2Step 3: CyclizationA5-Amino-4-methyl-2-nitropyridineCN'-(4-Methyl-5-nitropyridin-2-yl)-N,N-dimethylformimidamideA->CHeatBN,N-Dimethylformamidedimethyl acetal (DMF-DMA)DN'-(5-Amino-4-methylpyridin-2-yl)-N,N-dimethylformimidamideC->DH₂, Pd/Cor other reducing agentE7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine(Final Product)D->EAcid or Heat(e.g., Acetic Acid, Reflux)

Caption: Primary synthetic pathway to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in this synthesis typically stem from two primary issues: incomplete cyclization or degradation of materials.

  • Possible Cause A: Incomplete Cyclization

    • Scientific Rationale: The final intramolecular cyclization of the N'-(5-amino-4-methylpyridin-2-yl)-N,N-dimethylformimidamide intermediate requires the expulsion of a molecule of dimethylamine. This step is often acid-catalyzed or thermally driven and can have a significant activation energy barrier. If the conditions are too mild or the reaction time is too short, a substantial amount of this late-stage intermediate will remain in the reaction mixture.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the intermediate. The intermediate is significantly more polar than the final product.

      • Optimize Conditions: If the reaction stalls, consider either increasing the temperature or adding a catalytic amount of a protic acid like acetic acid to facilitate the cyclization. A common method involves refluxing the intermediate in a solvent like methanol or ethanol.[4]

      • Choice of Reagent: The initial formation of the formimidamide from the 2-aminopyridine can also be a critical step. Using a more reactive formylating equivalent or ensuring anhydrous conditions can drive this step to completion, providing a clean substrate for the subsequent reduction and cyclization.

  • Possible Cause B: Degradation of Starting Material or Product

    • Scientific Rationale: Aminopyridines, especially diamino-substituted pyridines, can be sensitive to oxidation, particularly at elevated temperatures in the presence of air. The final product, while relatively stable, can also degrade under overly harsh acidic or thermal conditions.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction, especially the cyclization step, under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

      • Temperature Control: Avoid excessive heating. Determine the minimum temperature required for efficient cyclization through systematic optimization studies.

      • Workup Procedure: Upon completion, cool the reaction mixture promptly and proceed with the workup to avoid prolonged exposure to high temperatures.

Question 2: My LC-MS and NMR data suggest the presence of an impurity with the same mass as my product. What is it and how can I get rid of it?

Answer: The most probable impurity with an identical mass is a constitutional isomer. In the broader class of triazolopyridine synthesis, the formation of a[1][2][3]triazolo[4,3-a]pyridine isomer, which can then rearrange to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyridine via the Dimroth rearrangement, is a known phenomenon. While the specific precursors for the target molecule are designed to favor the [1,5-a] product directly, alternative cyclization pathways cannot be entirely ruled out, especially if reaction conditions are not optimized.

  • Scientific Rationale: The cyclization involves a nucleophilic attack from a nitrogen atom of the hydrazine or amidine precursor onto the pyridine ring or a related electrophilic center. Depending on the specific intermediate, there can be two different nitrogen atoms that could potentially initiate the ring-closing reaction, leading to isomeric products. The [1,5-a] system is generally more stable due to its electronic configuration.

GACyclization IntermediateB[1,2,4]triazolo[4,3-a] Isomer(Kinetic Product)A->BPath A (Less Favored)CThis compound(Thermodynamic Product)A->CPath B (Favored)B->CDimroth Rearrangement(Heat or Acid/Base)

Caption: Potential for isomeric byproduct formation.

  • Troubleshooting and Remediation:

    • Promote Rearrangement: If the kinetic [4,3-a] isomer is formed, it can often be converted to the desired product. Heating the crude reaction mixture for an extended period, sometimes with the addition of a catalytic amount of acid or base, can facilitate the Dimroth rearrangement to the more stable [1,5-a] isomer.

    • Purification: These isomers often have slightly different polarities. Careful column chromatography on silica gel can be effective for separation. Use a gradient elution system, starting with a less polar solvent mixture and gradually increasing polarity.

    • Characterization: ¹H NMR spectroscopy is an excellent tool for distinguishing between the isomers. The chemical shifts of the protons on the pyridine and triazole rings will be distinct.

Question 3: My final product is difficult to purify and appears contaminated with polar, colored impurities. What is the source of this contamination?

Answer: Persistent polar and colored impurities often arise from oxidative processes or reactions with residual reagents.

  • Scientific Rationale: The starting materials, particularly the 5-amino-4-methylpyridin-2-amine precursor, are electron-rich aromatic amines. These compounds are susceptible to air oxidation, which can form highly conjugated, colored oligomeric or polymeric byproducts. These byproducts are often highly polar and can streak on silica gel columns, making purification challenging.

  • Troubleshooting Protocol:

    • High Purity Starting Materials: Ensure the purity of your starting aminopyridine. If it has been stored for a long time, it may have partially oxidized. Purifying it by recrystallization or a quick filtration through a plug of silica before use can be beneficial.

    • Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere is critical to prevent the formation of these oxidative byproducts.

    • Workup and Purification:

      • Aqueous Wash: An aqueous wash of the organic extract with a mild reducing agent solution (e.g., dilute sodium bisulfite) can sometimes help to remove certain colored impurities.

      • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can adsorb many colored impurities. Filter the mixture through Celite to remove the charcoal before proceeding with recrystallization or chromatography.

      • Recrystallization: This is often the most effective method for removing trace impurities and obtaining a highly pure, crystalline final product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most common synthetic routes to prepare the triazolo[1,5-a]pyridine core?

    • A: Besides the pathway described above, other methods include the oxidative cyclization of N-(pyridin-2-yl)benzimidamides using reagents like (diacetoxyiodo)benzene (PIDA) or copper-catalyzed reactions under an air atmosphere.[2][7] Another approach involves the reaction of 2-hydrazinopyridines with carboxylic acids or their derivatives. The choice of method often depends on the desired substitution pattern on the triazole ring.

  • Q: Which analytical techniques are essential for monitoring this reaction?

    • A: A combination of techniques is recommended:

      • TLC: For rapid, qualitative monitoring of the reaction progress.

      • LC-MS: Ideal for confirming the consumption of starting materials and the formation of the product, as well as detecting any byproducts by their mass-to-charge ratio.

      • ¹H and ¹³C NMR: Essential for structural confirmation of the final product and for identifying isomeric impurities.

      • HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of the final product.

Compound/Impurity Likely Origin Recommended Analytical Method
Starting Aminopyridine Incomplete reactionTLC, LC-MS
Cyclization Intermediate Incomplete cyclizationTLC, LC-MS
Isomeric Byproduct Alternative cyclization pathwayLC-MS (same m/z), ¹H NMR
Oxidized Byproducts Air oxidation of aminesVisual (color), TLC (streaking), LC-MS
  • Q: Are there any specific safety precautions for this synthesis?

    • A: Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:

      • Many organic solvents used (e.g., DMF, methanol) are flammable and toxic. Handle them in a well-ventilated fume hood.

      • If using catalytic hydrogenation (H₂, Pd/C) for the nitro group reduction, be aware that palladium on carbon can be pyrophoric. Do not allow the catalyst to dry in the air.

      • Reagents like DMF-DMA are moisture-sensitive and corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Section 4: References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. --INVALID-LINK--

  • Lee, K., et al. (2024). Microwave-Mediated, Catalyst-Free, Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869. --INVALID-LINK--

  • ResearchGate. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. --INVALID-LINK--

  • National Center for Biotechnology Information. (2017). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. --INVALID-LINK--

  • ResearchGate. (2019). (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. --INVALID-LINK--

  • ACS Publications. (2014). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable. --INVALID-LINK--

  • BIOENGINEER.ORG. (2023). Triazolopyridines: Advances in Synthesis and Applications. --INVALID-LINK--

  • ACS Publications. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). --INVALID-LINK--

  • PubMed. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. --INVALID-LINK--

Technical Support Center: Stability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct, peer-reviewed stability studies for 7-Methyl-triazolo[1,5-a]pyridin-6-amine are not extensively available in public literature. This guide is therefore constructed based on established principles of organic chemistry and data from structurally related compounds, such as aromatic amines and other triazolopyridine derivatives.[1][2] The recommendations provided are intended to serve as a robust starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in solution?

A1: The stability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in solution is likely influenced by several factors common to aromatic amines and N-heterocyclic compounds. These include:

  • pH: Both acidic and basic conditions can potentially lead to hydrolysis or other degradative reactions. The amino group and the triazole ring system possess basic nitrogens that can be protonated, altering the molecule's electronic properties and reactivity.[3]

  • Oxygen: Aromatic amines can be susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and light.[4][5][6]

  • Light Exposure (Photostability): Many aromatic and heterocyclic compounds are photoreactive and can degrade upon exposure to UV or even visible light.[7][8][9]

  • Temperature: Elevated temperatures will generally increase the rate of all degradation pathways.[10]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents might contain impurities (e.g., peroxides in aged ethers) that can initiate degradation.

Q2: I'm observing a color change in my stock solution over time. What could be the cause?

A2: A color change, typically to a yellow, brown, or pinkish hue, in a solution of an aromatic amine is a common indicator of oxidation.[6] This often involves the formation of highly conjugated colored byproducts. This process can be initiated by atmospheric oxygen and may be catalyzed by light or trace metal impurities.

Q3: How should I prepare and store stock solutions of 7-Methyl-triazolo[1,5-a]pyridin-6-amine to maximize stability?

A3: To maximize the shelf-life of your stock solutions, adhere to the following best practices:

  • Use High-Purity Solvents: Use freshly opened, HPLC-grade or anhydrous solvents to minimize contaminants like water, peroxides, and dissolved metals.

  • Inert Atmosphere: For long-term storage, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.[11]

  • Control pH: If compatible with your experimental design, buffer the solution to a neutral or slightly acidic pH, as aromatic amines often exhibit greater stability under these conditions. However, the optimal pH should be determined experimentally.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[7]

  • Low Temperature Storage: Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[12][13] For frozen stocks, aliquot the solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of an aged solution. 1. Oxidative Degradation: Formation of N-oxides or other oxidation products.[6][14] 2. Hydrolysis: Cleavage of the amine or degradation of the heterocyclic core, especially under harsh pH conditions. 3. Photodegradation: Light-induced formation of byproducts.[8]1. Prepare a fresh solution and re-analyze. 2. If the new peaks are absent in the fresh sample, implement stricter storage conditions (inert atmosphere, protection from light). 3. Perform a forced degradation study (see protocol below) to tentatively identify potential degradants.
Decreased potency or inconsistent results in biological assays. Compound Degradation: The active concentration of your compound is lower than expected due to instability.1. Qualify your stock solution before use by running a fresh HPLC/LC-MS to confirm purity and concentration. 2. Prepare fresh dilutions for each experiment from a recently prepared and properly stored stock.
Precipitation or cloudiness in the solution upon storage. 1. Poor Solubility: The compound may be coming out of solution, especially if stored at low temperatures. 2. Formation of Insoluble Degradants: Some degradation products may have lower solubility.1. Gently warm the solution and vortex to see if the precipitate redissolves. If so, it's likely a solubility issue. Consider a different solvent system if possible. 2. If the precipitate does not redissolve, it may be a degradant. Filter the solution and analyze both the filtrate and the precipitate (if possible) by LC-MS.

Experimental Protocols & Methodologies

Protocol 1: Basic Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[15][16][17][18]

Objective: To intentionally degrade 7-Methyl-triazolo[1,5-a]pyridin-6-amine under various stress conditions to identify likely degradation products.

Methodology:

  • Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide.[16]

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber (expose to a minimum of 1.2 million lux hours and 200 watt hours/m²).

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours). Aim for 5-20% degradation of the parent compound.

  • Analysis:

    • At each time point, withdraw an aliquot. Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, by a suitable analytical method, such as reverse-phase HPLC with UV and MS detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. The mass spectrometer will provide mass information for the potential degradants, aiding in their identification.

Diagram: Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl) Stock->Acid Aliquot Base Basic (0.1 M NaOH) Stock->Base Aliquot Oxidative Oxidative (3% H2O2) Stock->Oxidative Aliquot Thermal Thermal (60°C) Stock->Thermal Aliquot Photo Photolytic (ICH Q1B) Stock->Photo Aliquot Control Control (4°C, Dark) Stock->Control Aliquot Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize HPLC_MS HPLC-UV/MS Analysis Oxidative->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS Control->HPLC_MS Neutralize->HPLC_MS Compare Compare Chromatograms HPLC_MS->Compare

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the structure of 7-Methyl-triazolo[1,5-a]pyridin-6-amine, the following degradation pathways are plausible:

Pathway Description Potential Products
Oxidation The primary amine is susceptible to oxidation, potentially forming hydroxylamines, nitroso derivatives, or N-oxides. The electron-rich heterocyclic system can also be oxidized.[4][6][14]N-oxide derivatives, hydroxylamine analogs.
Hydrolysis Under harsh acidic or basic conditions, the triazole ring could potentially undergo cleavage, or the amino group could be displaced, although this is generally less common for aromatic amines.Ring-opened products, hydroxyl-substituted analogs.
Photodegradation UV light absorption can lead to the formation of reactive radical species, resulting in dimerization, oxidation, or rearrangement products.[7][9]Dimeric species, products of radical reactions.
Diagram: Hypothetical Degradation Sites

Caption: Potential sites of degradation on the molecule.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Analysis of six aromatic amines stability in workplace measurement. (n.d.). SEARCH.
  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide . (n.d.). MDPI. Retrieved from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine . (2023). MDPI. Retrieved from [Link]

  • The Chemistry of the Triazolopyridines: an Update. (n.d.). National Academic Digital Library of Ethiopia.
  • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst . (n.d.). PMC - NIH. Retrieved from [Link]

  • amines, aromatic 2002 | niosh. (n.d.). CDC.
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions . (n.d.). ResearchGate. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules . (2018). PMC - NIH. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry . (n.d.). PMC - NIH. Retrieved from [Link]

  • Forced Degradation Studies . (2016). MedCrave online. Retrieved from [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. (n.d.).
  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity . (2024). Taylor & Francis. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . (n.d.). NIH. Retrieved from [Link]

  • Oxoammonium-Catalyzed Oxidation of N-Substituted Amines . (n.d.). ChemRxiv. Retrieved from [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems.
  • Stability Indicating Forced Degradation Studies . (n.d.). RJPT. Retrieved from [Link]

  • Oxidation of Secondary and Primary Amines. (n.d.).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023). ACS Publications. Retrieved from [Link]

  • What are the safety precautions when handling amines and amides?. (2025). Blog - ChemGulf.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . (2023). ResearchGate. Retrieved from [Link]

  • The Chemistry of the Triazolopyridines: An Update . (2025). ResearchGate. Retrieved from [Link]

  • Triazolopyridine - Wikipedia . (n.d.). Retrieved from [Link]

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review . (n.d.). MDPI. Retrieved from [Link]

  • Photostability and Photostabilization of Drugs and Drug Products . (n.d.). SciSpace. Retrieved from [Link]

  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). OUCI.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • (PDF) Photostability and Photostabilization of Drugs and Drug Products . (n.d.). ResearchGate. Retrieved from [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[11][12][19]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor . (n.d.). PubMed. Retrieved from [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles . (2024). NIH. Retrieved from [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction . (n.d.). Semantic Scholar. Retrieved from [Link]

  • (PDF) The Discovery of 7-Methyl-2-[(7-methyl[11][12][19]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one . (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate . (n.d.). PubMed. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions . (n.d.). NIH. Retrieved from [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug . (2021). MDPI. Retrieved from [Link]

  • Discovery of N-((4-([11][12][19]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable . (2014). ACS Publications. Retrieved from [Link]

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Technical Support Center: Crystallization of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this heterocyclic amine. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Part A: Compound Profile & Crystallization Principles

7-Methyl-triazolo[1,5-a]pyridin-6-amine is a heterocyclic aromatic amine. The fused triazolopyridine ring system is found in numerous pharmacologically active agents.[1][2] Its structure presents specific characteristics that govern its crystallization behavior:

  • Hydrogen Bonding: The primary amine group (-NH₂) and the nitrogen atoms within the triazole and pyridine rings are potent sites for hydrogen bonding. These interactions are critical in the formation of a stable crystal lattice.[3][4]

  • π-π Stacking: The planar, aromatic nature of the fused ring system allows for intermolecular π-π stacking, another key interaction that contributes to crystal stability.[5]

  • Solubility: As a heterocyclic amine, its solubility is highly dependent on the solvent's polarity and pH. It is expected to be more soluble in polar organic solvents and potentially in acidic aqueous solutions due to the basicity of the amine and pyridine nitrogen atoms.[6]

Understanding these forces is the first step in designing a successful crystallization strategy. The goal is to create a supersaturated solution from which the compound precipitates in an ordered, crystalline form rather than as an amorphous solid or oil.

Solvent Selection: The Foundation of Crystallization

The choice of solvent is the most critical parameter. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures. A systematic screening process is essential.

Table 1: Representative Solvent Screening Data (Illustrative)

Solvent Class Boiling Point (°C) Solubility at 25°C (mg/mL) Solubility at 75°C (mg/mL) Comments
Methanol Polar Protic 65 ~15 >100 High solubility, may require an anti-solvent.
Ethanol Polar Protic 78 ~8 >80 Good candidate for cooling crystallization.[3]
Isopropanol (IPA) Polar Protic 82 ~5 ~60 Excellent candidate for cooling crystallization.
Acetonitrile Polar Aprotic 82 ~10 >90 Good candidate; different H-bonding properties.
Ethyl Acetate Mid-Polarity 77 <1 ~25 Potential for anti-solvent or slurry experiments.
Toluene Non-Polar 111 <0.1 ~5 Likely to be an effective anti-solvent.

| Water | Polar Protic | 100 | <0.5 | ~2 (pH 7) | Solubility increases significantly at low pH. |

Part B: Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the crystallization of 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

Q1: My compound will not crystallize from solution. What are the initial troubleshooting steps?

A1: Failure to crystallize indicates that the solution is not sufficiently supersaturated, or the nucleation energy barrier has not been overcome. A systematic approach is required to induce nucleation and crystal growth.

  • The Causality: Supersaturation is the thermodynamic driving force for crystallization. Without it, molecules will remain solvated in solution. Even in a supersaturated state, molecules need to overcome an energy barrier to form a stable nucleus. Slow, controlled changes are more likely to yield high-quality crystals.

  • Troubleshooting Workflow:

G start Dissolved Compound in Hot Solvent slow_cool 1. Slow Cooling to RT (e.g., in insulated bath) start->slow_cool check1 Crystals Formed? slow_cool->check1 success Success: Isolate & Dry Crystals check1->success Yes refrigerate 2. Refrigerate (0-4°C) for 12-24h check1->refrigerate No check2 Crystals Formed? refrigerate->check2 check2->success Yes evaporate 3. Slow Evaporation (N₂ stream or perforated film) check2->evaporate No check3 Crystals Formed? evaporate->check3 check3->success Yes anti_solvent 4. Add Anti-Solvent (dropwise at RT) check3->anti_solvent No check4 Crystals Formed? anti_solvent->check4 check4->success Yes reassess Failure: Re-evaluate Solvent System (See Protocol 1) check4->reassess No

Caption: Initial troubleshooting workflow for crystallization failure.

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that specific solvent environment. The compound separates as a liquid phase instead of a solid. This is a common issue with compounds that have strong intermolecular forces, like heterocyclic amines.

  • The Causality: The oil is an amorphous, supercooled liquid of your compound. It is often highly impure, as it traps solvent and other solutes. The key is to ensure that the solution crosses the solubility curve at a temperature where the solid crystalline form is the most stable state.

  • Solutions:

    • Reduce the Temperature of Saturation: Use a larger volume of solvent to create a more dilute solution. This requires cooling to a lower temperature to achieve supersaturation, increasing the likelihood of forming solid crystals directly.

    • Change the Solvent System: Switch to a solvent in which the compound is less soluble. This will also lower the saturation temperature.

    • Use an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent at room temperature. Then, slowly add an anti-solvent in which the compound is insoluble. This maintains a low temperature while inducing precipitation.

    • Seeding: If you have a few seed crystals, add one to the oiled-out solution. The oil may slowly convert to the crystalline form.

Q3: The purity of my final product is low, even after crystallization. What's wrong?

A3: A single crystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the target compound.[7] Fast precipitation can also trap impurities and solvent within the crystal lattice.

  • The Causality: Crystallization is an equilibrium process. For optimal purification, crystal growth must occur slowly, allowing only the correct molecules to incorporate into the growing lattice. Rapid crashing from solution traps impurities. Structurally related impurities can sometimes co-crystallize.

  • Solutions:

    • Recrystallization: This is the most effective method. Isolate the impure solid, re-dissolve it in a minimum amount of hot solvent, and repeat the crystallization process. Refer to Protocol 2 for a detailed methodology.

    • Slow Down the Process: Decrease the cooling rate. A hot solution placed in a dewar or an insulated bath will cool more slowly, promoting the growth of larger, purer crystals.

    • Check for Solvates: The "impurity" might be the crystallization solvent itself, forming a stable solvate. Analyze the crystals by Thermogravimetric Analysis (TGA) or Nuclear Magnetic Resonance (NMR) to check for residual solvent.

Q4: My crystal yield is very low. How can I improve it?

A4: Low yield is typically due to high residual solubility in the mother liquor or material loss during transfers.

  • The Causality: The yield is dictated by the difference in solubility at the high and low temperature points of the process. If the compound remains significantly soluble even at low temperatures, it will stay in the mother liquor.

  • Solutions:

    • Optimize the Final Temperature: Ensure the solution has been cooled to the lowest practical temperature (e.g., 0-4°C or even colder if the solvent allows) and held there long enough for equilibrium to be reached (several hours to overnight).

    • Use an Anti-Solvent: After cooling, the careful addition of a suitable anti-solvent can dramatically decrease the compound's solubility in the mother liquor, forcing more of it to precipitate.

    • pH Adjustment: Since the compound is an amine, its solubility in protic solvents can sometimes be decreased by adding a small amount of a non-nucleophilic base to ensure it is in its freebase form, which is typically less polar and less soluble.[6]

    • Concentrate the Mother Liquor: Recover the mother liquor (the solution left after filtering the crystals), reduce its volume by evaporation, and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Part C: Frequently Asked Questions (FAQs)

  • Q: What is the expected pKa of this molecule and how does it affect crystallization?

    • A: The pKa of the conjugate acid of 7-Methyl-triazolo[1,5-a]pyridin-6-amine is likely influenced by both the pyridine ring (pKa of pyridinium ~5.2) and the amino group. The exact value would need experimental determination, but it is expected to be a basic compound. This is crucial because dissolving it in an acidic solvent will form a salt, which has drastically different solubility and crystallization properties than the freebase. Ensure you are crystallizing the desired form (freebase or a specific salt).

  • Q: Are there any specific safety concerns?

    • A: Like many heterocyclic amines, this compound should be handled with care. Heterocyclic aromatic amines as a class can have mutagenic properties.[8][9] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Q: I suspect I have different crystal forms (polymorphs). How do I confirm this?

    • A: Polymorphism is the ability of a compound to exist in multiple crystal forms, which can have different physical properties (solubility, stability, melting point). This is a critical consideration in drug development.[2] To confirm polymorphism, you need to analyze crystals obtained from different solvent systems and conditions using characterization techniques like:

      • Powder X-Ray Diffraction (PXRD): The definitive tool; different polymorphs will give distinct diffraction patterns.

      • Differential Scanning Calorimetry (DSC): Different forms may exhibit different melting points or phase transition events.

      • Microscopy: Polymorphs often have different crystal shapes (e.g., needles vs. plates).

Part D: Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place ~10-15 mg of the compound into several small vials.

  • To each vial, add a different solvent (see Table 1) dropwise at room temperature, vortexing between additions.

  • If the compound dissolves readily at room temperature, the solvent is likely unsuitable for cooling crystallization but may be useful for anti-solvent methods. Note this.

  • If the compound is poorly soluble, heat the vial gently (e.g., to 60-80°C). Continue adding the solvent dropwise until the solid fully dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in a 4°C refrigerator.

  • Observe the vials over 24-48 hours. The best solvents will be those where the compound dissolved at high temperature but formed a high-quality crystalline precipitate upon cooling.

Protocol 2: Standard Recrystallization for Purification
  • Choose an appropriate solvent identified from Protocol 1.

  • Place the impure solid in an Erlenmeyer flask with a stir bar.

  • Add the minimum amount of solvent required to create a stirrable slurry.

  • Heat the flask with stirring (e.g., in a water or oil bath) to near the solvent's boiling point.

  • Add more hot solvent dropwise until all the solid has just dissolved. Do not add a large excess.

  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution through celite to remove it.

  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To slow cooling further, place the flask in an insulated container.

  • Once at room temperature, cool the flask further in an ice bath or refrigerator for at least 1 hour to maximize yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under a vacuum to remove all traces of solvent.

Part E: References

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][5][10]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link][10][11]

  • Adam, M., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction. [Link][5][12]

  • Dolzhenko, A. V., et al. (2012). Molecular and Crystal Structure of 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][3][10][11]triazin-5-amine. Molecular Crystals and Liquid Crystals. [Link][3][4]

  • Wikipedia contributors. (2023). Triazolopyridine. Wikipedia, The Free Encyclopedia. [Link][1]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry. [Link][2]

  • Abarca, B., et al. (2010). The Chemistry of the Triazolopyridines: An Update. Molecules. [Link][13]

  • Skog, K. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology. [Link][8]

  • Chadwick, K., et al. (2015). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link][7]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link][6]

  • Turesky, R. J. (2007). Heterocyclic aromatic amine metabolism, DNA adduct formation, mutagenesis, and carcinogenesis. Journal of Chromatography B. [Link][9]

Sources

Technical Support Center: Optimizing Triazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of triazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. Triazolopyridines are a vital scaffold in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[1][2] However, their synthesis is not without challenges, from low yields to unexpected side reactions.[3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and challenges. The advice provided is grounded in established chemical principles to help you diagnose the root cause of a problem and implement an effective solution.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common issue in novel synthesis development. The cause is often multifactorial, involving suboptimal reaction parameters or competing side reactions.

Causality Analysis: The overall yield is a function of reaction rate and selectivity. If the rate of the desired reaction is too slow, or if side reactions are kinetically favored, the yield will suffer. Key parameters influencing these factors include temperature, solvent polarity, catalyst activity, and reactant stoichiometry.

Troubleshooting Workflow:

G start Low Yield Reported temp Step 1: Verify Temperature Is it optimal for the specific reaction? (e.g., 120-140°C for thermal, lower for catalyzed) start->temp solvent Step 2: Evaluate Solvent Choice Is the solvent appropriate for reactant solubility and the reaction mechanism? temp->solvent Temp OK sub_temp Action: Screen temperatures. Microwave heating can significantly improve yields and reduce time. [2] temp->sub_temp reagents Step 3: Check Reagent Stoichiometry & Purity Are reactants pure? Is there an excess of one reagent where beneficial? solvent->reagents Solvent OK sub_solvent Action: Screen solvents (Toluene, DMF, ACN). Toluene is often a good starting point. [2] solvent->sub_solvent catalyst Step 4: Assess Catalyst/Reagent Activity Is the catalyst (if any) active? Is the oxidant/reagent fresh? reagents->catalyst Reagents OK sub_reagents Action: Use a slight excess (e.g., 1.5-2.0 equiv.) of one reactant, like the hydrazide component. [2] reagents->sub_reagents time Step 5: Monitor Reaction Time Is the reaction running to completion or is the product degrading over time? catalyst->time Catalyst OK sub_catalyst Action: Consider catalyst-free options or verify catalyst integrity. For oxidative cyclizations, ensure the oxidant (e.g., PIFA, I2/KI) is not degraded. [3] catalyst->sub_catalyst endpoint Optimization Achieved time->endpoint Time Optimized sub_time Action: Run a time-course study (e.g., sample every hour) and analyze by TLC or LC-MS. time->sub_time

Caption: Troubleshooting workflow for low reaction yields.

Detailed Recommendations:

  • Temperature Screening: The reaction temperature is critical. For instance, in a microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, increasing the temperature from 100°C to 140°C significantly improved the yield and reduced the reaction time from 24 hours to just 3 hours.[4]

  • Solvent Selection: The choice of solvent affects reactant solubility and the reaction pathway. In the same microwave synthesis, toluene gave an 83% yield, while solvents like DMF and ACN resulted in yields of only 20% and 17%, respectively.[4] A solvent screen is a high-value optimization step.

  • Stoichiometry: The ratio of reactants can be crucial. Using a 2:1 molar ratio of benzohydrazide to enaminonitrile was found to be optimal in one study.[4] Running small-scale trials with varying stoichiometry (e.g., 1:1, 1.5:1, 2:1) can identify the ideal ratio.

  • Catalyst-Free vs. Catalyzed: Many modern methods are moving towards catalyst-free conditions to improve sustainability and simplify purification.[1][4] However, traditional methods rely on catalysts like CuBr or oxidants like Phenyliodonium diacetate (PIDA) or Iodine/Potassium Iodide (I2/KI).[5] If using a catalyst, ensure it is from a reliable source and has not degraded. If your method is catalyst-free, focus on optimizing thermal conditions.

Q2: My reaction is producing significant impurities or side products. How can I improve selectivity?

Impurity formation points to competing reaction pathways. Improving selectivity requires adjusting conditions to favor the desired mechanism.

Causality Analysis: Side products can arise from several sources:

  • Thermal Decomposition: The starting materials or the desired product may be unstable at the reaction temperature.

  • Alternative Cyclization: Precursors can sometimes cyclize in different ways to form isomeric products.

  • Incomplete Reaction: Unreacted starting materials are common impurities.

  • Side Reactions: The functional groups on your substrates may undergo unintended reactions. For example, a modified Mitsunobu reaction for triazolopyridine synthesis initially gave low yields until the right activating agent was found to prevent side reactions.[6][7]

Strategies for Enhancing Selectivity:

  • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they can also activate undesired pathways. If you observe product degradation or multiple spots on TLC, try reducing the temperature by 10-20°C.

  • Change the Catalyst or Reagent: Different catalysts or reagents can favor different mechanisms. For oxidative N-N bond formation, a range of reagents are available, including PIFA, I2/KI, and Chloramine-T.[5] Switching from a harsh oxidant to a milder one may improve selectivity.

  • Protecting Groups: If a specific functional group on your substrate is causing side reactions, consider protecting it. This adds steps to the synthesis but can be essential for complex molecules.

  • Consider a Different Synthetic Route: If optimization fails, the chosen synthetic route may be incompatible with your specific substrates. There are numerous pathways to triazolopyridines, such as those starting from 2-aminopyridines, N-aryl amidines, or via palladium-catalyzed cross-coupling reactions.[8]

Q3: The reaction is not proceeding at all. What should I check first?

A complete lack of reaction ("No Reaction" or NR) usually indicates a fundamental issue with one of the core components or conditions.

Immediate Action Checklist:

  • Reagent Viability: Confirm the identity and purity of all starting materials via NMR, LC-MS, or another suitable technique. Ensure reagents like butyllithium or sensitive catalysts have not expired or degraded.

  • Activation Energy: The reaction may simply be too slow under the current conditions. If you are running the reaction at room temperature, it may require heating. Many triazolopyridine syntheses require temperatures of 120°C or higher.[4]

  • Solvent Issues: Some solvents can inhibit reactions. In one study, using THF, DMSO, EtOH, or MeOH resulted in no reaction, whereas toluene was effective.[4]

  • Catalyst Deactivation: If your reaction is catalytic, ensure the catalyst was not poisoned by impurities (e.g., water, sulfur-containing compounds) in the starting materials or solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing the triazolopyridine core?

The synthesis of triazolopyridines has evolved significantly, with modern methods focusing on efficiency and functional group tolerance.[1] The main strategies involve constructing the triazole ring onto a pre-existing pyridine or vice-versa.[3]

Common Synthetic Routes:

StrategyStarting MaterialsReagents/ConditionsAdvantagesReference
Oxidative Annulation N-(pyridin-2-yl)amidinesPIFA, I₂/KI, or metal-free electrolysisMetal-free, often high yields, short reaction times.[4][5]
Copper-Catalyzed Cyclization 2-aminopyridine and nitrilesCuBr, Air (as oxidant)Readily available starting materials, good functional group tolerance.[5]
Microwave-Assisted Tandem Reaction Enaminonitriles and benzohydrazidesToluene, 140°C (Microwave)Catalyst-free, extremely fast, environmentally benign.[4]
Palladium-Catalyzed Coupling/Dehydration 2-chloropyridine and hydrazidesPd catalyst, then Acetic Acid (Microwave)Good for specific substitutions, chemoselective.[8]
Modified Mitsunobu Reaction Acylated 2-hydrazinopyridinesDEAD/PPh₃ (modified)Mild conditions, avoids harsh dehydrating agents.[6][7]
Q2: What is the mechanism for the formation of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles?

Understanding the reaction mechanism is key to rational optimization. A plausible pathway for the catalyst-free reaction between an enaminonitrile and a benzohydrazide involves a tandem sequence.[4]

Proposed Reaction Pathway:

  • Transamidation: The benzohydrazide displaces the dimethylamine from the enaminonitrile to form an N-acyl intermediate (A).

  • Intramolecular Nucleophilic Addition: The lone pair of electrons on the hydrazide nitrogen attacks the electrophilic nitrile carbon, forming a five-membered ring intermediate (B).

  • Condensation: The newly formed amino group attacks the adjacent carbonyl group.

  • Dehydration: Elimination of a water molecule yields the final aromatic 1,2,4-triazolo[1,5-a]pyridine product.

G A Enaminonitrile + Benzohydrazide B Intermediate A (Transamidation) A->B - Me₂NH C Intermediate B (Nucleophilic Addition) B->C Intramolecular Cyclization D Intermediate C (Condensation) C->D E Final Product (Dehydration) D->E - H₂O

Caption: Plausible reaction pathway for triazolopyridine synthesis.[4]

Q3: How do I choose between conventional heating and microwave irradiation?

The choice depends on available equipment, scale, and optimization needs.

  • Conventional Heating (Oil Bath):

    • Pros: Accessible, suitable for large-scale reactions.

    • Cons: Slower heating, potential for temperature gradients, often requires longer reaction times (e.g., 24 hours).[4]

  • Microwave Irradiation:

    • Pros: Rapid and uniform heating, dramatic reduction in reaction times (e.g., from 24 hours to 3 hours), often leads to higher yields and fewer side products.[1][4]

    • Cons: Requires specialized equipment, may be challenging for very large-scale (multi-kilogram) synthesis.

Recommendation: For reaction screening and optimization, microwave synthesis is highly advantageous due to its speed and efficiency.[4] For large-scale production, a well-optimized protocol developed under microwave conditions can often be translated back to conventional heating, although re-optimization may be necessary.

Part 3: Experimental Protocols

This section provides a validated, step-by-step protocol as a starting point for your experiments.

Protocol: Microwave-Mediated Synthesis of 1,2,4-triazolo[1,5-a]pyridine

This protocol is adapted from a catalyst-free and additive-free method, highlighting a green chemistry approach.[4]

Materials:

  • Enaminonitrile (1.0 equiv., 0.20 mmol)

  • Substituted Benzohydrazide (2.0 equiv., 0.40 mmol)

  • Dry Toluene (1.5 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • Vial Preparation: To a clean, dry microwave vial, add the enaminonitrile (0.20 mmol) and the benzohydrazide (0.40 mmol).

  • Solvent Addition: Add dry toluene (1.5 mL) to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 140°C, with a reaction time of 3 hours. Power is typically in the range of 145-160 W.[4]

  • Reaction Monitoring (Optional): Progress can be monitored by taking small aliquots (if possible with your setup) and analyzing via TLC or LC-MS.

  • Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the toluene.

    • The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,2,4-triazolo[1,5-a]pyridine product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation: This protocol is self-validating through the clear endpoint of starting material consumption and product formation, which can be easily tracked by standard analytical techniques like TLC and LC-MS. The high yields reported for this method provide confidence in its robustness.[4]

References

  • Vertex AI Search, "Synthesis of Triazolopyridines with Nitrous Oxide". Accessed Jan 2, 2026. 9

  • Lee, S. et al. (2024). "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles". Molecules, 29(4), 894. 4

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[1,5-a]pyridines". Accessed Jan 2, 2026. 5

  • Roberge, J. Y. et al. (2007). "Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction". ARKIVOC, 2007(xii), 132-147. 6

  • Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines". Accessed Jan 2, 2026. 8

  • Roberge, J. Y. et al. (2007). "Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction". ResearchGate. 7

  • BIOENGINEER.ORG. "Triazolopyridines: Advances in Synthesis and Applications". Accessed Jan 2, 2026. 1

  • GeneOnline News. "Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential". Accessed Jan 2, 2026.

  • NINGBO INNO PHARMCHEM. "The Role of Computational Analysis in Optimizing Triazolopyridine Leads for Diabetes Treatment". Accessed Jan 2, 2026. 10

  • National Academic Digital Library of Ethiopia. "The Chemistry of the Triazolopyridines: an Update". Accessed Jan 2, 2026.

  • ResearchGate. "Reported strategies for the synthesis of triazolopyridines and our approach". Accessed Jan 2, 2026. 11

  • Singh, R. et al. (2021). "Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis". ACS Infectious Diseases, 7(10), 2939-2953. 12

  • Amanote Research. "Palladium-Catalyzed Triazolopyridine Synthesis". Accessed Jan 2, 2026. 13

  • ResearchGate. "The Chemistry of the Triazolopyridines: An Update". Accessed Jan 2, 2026. 3

  • Google Patents. "Preparation method of triazolopyridine containing trifluoromethyl". Accessed Jan 2, 2026. 14

  • Ashton, T. D. et al. (2020). "Synthesis of New Triazolopyrazine Antimalarial Compounds". Molecules, 25(23), 5763. 15

  • Taylor & Francis Online. "The Chemistry of[4][5][9]Triazolo[1,5- a] pyridines". Accessed Jan 2, 2026. 16

  • Google Patents. "Preparation method of triazolopyridine derivative". Accessed Jan 2, 2026. 17

  • Mohite, P. et al. (2023). "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review". Journal of Saudi Chemical Society, 27(6), 101732. 2

  • Taylor & Francis Online. "Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity". Accessed Jan 2, 2026. 18

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7-Methyl-triazolo[1,5-a]pyridin-6-amine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 7-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you can effectively work with this molecule in your experiments.

Troubleshooting Guide: Overcoming Solubility Issues

The fused heterocyclic structure of 7-Methyl-triazolo[1,5-a]pyridin-6-amine contributes to its generally low aqueous solubility. This is a common characteristic of molecules with a planar, aromatic core, which can lead to high crystal lattice energy. The presence of a hydrophobic methyl group can further decrease water solubility. However, the basic nature of the nitrogen atoms in the triazolopyridine ring system and the exocyclic amine means that its solubility is highly dependent on pH.

This guide provides a systematic approach to solubilizing 7-Methyl-triazolo[1,5-a]pyridin-6-amine, starting with simple methods and progressing to more advanced techniques.

Q1: My initial attempt to dissolve 7-Methyl-triazolo[1,5-a]pyridin-6-amine in aqueous buffer was unsuccessful. What is the first step I should take?

Answer: The first and most critical step is to assess and adjust the pH of your solvent. Due to the presence of basic nitrogen atoms, 7-Methyl-triazolo[1,5-a]pyridin-6-amine is expected to have significantly higher solubility in acidic conditions.

Causality: The amine and pyridine-like nitrogens in the molecule can be protonated at low pH. This ionization disrupts the crystal lattice and introduces a positive charge, which enhances interactions with polar water molecules, thereby increasing solubility.

Protocol 1: pH Adjustment for Solubilization
  • Preparation: Start with a finely ground powder of the compound to maximize surface area.

  • Initial Suspension: Suspend the desired amount of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in your chosen aqueous buffer (e.g., PBS, Tris).

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor for dissolution. The compound should start to dissolve as the pH drops.

  • Target pH: Aim for a pH of 2-4 for initial stock solutions. The final pH of your experiment may need to be readjusted, but this acidic stock will be your starting point.

  • Filtration: Once dissolved, filter the solution through a 0.22 µm filter to remove any remaining particulates.

Q2: Adjusting the pH is not compatible with my experimental conditions. What are my other options for preparing a stock solution?

Answer: If pH modification is not feasible, the use of organic co-solvents is the next logical step. Dimethyl sulfoxide (DMSO) is a common first choice for creating a concentrated stock solution that can then be diluted into your aqueous experimental medium.

Causality: Organic solvents like DMSO are effective at disrupting the intermolecular forces in the crystal lattice of nonpolar and moderately polar compounds. However, be mindful of the final concentration of the co-solvent in your assay, as it can have biological effects.

Recommended Co-solvents and Considerations
Co-solventTypical Starting ConcentrationAdvantagesDisadvantages
DMSO 10-50 mMHigh solubilizing power for many compounds.Can be toxic to cells at concentrations >0.5-1%.
Ethanol 10-20 mMBiologically compatible at low concentrations.Less effective than DMSO for highly insoluble compounds.
DMF 10-50 mMSimilar to DMSO in solubilizing power.Higher toxicity than DMSO.
Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Solvent Selection: Choose an appropriate co-solvent based on the table above and your experimental constraints.

  • Dissolution: Add the co-solvent to your weighed compound. Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Dilution: For your working solution, dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is below the tolerated limit for your specific assay or cell type.

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?

Answer: This is a common issue when the compound is significantly less soluble in the final aqueous medium than in the concentrated organic stock. This "crashing out" can be mitigated by using surfactants or other excipients that help to keep the compound in solution.

Causality: Surfactants form micelles that can encapsulate the hydrophobic compound, preventing it from aggregating and precipitating in the aqueous environment.[1][2]

Strategies to Prevent Precipitation
  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 into your final aqueous medium can help maintain solubility. A typical concentration to start with is 0.01-0.1%.

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of buffer containing the surfactant, then add this intermediate solution to the final volume of your experimental medium.

Protocol 3: Using Surfactants for Improved Aqueous Solubility
  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the desired concentration of surfactant (e.g., 0.1% Tween® 80).

  • Dilution: Slowly add your concentrated DMSO stock solution of 7-Methyl-triazolo[1,5-a]pyridin-6-amine to the surfactant-containing buffer while vortexing vigorously.

  • Equilibration: Allow the solution to equilibrate for a few minutes before use.

Troubleshooting Workflow

For a visual guide to the decision-making process for solubilizing 7-Methyl-triazolo[1,5-a]pyridin-6-amine, please refer to the following workflow diagram.

Caption: Troubleshooting workflow for solubilizing 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

Frequently Asked Questions (FAQs)

Q: What is the predicted pKa of 7-Methyl-triazolo[1,5-a]pyridin-6-amine?

Q: Are there any known stable salt forms of this compound?

A: The literature on this specific molecule is limited. However, for similar heterocyclic amines, hydrochloride or sulfate salts are commonly prepared to improve solubility and handling properties. If you are synthesizing this compound, consider forming a salt as a final purification step.

Q: What are the recommended storage conditions for solid 7-Methyl-triazolo[1,5-a]pyridin-6-amine and its solutions?

A:

  • Solid: The solid compound should be stored in a cool, dry, and dark place to prevent degradation. A desiccator at room temperature is suitable for short-term storage, while long-term storage at -20°C is recommended.

  • Solutions: Stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.

Q: Can I use sonication to help dissolve the compound?

A: Yes, sonication can be a useful physical method to aid dissolution by breaking up solid aggregates and increasing the interaction between the compound and the solvent. However, it should be used in conjunction with the chemical methods described above (pH adjustment, co-solvents) for best results. Be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.

Advanced Strategies

For particularly challenging applications requiring higher concentrations or specific formulations, more advanced methods can be employed. These typically require specialized equipment and expertise.

  • Solid Dispersions: This involves dispersing the compound in a solid polymer matrix to create an amorphous form, which has higher solubility than the crystalline form.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble complex.

These advanced strategies are often explored in later stages of drug development to improve bioavailability for in vivo studies.

References

  • Jain, A., et al. (2019). Strategies for formulation development of poorly soluble drugs via oral route.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. Version 5. College of Pharmacy, University of Arizona, Tucson, AZ.
  • Bergström, C. A., & Larsson, P. (2018). Computational prediction of drug solubility in water-and lipid-based dosage forms. Expert opinion on drug discovery, 13(4), 341-353.
  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of medicinal chemistry, 63(7), 3461–3471.

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH. Retrieved from [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]

  • (SOLUBILITY ENHANCEMENT TECHNIQUES). (n.d.). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. (2015). Bioorganic & Medicinal Chemistry.
  • Amine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

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dealing with impurities in 7-Methyl-triazolo[1,5-a]pyridin-6-amine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methyl-triazolo[1,5-a]pyridin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this important heterocyclic building block. As a key intermediate in the synthesis of complex molecules, such as the DNA-PK inhibitor AZD7648, its purity is paramount for successful downstream applications.[1][2]

This document provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my 7-Methyl-triazolo[1,5-a]pyridin-6-amine samples?

A1: Based on typical synthetic routes for triazolopyridine derivatives, impurities generally fall into three categories:

  • Starting Material Residues: Incomplete reactions can leave behind precursors used in the synthesis.

  • Reaction By-products: These are the most complex impurities and can include structural isomers, products of incomplete cyclization, or side-reactions. The synthesis of fused heterocyclic systems like triazolopyridines can sometimes yield regioisomers which may be difficult to separate.[3][4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or purification steps (e.g., ethanol, ethyl acetate) and leftover reagents are common.

Q2: What is the quickest way to get a preliminary assessment of my sample's purity?

A2: For a rapid purity check, we recommend two simple techniques:

  • Thin-Layer Chromatography (TLC): This is an invaluable tool for visualizing the number of components in your mixture.[5] A single spot (under different solvent conditions) suggests high purity, while multiple spots indicate the presence of impurities. It is also the first step in developing a column chromatography purification method.[6]

  • Proton NMR (¹H NMR): A quick ¹H NMR spectrum can reveal the presence of impurities through unexpected peaks. Comparing the integration of impurity peaks to your product peaks can give a rough estimate of purity. It is particularly effective for detecting residual solvents.

Q3: How should I store 7-Methyl-triazolo[1,5-a]pyridin-6-amine to minimize degradation?

A3: Like many nitrogen-rich heterocyclic amines, this compound is susceptible to oxidation and moisture. For optimal stability, store the solid material long-term in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during your work.

Q4: My ¹H NMR spectrum shows several unexpected small peaks. How can I confidently identify the source of these impurities?

A4: This is a common challenge. A multi-step approach is the most effective way to identify unknown contaminants.

  • Probable Cause: The peaks likely represent residual starting materials, reaction by-products (such as isomers), or residual solvents from your workup or purification.

  • Troubleshooting Workflow: The logical process involves gathering data to systematically identify each species.

start Initial ¹H NMR shows unknown peaks check_solvent Check for common solvent peaks (e.g., EtOAc, Hexane, DCM, EtOH) start->check_solvent check_sm Compare with ¹H NMR spectra of starting materials check_solvent->check_sm Solvent peaks identified/ ruled out run_lcms Run LC-MS analysis on the sample check_sm->run_lcms Starting material peaks identified/ruled out analyze_lcms Analyze LC-MS data run_lcms->analyze_lcms mw_match Does an impurity mass match a starting material or expected by-product? analyze_lcms->mw_match isomeric_peak Is there a peak with the same mass as the product but a different retention time? mw_match->isomeric_peak No purify Proceed to targeted purification (Column Chromatography or Prep-HPLC) mw_match->purify Yes isomeric_peak->purify Yes (Isomer suspected) isomeric_peak->purify No (Unknown impurity)

Caption: Workflow for identifying unknown impurities.

  • Mechanistic Insight: LC-MS is a powerful tool because it separates components chromatographically and provides the mass-to-charge ratio (m/z) for each.[7] An impurity with the same mass as your product but a different retention time is very likely a structural isomer, a common issue in the synthesis of substituted heterocyclic rings.[3]

Q5: My recrystallization attempt did not significantly improve the purity. What are my next steps?

A5: When a single-solvent recrystallization fails, it's typically because the impurities have solubility properties very similar to your target compound in that specific solvent.

  • Probable Cause: The chosen solvent is not optimal, or the impurities are too structurally similar to your product.

  • Solution Pathway:

    • Mixed-Solvent Recrystallization: This is the next logical step. Find a "good" solvent that dissolves your compound well and a "poor" solvent (or "anti-solvent") in which it is insoluble. Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes turbid. Gently heat until clear again, then allow to cool slowly.[8] This process alters the solubility profile and can often leave the impurity behind in the mother liquor.

    • Switch Purification Methods: If recrystallization proves ineffective, column chromatography is the most robust alternative for separating compounds with different polarities.[6][9]

Q6: My final product is off-color (e.g., yellow or brown), but literature suggests it should be a white solid. What causes this, and how can I fix it?

A6: An off-color appearance in amine-containing compounds often points to trace amounts of highly conjugated, colored impurities or oxidative degradation products.

  • Probable Cause: Formation of minor, highly colored by-products during the reaction or degradation upon exposure to air and light.

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, after your compound is fully dissolved in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[8] The charcoal adsorbs many colored impurities.

    • Column Chromatography: This is the most effective method. Colored impurities are often more or less polar than your product and will separate on a silica gel column.[10]

Data Summary & Method Comparison

For clarity, the common issues and purification methods are summarized below.

Table 1: Common Impurities and Recommended Analytical Methods

Impurity TypeLikely SourcePrimary Detection MethodConfirmatory Method
Starting Materials Incomplete reaction¹H NMR, TLCLC-MS (mass match)
Structural Isomers Non-regioselective cyclizationHPLC (different retention time)LC-MS (same mass)
Residual Solvents Reaction or purification steps¹H NMRGC-MS (for quantification)
Colored Impurities Degradation, conjugated by-productsVisual inspection, UV-VisHPLC with UV/Vis detector

Table 2: Comparison of Key Purification Techniques

TechniqueProsConsBest For...
Recrystallization Simple, cost-effective, good for large scales, yields highly crystalline material.[8]Requires significant solubility difference between product and impurities; can have lower yields.Removing small amounts of impurities from a mostly pure solid sample (>90%).
Column Chromatography Highly versatile, separates compounds with different polarities, applicable to a wide range of sample sizes.[6][9]More time-consuming, requires large volumes of solvent, can be costly on a large scale.[10]Complex mixtures, separating isomers, and removing impurities with similar solubility.
Preparative HPLC Highest resolution, excellent for separating very similar compounds like isomers.[11]Expensive equipment, limited sample capacity, requires significant method development.Final polishing of high-value samples or separating challenging mixtures when other methods fail.
Detailed Experimental Protocols

Protocol 1: Purity Assessment by Analytical HPLC

This protocol provides a general starting point for assessing the purity of 7-Methyl-triazolo[1,5-a]pyridin-6-amine. Method optimization may be required.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV, set to an appropriate wavelength (e.g., 254 nm or a lambda-max determined by UV-Vis scan).

  • Sample Preparation: Prepare a stock solution of your sample at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For related compounds, this type of method provides good separation.[12][13]

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the standard workflow for purifying your compound on a silica gel column.[6][9]

cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis tlc 1. Develop TLC System Find a solvent system (e.g., EtOAc/Hexane) that gives the product an Rf of ~0.3 prepare_column 2. Prepare Column Wet pack silica gel in the chosen non-polar solvent component. tlc->prepare_column load_sample 3. Load Sample Adsorb crude product onto a small amount of silica gel and load onto the column. prepare_column->load_sample elute 4. Run Column Elute with the solvent system, gradually increasing polarity if needed. load_sample->elute collect 5. Collect Fractions Collect eluent in test tubes. elute->collect analyze 6. Analyze Fractions Spot fractions on a TLC plate to identify those containing the pure product. collect->analyze combine 7. Combine & Evaporate Combine pure fractions and remove solvent under reduced pressure. analyze->combine

Caption: Standard workflow for flash column chromatography.

  • Expert Tip: Always use a layer of sand on top of your silica gel and your sample to prevent disturbance of the stationary phase when adding eluent.[9] Never let the column run dry, as this can cause cracking of the silica bed and lead to poor separation.

Protocol 3: Purification by Recrystallization

This protocol provides a robust method for purifying solid samples.[8]

  • Solvent Selection: Test the solubility of your crude sample in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) on a small scale. The ideal solvent will dissolve the compound poorly when cold but completely when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Quickly pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly under vacuum.

References
  • The Discovery of 7-Methyl-2-[(7-methyl[1][8][14]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry. [Link]

  • CN102180875A - Preparation method of triazolopyridine derivative.
  • Column chromatography. Wikipedia. [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][8][14]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648). ACS Publications. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][8][14]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Column Chromatography Theory. Chemistry Online @ UTSC. [Link]

  • Column Chromatography. Magritek. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Synthesis and crystal structures of two novel triazolpyridine compounds solved by local L.S. minimizations from poder diffraction data. ResearchGate. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. [Link]

  • 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals investigating 7-Methyl-triazolo[1,5-a]pyridin-6-amine. The objective is to provide a comprehensive guide to understanding and overcoming the challenges associated with its oral bioavailability. It is well-documented that heterocyclic compounds, such as triazolopyridine derivatives, can present significant hurdles in achieving optimal systemic exposure due to issues like poor aqueous solubility and low membrane permeability.[1][2] This guide offers a structured, scientifically-grounded framework for diagnosing the underlying causes of poor bioavailability and implementing effective enhancement strategies.

Part 1: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioavailability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine and related compounds.

1. What is oral bioavailability and why is it a critical parameter?

Oral bioavailability is the proportion of an orally administered drug that successfully enters the systemic circulation in its unchanged form.[3] This parameter is fundamental to a drug's efficacy, as low bioavailability can result in sub-therapeutic concentrations at the target site. This may necessitate higher doses, potentially increasing the risk of adverse effects.

2. What are the primary factors that may limit the bioavailability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine?

While specific data for this particular compound are not extensively published, compounds within the triazolopyridine class may exhibit poor bioavailability due to one or more of the following factors:

  • Poor Aqueous Solubility: The compound may have limited ability to dissolve in the fluids of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2]

  • Low Intestinal Permeability: The molecule's chemical structure may hinder its ability to pass through the intestinal epithelial barrier into the bloodstream.[4]

  • First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the intestinal wall or the liver before it can reach the systemic circulation.[5]

3. How can I systematically determine the root cause of poor bioavailability for my compound?

A multi-faceted approach combining in vitro and in vivo studies is essential. The initial step should involve a thorough characterization of the compound's physicochemical properties, including its aqueous solubility, partition coefficient (LogP), and permeability. In vitro models, such as the Caco-2 cell assay, can provide valuable insights into intestinal permeability.[6][7] Ultimately, preclinical pharmacokinetic studies in relevant animal models are necessary to ascertain the absolute bioavailability and to quantify the impact of first-pass metabolism.[8]

4. What are the leading strategies for enhancing the bioavailability of a compound with low aqueous solubility?

For compounds where poor solubility is the primary obstacle, several formulation strategies can be highly effective:

  • Particle Size Reduction: Techniques like micronization and nanocrystal technology can dramatically increase the drug's surface area, thereby accelerating its dissolution rate.[9][10]

  • Solid Dispersions: By dispersing the drug within a hydrophilic polymer matrix, its dissolution properties can be significantly improved.[11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are particularly useful for enhancing the solubility and subsequent absorption of lipophilic compounds.[2][10]

  • Cyclodextrin Complexation: Cyclodextrins can encapsulate drug molecules to form inclusion complexes, which effectively increases their solubility in aqueous environments.[2]

5. What strategies can be employed if my compound has adequate solubility but exhibits poor permeability?

When low permeability is the rate-limiting factor, the following approaches should be considered:

  • Prodrug Strategies: A prodrug is a chemically modified, inactive form of a drug that is designed to overcome specific barriers, such as poor permeability.[12] For instance, the addition of a lipophilic promoiety can enhance membrane transport, which is then cleaved in vivo to release the active drug.[12]

  • Permeation Enhancers: These are excipients that can be included in the formulation to transiently and safely increase the permeability of the intestinal epithelium.[10]

  • Nanoparticle-Based Delivery Systems: Encapsulating the drug within nanoparticles can, in some cases, facilitate its transport across the intestinal barrier through various mechanisms.[13]

Part 2: Troubleshooting Guide

This section is designed to provide practical solutions to specific challenges you may encounter during your experimental work.

Observed Problem Potential Root Cause(s) Recommended Solutions & Rationale
High Variability in In Vivo Pharmacokinetic Data Inconsistent formulation, biological variability between animals, or improper dosing technique.Ensure the formulation is homogenous and stable throughout the study. Increase the number of animals per group to enhance statistical power and account for individual differences. Implement and strictly follow a standardized dosing protocol.[14]
Low Oral Bioavailability Despite Good Aqueous Solubility This suggests that poor membrane permeability, significant first-pass metabolism, or active efflux by transporters like P-glycoprotein (P-gp) may be the issue.A Caco-2 permeability assay can help differentiate between these possibilities by assessing both passive permeability and active efflux.[15] If P-gp mediated efflux is identified, consider co-administration with a known P-gp inhibitor in preclinical models or chemical modification of the compound to create a non-substrate analog. If first-pass metabolism is extensive, a prodrug strategy to mask the metabolic site or investigation of alternative routes of administration may be warranted.[5][12]
Precipitation of the Compound in the GI Tract Post-Administration of a Solution This often occurs when the drug's solubility in the formulation vehicle is significantly higher than in the physiological fluids of the GI tract.To prevent precipitation, consider advanced formulation approaches such as a solid dispersion or a lipid-based formulation, which are designed to maintain the drug in a solubilized state in the in vivo environment.[10][11]
Poor In Vitro-In Vivo Correlation (IVIVC) The in vitro dissolution method may not accurately mimic the in vivo conditions, or the chosen animal model may not be predictive of human absorption.Refine the in vitro dissolution method by using more biorelevant media that simulate the composition of intestinal fluids. It is also advisable to evaluate the compound in a second animal species to better understand interspecies differences in absorption and metabolism.[16]
Undetectable Plasma Concentrations After Oral Dosing This could be due to extremely low bioavailability, very rapid metabolism and clearance, or an analytical method that lacks the required sensitivity.Consider a dose-escalation study, if toxicologically permissible. Administering an intravenous dose will help determine the compound's clearance rate. It may also be necessary to develop a more sensitive bioanalytical method, such as one based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

Part 3: Experimental Protocols

Protocol 1: In Vitro Permeability Assessment Using the Caco-2 Cell Model

This protocol provides a standardized workflow for evaluating the intestinal permeability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine.

Objective: To determine the apparent permeability coefficient (Papp) of the test compound across a differentiated Caco-2 cell monolayer, a well-established in vitro model that mimics the human intestinal epithelium.[6][7]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Complete cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS)

  • Test compound and a low-permeability marker (e.g., Lucifer yellow)

  • Validated LC-MS/MS method for bioanalysis

Methodology:

  • Cell Culture and Differentiation: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow them to differentiate into a polarized monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a paracellular marker such as Lucifer yellow.

  • Permeability Assay: a. The cell monolayers are washed with pre-warmed HBSS. b. The test compound, dissolved in HBSS, is added to the apical (A) side of the Transwell® insert. c. Samples are collected from the basolateral (B) side at predefined time intervals. d. To investigate active efflux, the experiment is reversed, with the compound added to the basolateral side and samples collected from the apical side.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt represents the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

Protocol 2: In Vivo Pharmacokinetic Evaluation in a Rodent Model

This protocol outlines a fundamental study design for determining the oral bioavailability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine in rats.

Objective: To determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and absolute oral bioavailability (F%), following both oral and intravenous administration.[18]

Materials:

  • Male Sprague-Dawley rats (or another suitable rodent strain)

  • Test compound formulated for both oral and intravenous administration

  • Appropriate dosing vehicles

  • Materials for blood collection

  • Validated LC-MS/MS method for plasma sample analysis

Methodology:

  • Animal Acclimation: Animals should be acclimated to the housing conditions for a minimum of one week prior to the study.

  • Dosing Administration:

    • Intravenous (IV) Group: A single IV bolus dose of the test compound is administered, typically via the tail vein.

    • Oral (PO) Group: A single oral gavage dose of the test compound is administered.

  • Blood Sampling: Blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site, such as the tail vein.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to calculate the relevant parameters. The absolute oral bioavailability is calculated using the following formula: F(%) = (AUC_PO * Dose_IV) / (AUC_IV * Dose_PO) * 100

Part 4: Visualizations

Diagram 1: Factors Influencing Oral Bioavailability

G cluster_0 Drug Substance Properties cluster_1 Physiological Factors cluster_2 Formulation Factors Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Permeability Membrane Permeability Permeability->Absorption Stability Chemical Stability Stability->Absorption GI_motility GI Motility GI_motility->Absorption GI_pH GI Tract pH GI_pH->Absorption First_pass First-Pass Metabolism Bioavailability Bioavailability First_pass->Bioavailability Reduces Excipients Excipients Excipients->Absorption Dosage_form Dosage Form Dosage_form->Absorption Absorption->Bioavailability

Caption: Key factors influencing the oral bioavailability of a drug.

Diagram 2: A Systematic Workflow for Enhancing Bioavailability

G cluster_formulation Formulation Strategies cluster_chem Chemical Modification start Poor Bioavailability of 7-Methyl-triazolo[1,5-a]pyridin-6-amine char Physicochemical Characterization (Solubility, LogP, Permeability) start->char bcs Biopharmaceutics Classification System (BCS) char->bcs ps_red Particle Size Reduction bcs->ps_red BCS Class II/IV sd Solid Dispersion bcs->sd BCS Class II/IV lipid Lipid-Based Formulation bcs->lipid BCS Class II/IV prodrug Prodrug Design bcs->prodrug BCS Class III/IV invivo In Vivo Pharmacokinetic Study ps_red->invivo sd->invivo lipid->invivo prodrug->invivo optimized Optimized Bioavailability invivo->optimized

Caption: A systematic workflow for enhancing the bioavailability of a drug candidate.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PubMed. (n.d.). Cell-based in vitro models for predicting drug permeability.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Creative Bioarray. (n.d.). Predictive Models for Intestinal Drug Absorption.
  • Patsnap Synapse. (2025). How are chemical structures modified to improve bioavailability?
  • PubMed. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • NIH. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. PMC.
  • PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
  • ResearchGate. (2025). Drug modifications to enhance bioavailability and blood-brain barrier permeability.
  • Semantic Scholar. (n.d.). Oral bioavailability and first-pass effects.
  • PubMed. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. Molecular Pharmaceutics, 15(7), 2534-2544.
  • Benchchem. (n.d.). Technical Support Center: Investigating the In Vivo Pharmacokinetic Properties of BAY-524.
  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies.

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Technical Support Center: Overcoming Resistance to Triazolopyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing triazolopyridine-based kinase inhibitors. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights to anticipate, troubleshoot, and overcome the common challenges associated with inhibitor resistance. Our goal is to empower you to generate robust, reproducible data and accelerate your research.

This resource is structured as a dynamic question-and-answer hub. We will begin with frequently asked questions (FAQs) that address common experimental hurdles. We will then dive deeper into comprehensive troubleshooting guides, complete with step-by-step protocols and data interpretation assistance.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions and issues that arise during the use of triazolopyridine-based kinase inhibitors.

Q1: My triazolopyridine-based inhibitor shows high potency in a biochemical (cell-free) kinase assay, but has a significantly weaker effect or no effect in my cell-based viability assays. What's going on?

A1: This is a frequent and important observation in drug discovery. The discrepancy between biochemical potency and cellular efficacy often points to one or more of the following factors:

  • Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular kinase target. The physicochemical properties of the compound, such as lipophilicity and molecular size, play a crucial role here.

  • High Intracellular ATP Concentrations: Biochemical assays are often run at ATP concentrations close to the Michaelis constant (Km) of the kinase to increase sensitivity. However, intracellular ATP levels are in the millimolar range, which is significantly higher.[1] For an ATP-competitive inhibitor, this high concentration of the natural substrate (ATP) can outcompete the inhibitor, leading to a rightward shift in the IC50 value (lower apparent potency) in the cellular environment.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), preventing it from reaching an effective intracellular concentration.

  • Metabolic Instability: The inhibitor could be rapidly metabolized by the cells into an inactive form.

  • Off-Target Engagement: In some cases, the inhibitor might be binding to other cellular components, effectively sequestering it away from its intended kinase target.[2]

Q2: I'm observing a gradual decrease in the efficacy of my triazolopyridine inhibitor over time in my long-term cell culture experiments. What could be the cause?

A2: This phenomenon often indicates the development of acquired resistance. Cancer cells are genomically unstable and can evolve mechanisms to survive under the selective pressure of a targeted therapy.[3] The two primary categories of acquired resistance are:

  • On-Target Resistance: This typically involves genetic alterations in the target kinase itself. The most common on-target resistance mechanism is the emergence of secondary mutations in the kinase domain that either directly impair inhibitor binding or alter the conformation of the ATP-binding pocket.[3]

  • Off-Target Resistance (Bypass Signaling): In this scenario, cancer cells activate alternative signaling pathways to circumvent the inhibited pathway.[4] For example, if your inhibitor targets a kinase in the MAPK pathway, cells might upregulate a parallel pathway, like the PI3K/AKT pathway, to maintain pro-survival signals.[4]

Q3: How can I determine if the observed cellular phenotype is a true result of on-target inhibition versus an off-target effect?

A3: This is a critical validation step. Relying solely on the inhibitor's effect can be misleading, as many small molecules have off-target activities.[5][6] Here are several experimental strategies to confirm on-target activity:

  • Use a Structurally Unrelated Inhibitor: If a second, chemically distinct inhibitor that targets the same kinase produces the same phenotype, it strengthens the evidence for on-target activity.

  • Rescue Experiments: You can perform a rescue experiment by overexpressing a version of the target kinase that is resistant to your inhibitor (e.g., by introducing a known resistance mutation). If the cells now survive treatment with the inhibitor, it strongly suggests the inhibitor's effect was on-target.

  • Target Engagement Assays: Directly measure the inhibition of the target kinase in cells. A common method is to use Western blotting to assess the phosphorylation status of a known downstream substrate of your target kinase. A dose-dependent decrease in substrate phosphorylation upon inhibitor treatment indicates target engagement.

  • Broad Kinase Profiling (Kinome Scan): This involves screening your inhibitor against a large panel of kinases. This can reveal potential off-target interactions and help you understand the inhibitor's selectivity profile.[7]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step guidance for tackling more complex experimental challenges.

Guide 1: Investigating and Overcoming Acquired Resistance

If you suspect your cells have developed resistance to your triazolopyridine-based inhibitor, a systematic approach is needed to identify the mechanism and devise a strategy to overcome it.

Caption: Workflow for investigating acquired drug resistance.

This protocol describes a method to identify resistance-conferring mutations in the target kinase.

  • Generate a Resistant Cell Line:

    • Culture the parental (sensitive) cell line in the presence of the triazolopyridine inhibitor at a concentration equivalent to its IC50.

    • Gradually increase the inhibitor concentration in a stepwise manner over several weeks to months as the cells adapt and become resistant.

    • Isolate and expand the resistant cell population.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from both the parental and resistant cell lines.

    • Synthesize cDNA using a reverse transcriptase enzyme.

  • PCR Amplification and Sequencing:

    • Design primers to specifically amplify the coding sequence of the target kinase from the cDNA.

    • Perform PCR to amplify the target kinase gene.

    • Purify the PCR product and send it for Sanger sequencing. Next-generation sequencing (NGS) of tissue or circulating-free DNA can also be used to identify resistance mutations.[8]

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference sequence of the kinase.

    • Identify any non-synonymous mutations present in the resistant cell line but absent in the parental line.

  • Validation of Resistance-Conferring Mutations:

    • Use site-directed mutagenesis to introduce the identified mutation(s) into a wild-type expression vector for the target kinase.

    • Transfect this vector into the parental (sensitive) cells.

    • Perform a cell viability assay to confirm that the mutation confers resistance to the triazolopyridine inhibitor.[9]

This protocol outlines how to screen for the activation of alternative signaling pathways.

  • Sample Preparation:

    • Culture both parental and resistant cells.

    • Treat a subset of both cell lines with the triazolopyridine inhibitor for a short duration (e.g., 2-6 hours) to observe acute signaling changes.

    • Harvest cell lysates from all conditions (parental +/- inhibitor, resistant +/- inhibitor).

  • Phospho-Kinase Array:

    • Use a commercially available phospho-kinase array to simultaneously screen the phosphorylation status of multiple kinases and signaling proteins. These arrays are essentially membrane-based Western blots with antibodies spotted in an array format.

    • Incubate the cell lysates with the array membranes according to the manufacturer's protocol.

    • Detect the signals using chemiluminescence.

  • Data Analysis:

    • Quantify the spot intensities on the array.

    • Compare the phosphorylation profiles between the parental and resistant cells, both with and without inhibitor treatment.

    • Look for proteins/pathways that are hyper-phosphorylated in the resistant cells, especially in the presence of the inhibitor. This suggests that these pathways may be acting as bypass routes.[10]

  • Validation:

    • Validate the hits from the array using traditional Western blotting with specific phospho-antibodies.

    • Confirm the functional importance of the identified bypass pathway by using a second inhibitor that targets a key component of that pathway. A synergistic effect when combined with your triazolopyridine inhibitor would validate the bypass mechanism.

Guide 2: Designing and Interpreting Drug Combination (Synergy) Studies

Combination therapy is a primary strategy to overcome or prevent resistance.[11] This guide will help you design and analyze these experiments.

The checkerboard assay is a widely used method to assess the interaction between two drugs.[12][13][14]

Caption: Layout of a checkerboard assay in a 96-well plate.

  • Plate Cells: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare Drug Dilutions:

    • Prepare serial dilutions of your triazolopyridine inhibitor (Drug A) and the second compound (Drug B). It is often useful to prepare these at 2x the final desired concentration.

  • Add Drugs to the Plate:

    • Along the x-axis, add increasing concentrations of Drug A.

    • Along the y-axis, add increasing concentrations of Drug B.

    • The matrix of wells will contain all possible combinations of the two drugs.

    • Crucially, include rows and columns with each drug alone to determine their individual dose-response curves. Also include vehicle-only controls.

  • Incubate: Incubate the plate for a duration appropriate for your cell line and assay (e.g., 72 hours for a cell viability assay).

  • Measure Response: Use a cell viability reagent (e.g., MTT, CellTiter-Glo) to measure the cellular response in each well.

The most common method for quantifying synergy is the Combination Index (CI) based on the Chou-Talalay method.[15][16]

The Combination Index (CI) Formula:

CI = (D)₁ / (Dₓ)₁ + (D)₂ / (Dₓ)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve x% effect.

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs required to achieve the same x% effect.[17]

Interpretation of CI Values:

CI ValueInterpretation
< 1Synergy
= 1Additive Effect
> 1Antagonism

Table 1: Interpretation of Combination Index (CI) values.

Isobologram Analysis:

An isobologram is a graphical representation of synergy.[18][19][20] The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these two points represents additivity. Data points for combination treatments that fall below this line indicate synergy, while points above the line indicate antagonism.[18][20][21]

References

  • ResearchGate. (2017, October 5). How to calculate Combination Index (CI) for drug-drug interaction? [Online forum post]. Retrieved from [Link]

  • Nakamura, T., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments, (94), e52152. [Link]

  • The Lab Rat. (2025, September 15). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. The Lab Rat. [Link]

  • JoVE. (2014, May 23). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. [Video]. JoVE. [Link]

  • Piras, F., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101202. [Link]

  • KU Leuven. (n.d.). Uncovering kinase inhibitor resistance mechanisms via CRISPR-based mutagenesis screening. Retrieved from [Link]

  • HMS LINCS Project. (n.d.). Assessing drug synergy in combination therapies. Retrieved from [Link]

  • Riely, G. J. (2019, April 17). How to Test for ALK-Resistant Mutations in NSCLC. ASCO Daily News. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • Oncolines B.V. (2024, September 25). SynergyFinder™ Drug Combination Studies. Retrieved from [Link]

  • JoVE. (2021, January 28). Quadruple-Checkerboard: A Modification of the Three-Dimensional Checkerboard for Studying Drug Combinations. [Video]. JoVE. [Link]

  • Frontiers in Pharmacology. (2020). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 11, 123. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • YouTube. (2020, November 8). Methods for Drug Combination Analysis. [Video]. YouTube. [Link]

  • Fancher, I. S., et al. (2020). Current Methods for Quantifying Drug Synergism. Journal of pharmacological and toxicological methods, 105, 106899. [Link]

  • Sequencing.com. (n.d.). Decoding the Enigma: Understanding and Diagnosing Resistance to Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]

  • Lin, A., et al. (2014). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of chemical information and modeling, 54(12), 3469-3477. [Link]

  • Tallarida, R. J. (2012). Drug combinations: tests and analysis with isoboles. Current protocols in pharmacology, Chapter 9, Unit9.19. [Link]

  • Tallarida, R. J. (2006). An overview of drug combination analysis with isobolograms. Journal of pharmacology and experimental therapeutics, 319(1), 1-7. [Link]

  • BellBrook Labs. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • ResearchGate. (2019, January 30). Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? [Online forum post]. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412. [Link]

  • Rowland, M. A., et al. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 11(1), 19. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Zhang, Z., et al. (2017). A schematic diagram of experimental workflow. To exploit underlying mechanisms of trastuzumab-resistance in. ResearchGate. [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of medicinal chemistry, 57(22), 9323-9342. [Link]

  • Menden, M. P., et al. (2019). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PLoS computational biology, 15(11), e1007433. [Link]

  • Gusenbauer, S., & Wunderlich, W. (2017). MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Translational lung cancer research, 6(4), 425-438. [Link]

  • Nussinov, R., et al. (2018). A New View of Pathway-Driven Drug Resistance in Tumor Proliferation. Trends in pharmacological sciences, 39(5), 435-447. [Link]

  • Li, Y., et al. (2023). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Journal of Hematology & Oncology, 16(1), 1-19. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Accounts of chemical research, 51(1), 209-218. [Link]

  • Wilson, T. R., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Cancer research, 73(18), 5568-5572. [Link]

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Technical Support Center: Protocol Optimization for Kinase Assays Involving 7-Methyl-triazolo[1,5-a]pyridin-6-amine Core Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing kinase inhibitors featuring the 7-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold. This guide is designed to provide in-depth troubleshooting and protocol optimization strategies, with a particular focus on inhibitors targeting DNA-Dependent Protein Kinase (DNA-PK), such as those in the AZD7648 series. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and reproducibility of your kinase assay data.

I. Foundational Knowledge: Understanding Your Inhibitor

Before delving into troubleshooting, it's crucial to understand the characteristics of inhibitors containing the 7-Methyl-triazolo[1,5-a]pyridin-6-amine core. These are predominantly ATP-competitive inhibitors, meaning they bind to the kinase's ATP-binding pocket.[1][2] This mechanism is fundamental to understanding how assay parameters, particularly ATP concentration, will influence your results.

The primary target for many advanced compounds with this scaffold is DNA-PK, a key enzyme in the DNA damage response pathway responsible for repairing double-strand breaks.[3][4][5] Therefore, both biochemical assays measuring direct enzymatic activity and cellular assays assessing downstream signaling (like autophosphorylation) are relevant.[6][7]

II. Frequently Asked Questions (FAQs)

Here we address common initial questions researchers have when working with these inhibitors.

Q1: What is the recommended starting concentration for my inhibitor in a kinase assay? A1: For a novel inhibitor, it's best to test a broad concentration range, typically from 1 nM to 100 µM, using a semi-logarithmic dilution series.[5] This will help establish a dose-response curve and determine the approximate IC50 value.

Q2: My inhibitor is potent in my biochemical assay but shows weak or no activity in my cell-based assay. Why? A2: This is a frequent and important observation in drug discovery.[5] Several factors can cause this discrepancy:

  • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Cellular ATP Concentration: Intracellular ATP levels (1-10 mM) are significantly higher than those typically used in biochemical assays (which are often near the ATP Kₘ).[1][5][8] This high concentration of the natural substrate (ATP) makes it much harder for an ATP-competitive inhibitor to bind, thus increasing the apparent IC50 in a cellular context.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.

Q3: What is the ATP Kₘ, and why should I run my assay at that concentration? A3: The Michaelis constant (Kₘ) for ATP is the concentration at which the kinase's reaction rate is at half of its maximum.[1] Running your biochemical assay with an ATP concentration at or near the Kₘ is standard practice for several reasons:

  • Sensitivity: It provides a good balance for detecting and characterizing ATP-competitive inhibitors.

  • Standardization: It allows for more consistent comparison of inhibitor potencies (IC50 values) across different studies and kinases. According to the Cheng-Prusoff equation, under these conditions (ATP = Kₘ), the IC50 is approximately twice the inhibitor's dissociation constant (Ki), giving a better measure of its intrinsic affinity.[1][8][9]

Q4: How do I prepare and handle my inhibitor to avoid solubility issues? A4: Poor solubility is a leading cause of unreliable data.[10][11]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO.[11] Ensure the compound is fully dissolved; sonication can help.[10]

  • Storage: Store DMSO stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[7][11]

  • Assay Dilution: When preparing working solutions, it is preferable to add the DMSO stock directly to the final assay buffer rather than making intermediate aqueous dilutions, as this minimizes the time the compound spends in a high aqueous concentration where it is more likely to precipitate.[11] The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

III. Troubleshooting Guide: From Assay Plate to Data Analysis

This section provides a structured approach to resolving specific experimental problems.

Problem 1: Low or No Inhibitor Activity in a Biochemical Assay

If your inhibitor fails to show the expected potency, a systematic check of your assay components and conditions is required.

Workflow for Diagnosing Low Inhibition

start Low or No Inhibition Observed q1 Is the positive control inhibitor working? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Issue is with assay system, not your compound. Check Kinase: Use fresh aliquot, verify activity. Check ATP/Substrate: Confirm concentration and integrity. a1_no->sol1 q2 Is your inhibitor soluble in the assay buffer? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Compound has precipitated. Troubleshooting: 1. Check final DMSO concentration. 2. Visually inspect wells for precipitate. 3. Lower inhibitor concentration. 4. Re-evaluate solubility. a2_no->sol2 q3 Is the ATP concentration much higher than the Kₘ? a2_yes->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 High ATP outcompetes the inhibitor. Action: Lower ATP concentration to be near the Kₘ for your kinase to increase assay sensitivity. a3_yes->sol3 final Check inhibitor integrity (purity, degradation). Use MS or NMR to verify. a3_no->final

Caption: Troubleshooting Decision Tree for Low Inhibition.

Problem 2: High Background or False Positives in TR-FRET Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust but can be susceptible to compound interference.[12][13]

Potential Cause Explanation Troubleshooting Steps
Autofluorescent Compounds The inhibitor itself fluoresces at the donor or acceptor emission wavelength, artificially increasing the signal.[12][13]1. Run a control plate with the compound but without the kinase or substrate to measure its intrinsic fluorescence. 2. The time-resolved format is designed to minimize this, but highly fluorescent compounds can still interfere.[14][15]
Signal Quenching The inhibitor absorbs light at the excitation or emission wavelengths of the donor or acceptor (an "inner-filter effect"), reducing the signal and potentially appearing as inhibition.[3][13]1. Measure the absorbance spectrum of your compound. 2. If there is significant overlap with the assay fluorophores, consider using a lower concentration of the compound or switching to an alternative assay format (e.g., luminescence-based).
Light Scatter Precipitated compound can scatter light, leading to artificially high readings.[12]1. Visually inspect the wells for turbidity. 2. Perform a solubility test of the compound in the assay buffer.[16] 3. Centrifuge the plate before reading to pellet any precipitate.
Problem 3: Variable or Irreproducible IC50 Values

Inconsistent IC50 values are a common source of frustration and can compromise the reliability of your structure-activity relationship (SAR) data.

Potential Cause Explanation Troubleshooting Steps
Assay Conditions Not in Initial Velocity If the kinase reaction proceeds too far (>20-30% substrate turnover), the rate is no longer linear. This makes the assay insensitive to inhibition.[2]1. Perform a time-course experiment to determine the linear range of the reaction. 2. Adjust enzyme concentration or reaction time to ensure the assay operates within this linear phase.[17]
Inconsistent Reagent Preparation Variations in ATP concentration, buffer pH, or inhibitor dilutions between experiments will directly impact the IC50.[4]1. Always use freshly prepared reagents from validated stocks. 2. Prepare large batches of buffer to ensure consistency. 3. Be meticulous with serial dilutions of the inhibitor.
Variable DMSO Concentration Different final DMSO concentrations across wells can alter kinase activity and compound solubility.[3]1. Ensure the final DMSO concentration is identical in all assay wells, including controls. 2. Perform a DMSO tolerance curve for your kinase to understand its sensitivity.
Active Kinase Purity/Stability The purity and activity of the kinase preparation are paramount. Contaminating kinases can lead to false signals, and loss of activity will alter results.[18]1. Use highly purified, well-characterized enzyme preparations.[18] 2. Aliquot the enzyme and store it at -80°C to avoid degradation from multiple freeze-thaw cycles.

IV. Key Experimental Protocols

Here are summarized, best-practice protocols for key assays relevant to DNA-PK inhibitors.

Protocol 1: Biochemical DNA-PK Activity Assay (Luminescence-Based)

This protocol is based on the principle of quantifying the amount of ATP remaining after the kinase reaction. Lower ATP levels (higher luminescence signal depletion) indicate higher kinase activity.[19]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[20]

    • Prepare a solution of DNA-PK substrate peptide and DNA activator in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration of 2x the desired final concentration (ideally at the Kₘ for DNA-PK).

    • Prepare a serial dilution of your inhibitor in kinase buffer with a consistent final DMSO concentration.

  • Assay Procedure:

    • Add inhibitor or vehicle control to the wells of a suitable assay plate.

    • Add DNA-PK enzyme to all wells.

    • Initiate the reaction by adding the ATP/substrate/DNA activator mix.

    • Incubate at room temperature for the predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[19]

    • Stop the reaction and detect remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[17][19]

    • Incubate as per the reagent manufacturer's instructions (e.g., 10-30 minutes at RT).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to high (no enzyme) and low (vehicle) controls.

    • Plot percent inhibition versus log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Assay for DNA-PK Autophosphorylation (Western Blot)

This assay measures the inhibition of DNA-PK activity within the cell by detecting the phosphorylation of a key autophosphorylation site, Serine 2056 (pS2056), which is a marker of its activation.[6][21]

Cellular DNA-PK Autophosphorylation Workflow

cluster_cell_culture Cell Treatment cluster_biochem Biochemical Analysis cluster_detection Detection a 1. Seed Cells b 2. Pre-treat with Inhibitor (e.g., 1-2 hours) a->b c 3. Induce DNA Damage (e.g., Irradiation, Etoposide) b->c d 4. Lyse Cells & Quantify Protein c->d e 5. SDS-PAGE d->e f 6. Western Blot e->f g 7. Probe with Antibodies: - anti-pDNA-PKcs (S2056) - anti-Total DNA-PKcs (Loading Control) f->g h 8. Image & Quantify Bands g->h

Caption: Workflow for Cellular DNA-PK Inhibition Assay.

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with a dose-range of your inhibitor or vehicle control for 1-2 hours.[6][7]

    • Induce DNA double-strand breaks using an appropriate method (e.g., ionizing radiation or a chemotherapeutic agent like etoposide).

    • Incubate for a short period (e.g., 30-60 minutes) to allow for DNA-PK activation.[7]

  • Protein Extraction and Western Blot:

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[6][7]

    • Determine protein concentration using a BCA or similar assay.[6]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6][7]

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody specific for phospho-DNA-PKcs (S2056).[6]

    • Separately, or after stripping, probe with an antibody for total DNA-PKcs as a loading control to normalize the data.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[6]

  • Data Analysis:

    • Quantify the band intensity for pS2056 and total DNA-PKcs.

    • Calculate the ratio of pS2056 to total DNA-PKcs for each condition.

    • Determine the concentration-dependent inhibition of DNA damage-induced autophosphorylation.

V. References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][3][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461–3471. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Huesken, D., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH.

  • Parr, M. K., & Engel, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 652-656.

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

  • Mweempwa, A., et al. (2023). IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY. bioRxiv. Retrieved from [Link]

  • Imbert, I., et al. (2007). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. ASSAY and Drug Development Technologies, 5(2), 253-265.

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Drug Discovery & Development.

  • Li, Y. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • Can someone guide me how they are making 4X dilutions of Kinase assay buffer A (5X) provided with Promega Kinase assay kit?. (2022). ResearchGate. Retrieved from [Link]

  • Assays for tyrosine phosphorylation in human cells. (2019). Methods in Molecular Biology. Retrieved from [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. Retrieved from [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. (2025, September 15). DCReport. Retrieved from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved from [Link]

  • Du, X., et al. (2021). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR Protocols, 2(3), 100778. Retrieved from [Link]

  • Methods for Detecting Protein Phosphorylation. (n.d.). Bio-Techne. Retrieved from [Link]

  • 7 Ways to Study Protein Phosphorylation. (2020, May 11). RayBiotech. Retrieved from [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (2008). BMC Structural Biology, 8, 4. Retrieved from [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. (2025, March 6). Promega Connections. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to DNA-PK Inhibitors: Evaluating 7-Methyl-triazolo[1,5-a]pyridin-6-amine (AZD7648) and Other Key Modulators of the DNA Damage Response

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of oncology drug development, targeting the DNA Damage Response (DDR) has emerged as a cornerstone of precision medicine. Central to this endeavor is the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] The strategic inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies, a concept that has spurred the development of numerous small molecule inhibitors.[1][2]

This guide provides an in-depth, objective comparison of a highly potent and selective DNA-PK inhibitor, 7-Methyl-2-[(7-methyl[1][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, also known as AZD7648[5][6][7], against other prominent inhibitors in the field. We will delve into their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their evaluation of these critical research tools.

The Central Role of DNA-PK in DNA Repair and as a Therapeutic Target

DNA-PK is a serine/threonine protein kinase that plays a pivotal role in the NHEJ pathway.[8] This pathway is initiated when the Ku70/80 heterodimer recognizes and binds to the broken ends of DNA, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs).[1] This assembly forms the active DNA-PK holoenzyme, which subsequently phosphorylates a range of downstream targets to facilitate the processing and ligation of the DNA ends.[1] Small molecule inhibitors of DNA-PK typically act by competitively binding to the ATP-binding pocket of DNA-PKcs, thereby blocking its kinase activity and arresting the repair process.[1] This inhibition leads to an accumulation of unrepaired DSBs, ultimately driving cancer cells towards apoptosis, particularly in the presence of exogenous DNA damaging agents.

DNA_PK_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 NHEJ Pathway cluster_2 Inhibitor Action DSB DNA Double-Strand Break Ku70_80 Ku70/80 heterodimer DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits DNA_PK_holoenzyme Active DNA-PK Holoenzyme DNA_PKcs->DNA_PK_holoenzyme forms Downstream Downstream Targets (e.g., Artemis, XRCC4) DNA_PK_holoenzyme->Downstream phosphorylates Ligation DNA Ligation Downstream->Ligation promotes Inhibitor DNA-PK Inhibitor (e.g., AZD7648) Inhibitor->DNA_PKcs inhibits

Caption: DNA-PK's role in the NHEJ pathway and the action of its inhibitors.

A Quantitative Comparison of Leading DNA-PK Inhibitors

The efficacy of a DNA-PK inhibitor is determined by several key parameters, including its biochemical potency (typically measured as the half-maximal inhibitory concentration, IC50), its activity within a cellular context, and its selectivity against other kinases, particularly those in the PI3K-like kinase (PIKK) family. The following tables summarize these critical data points for AZD7648 and other well-characterized DNA-PK inhibitors.

Table 1: Biochemical Potency of Selected DNA-PK Inhibitors

InhibitorTargetBiochemical IC50References
AZD7648 DNA-PK0.6 nM[3]
M3814 (Nedisertib/Peposertib) DNA-PK< 3 nM[9][10][11]
NU7441 DNA-PK14 nM[12][13]
VX-984 (M9831) DNA-PKPotent inhibitor (specific IC50 not cited)[4][14]

Table 2: Cellular Activity and Selectivity of Selected DNA-PK Inhibitors

InhibitorCellular AssayCell LineCellular IC50Selectivity over PI3KReferences
AZD7648 IR-induced DNA-PK S2056 autophosphorylationA54992 nM>100-fold[3]
M3814 (Nedisertib/Peposertib) DNA-PKcs autophosphorylation-0.1–1 µMHigh[15]
NU7441 DNA-PK activationMCF7405 nMAlso inhibits PI3K (IC50 = 5 µM)[12][16]
VX-984 (M9831) DNA-PKcs autophosphorylation (Ser2056)A54988 nMGood[17]

In-Depth Look at Key DNA-PK Inhibitors

7-Methyl-triazolo[1,5-a]pyridin-6-amine (AZD7648)

AZD7648 has emerged as a highly potent and selective, orally bioavailable inhibitor of DNA-PK.[18] With a biochemical IC50 of 0.6 nM, it demonstrates exceptional potency.[3] Critically, AZD7648 exhibits over 100-fold selectivity against 396 other kinases, including other members of the PIKK family such as PI3K, ATM, ATR, and mTOR.[3] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicities. In cellular assays, AZD7648 effectively inhibits the autophosphorylation of DNA-PK at serine 2056, a key marker of its activation, with an IC50 of 92 nM in A549 non-small cell lung cancer cells.[3] Preclinical studies have shown that AZD7648 potently sensitizes cancer cells to both radiation and chemotherapy, leading to sustained tumor regressions in xenograft models.[19] Furthermore, it has shown synergistic effects when combined with PARP inhibitors like olaparib, particularly in ATM-deficient cells.[19]

M3814 (Nedisertib/Peposertib)

M3814 is another potent and selective, orally bioavailable DNA-PK inhibitor with a biochemical IC50 of less than 3 nM.[9][10][11] It has demonstrated the ability to sensitize multiple cancer cell lines to ionizing radiation and other DSB-inducing agents.[9] In vivo, oral administration of M3814 in combination with a fractionated radiation schedule led to complete tumor regression in xenograft models at non-toxic doses.[9] Interestingly, M3814 has also been shown to modulate the function of the ABCG2 transporter, potentially reversing multidrug resistance in some cancers.[20]

NU7441

NU7441 is one of the earlier-generation, well-characterized DNA-PK inhibitors with a biochemical IC50 of 14 nM.[12][13] While potent against DNA-PK, it exhibits some cross-reactivity with PI3K at higher concentrations (IC50 of 5 µM).[12] NU7441 has been instrumental as a tool compound in elucidating the cellular functions of DNA-PK. It has been shown to potentiate the cytotoxic effects of various DNA-damaging agents, including doxorubicin and etoposide, both in vitro and in vivo. It also enhances the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) by decreasing the frequency of NHEJ.

VX-984 (M9831)

VX-984 is an orally active, potent, and selective ATP-competitive inhibitor of DNA-PK that can penetrate the blood-brain barrier.[4][21] This characteristic makes it a particularly interesting candidate for the treatment of brain tumors like glioblastoma.[4] In cellular assays, VX-984 effectively inhibits radiation-induced DNA-PKcs autophosphorylation.[22] It enhances the radiosensitivity of glioblastoma cells both in vitro and in orthotopic xenograft models.[22]

Experimental Protocols for the Evaluation of DNA-PK Inhibitors

The robust evaluation of DNA-PK inhibitors requires standardized and well-controlled experimental protocols. Below are detailed methodologies for key assays used to characterize these compounds.

Biochemical IC50 Determination: In Vitro Kinase Assay

The biochemical potency of a DNA-PK inhibitor is typically determined using an in vitro kinase assay that measures the enzymatic activity of purified DNA-PK in the presence of varying concentrations of the inhibitor.[1]

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified DNA-PK enzyme - Peptide substrate - ATP - Inhibitor dilutions start->prepare_reagents reaction_setup Set up kinase reaction in a 96-well plate prepare_reagents->reaction_setup incubation Incubate at room temperature reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo adp_glo_incubation Incubate at room temperature adp_glo->adp_glo_incubation kinase_detection Add Kinase Detection Reagent adp_glo_incubation->kinase_detection detection_incubation Incubate at room temperature kinase_detection->detection_incubation luminescence Measure luminescence detection_incubation->luminescence ic50_calc Calculate IC50 value luminescence->ic50_calc end End ic50_calc->end

Caption: Workflow for determining the biochemical IC50 of DNA-PK inhibitors.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the DNA-PK inhibitor in DMSO. Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Prepare a mixture of the DNA-PK peptide substrate and ATP.

  • Reaction Setup: In a 96-well plate, add the DNA-PK enzyme, the inhibitor dilutions, and the substrate/ATP mix. Include controls for no inhibitor (100% activity) and no enzyme (background).

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[23]

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[23]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Activity Assessment: Western Blot for p-DNA-PKcs (S2056)

To assess the cellular activity of a DNA-PK inhibitor, a common method is to measure the inhibition of DNA-PKcs autophosphorylation at Serine 2056 (p-DNA-PKcs S2056) in response to DNA damage.[1]

Cellular_Assay_Workflow start Start cell_culture Culture cancer cells (e.g., A549) start->cell_culture inhibitor_treatment Treat cells with varying concentrations of inhibitor cell_culture->inhibitor_treatment dna_damage Induce DNA damage (e.g., ionizing radiation) inhibitor_treatment->dna_damage cell_lysis Lyse cells and collect protein dna_damage->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block the membrane transfer->blocking primary_ab Incubate with primary antibodies (p-DNA-PKcs S2056, total DNA-PKcs, loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect signal using chemiluminescence secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Caption: Workflow for assessing cellular DNA-PK inhibition via Western blot.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cancer cells (e.g., A549) and allow them to adhere. Treat the cells with a range of concentrations of the DNA-PK inhibitor for a specified time.

  • Induction of DNA Damage: Expose the cells to a source of DNA double-strand breaks, such as ionizing radiation (e.g., 2 Gy).[3]

  • Cell Lysis: After a short incubation period post-irradiation, wash the cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for p-DNA-PKcs (S2056). Also, probe for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the p-DNA-PKcs signal to the total DNA-PKcs and/or the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The development of potent and selective DNA-PK inhibitors like 7-Methyl-triazolo[1,5-a]pyridin-6-amine (AZD7648) represents a significant advancement in the field of DDR-targeted cancer therapy. This guide has provided a comparative overview of AZD7648 alongside other key inhibitors, highlighting their respective strengths in terms of potency and selectivity. The provided experimental protocols offer a framework for the rigorous evaluation of these and future DNA-PK inhibitors.

As our understanding of the complexities of the DNA damage response deepens, the rational combination of DNA-PK inhibitors with radiotherapy, chemotherapy, and other targeted agents, such as PARP inhibitors, holds immense promise for improving therapeutic outcomes for cancer patients. Continued research and head-to-head comparative studies under standardized conditions will be crucial for fully elucidating the therapeutic potential of this exciting class of drugs.

References

  • AZD7648 DNA-PK Inhibitor | CAS 2230820-11-6 | Selleck Chemicals. (URL: )
  • VX-984 (M9831) | DNA-PK Inhibitor - MedchemExpress.com. (URL: )
  • Nedisertib (M3814) DNA-PK Inhibitor | CAS 1637542-33-6 | Selleck Chemicals. (URL: )
  • A Comparative Guide to DNA-PK Inhibitors - Benchchem. (URL: )
  • VX-984 DNA-PK inhibitor - Selleck Chemicals. (URL: )
  • Fok, J. H. L., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications, 10(1), 5065. (URL: [Link])

  • DNA-PK Kinase Enzyme System Application Note - Promega Corpor
  • Enhancing Gene Targeting Efficiency in Human Cells with AZD7648 Treatment - Stanford. (URL: [Link])

  • Wu, Z. X., et al. (2022). M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells. Frontiers in Oncology, 12, 848823. (URL: [Link])

  • AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - MDPI. (URL: [Link])

  • Comparison of different DNA-PKcs inhibitors for gene targeting with... - ResearchGate. (URL: [Link])

  • DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) - Ximbio. (URL: [Link])

  • DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia - PubMed. (URL: [Link])

  • Leahy, J. J., et al. (2004). Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries. Bioorganic & Medicinal Chemistry Letters, 14(24), 6083-6087. (URL: [Link])

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. (URL: [Link])

  • The Discovery of 7-Methyl-2-[(7-methyl[1][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one - ResearchGate. (URL: [Link])

  • The Discovery of 7-Methyl-2-[(7-methyl[1][3][4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) - ACS Publications - American Chemical Society. (URL: [Link])

  • Azd-7648 | C18H20N8O2 | CID 135151360 - PubChem - NIH. (URL: [Link])

  • A Phase Ib Study of the DNA-PK Inhibitor Peposertib Combined with Neoadjuvant Chemoradiation in Patients with Locally Advanced Rectal Cancer - NIH. (URL: [Link])

  • DNA-PK inhibitor peposertib amplifies radiation-induced inflammatory micronucleation and enhances TGFβ/PD-L1 targeted cancer immunotherapy - PubMed. (URL: [Link])

  • Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - MDPI. (URL: [Link])

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - NIH. (URL: [Link])

  • Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PubMed. (URL: [Link])

  • Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - MDPI. (URL: [Link])

  • Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - AACR Journals. (URL: [Link])

  • DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - NIH. (URL: [Link])

  • Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications - MDPI. (URL: [Link])

  • Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC - NIH. (URL: [Link])

  • Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction | bioRxiv. (URL: [Link])

  • DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. (URL: [Link])

  • DNA-PK inhibition induces cell cycle arrest and cell death without... - ResearchGate. (URL: [Link])

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A Comparative Guide to the Efficacy of 7-Methyl-triazolo[1,5-a]pyridin-6-amine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[4][5] Its unique electronic and steric properties make it an ideal framework for developing potent and selective inhibitors of various enzyme classes, particularly protein kinases. This guide provides a comparative analysis of analogs based on the 7-Methyl-triazolo[1,5-a]pyridin-6-amine core, with a primary focus on their remarkable success as inhibitors of DNA-Dependent Protein Kinase (DNA-PK) and a comparative look at other kinase targets to illustrate the scaffold's versatility.

Our exploration will be grounded in the principles of structure-activity relationships (SAR), providing a detailed examination of how subtle molecular modifications influence inhibitory potency and selectivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the design and optimization of this important class of molecules.

Case Study 1: Targeting the DNA Damage Response Pathway with DNA-PK Inhibitors

A significant breakthrough involving the triazolopyridine scaffold has been the development of potent and selective inhibitors for DNA-PK, a crucial enzyme in the DNA Damage Response (DDR) pathway.[6] DNA-PK is responsible for repairing double-strand DNA breaks (DSBs), one of the most cytotoxic forms of DNA damage, through a process called non-homologous end joining (NHEJ).[6][7] Inhibiting DNA-PK can enhance the efficacy of radiation and chemotherapy, making it a prime target in oncology.

Mechanism of Action: DNA-PK in Non-Homologous End Joining (NHEJ)

The NHEJ pathway is initiated when the Ku70/80 heterodimer recognizes and binds to a DSB. This complex then recruits the DNA-PK catalytic subunit (DNA-PKcs), leading to the activation of its kinase function. Activated DNA-PKcs phosphorylates itself and other downstream targets to facilitate the processing and ligation of the broken DNA ends. Inhibition of DNA-PKcs blocks this repair mechanism, leading to the accumulation of DNA damage and ultimately, cell death.

DNA_PK_Pathway cluster_0 Cellular Stress cluster_1 NHEJ Repair Pathway DSB Double-Strand Break (DSB) Ku Ku70/80 DSB->Ku recognized by DNAPKcs DNA-PKcs Ku->DNAPKcs recruits Recruitment Recruitment & Activation DNAPKcs->Recruitment Phosphorylation Phosphorylation of Targets Recruitment->Phosphorylation Repair DNA Repair Phosphorylation->Repair Inhibitor AZD7648 (Triazolopyridine Analog) Inhibitor->DNAPKcs inhibits

Caption: DNA-PKcs inhibition blocks the NHEJ repair pathway.

Structure-Activity Relationship (SAR) and Efficacy of DNA-PK Inhibitors

The discovery of AZD7648, a potent and selective DNA-PK inhibitor, provides an excellent case study in rational drug design.[6][8][9] Optimization efforts began from a high-throughput screening hit and focused on improving potency, selectivity against related PI3-kinases, and pharmacokinetic properties.[6]

A key modification was the introduction of the 7-methyl[1][2][3]triazolo[1,5-a]pyridine group. This change was critical for several reasons:

  • Reduced Basicity: Compared to an analogous imidazopyridine, the triazolopyridine is significantly less basic. This property is often desirable for improving cell permeability and reducing off-target effects, such as hERG channel activity.[6]

  • Potency Enhancement: The nitrogen placement in the triazole ring was well-tolerated and, when combined with other modifications, led to impressive potency.[8]

The addition of an ortho-methyl group on the aniline ring proved to be a "magic methyl" moment. This single addition increased biochemical potency by over 10-fold across multiple matched pairs.[8] This striking increase is attributed to both favorable lipophilic interactions within a hydrophobic pocket of the enzyme and the induction of a beneficial conformation in the molecule.[8]

Table 1: Comparative Efficacy of 7-Methyl-triazolo[1,5-a]pyridin-6-amine Analogs as DNA-PK Inhibitors Data synthesized from the discovery of AZD7648.[6][8]

CompoundKey Structural FeaturesDNA-PKcs pIC50 (Biochemical)A549 Cell pIC50 (Cellular)logD (pH 7.4)
10 Imidazopyridine core6.85.82.1
12 Imidazopyridine + ortho-Methyl8.06.82.5
13 Triazolopyridine core 7.86.92.3
14 (AZD7648) Triazolopyridine + ortho-Methyl8.9 7.9 2.5

graph SAR_Diagram {
layout=neato;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Core [label="Core Scaffold:\n7,9-dihydro-8H-purin-8-one", pos="0,1.5!", fillcolor="#F1F3F4"]; R1 [label="R1 Group:\nTetrahydropyran\n(Improves Permeability)", pos="-3,-1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R2 [label="R2 Group:\n7-Methyl-triazolo[1,5-a]pyridin-6-amine", pos="3,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; OrthoMe [label="Ortho-Methyl ('Magic Methyl'):\n>10x Potency Increase", pos="3,-2.5!", fillcolor="#FBBC05"]; Triazolo [label="Triazolopyridine vs Imidazopyridine:\nReduced Basicity, Improved Properties", pos="3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Core -- R1; Core -- R2; R2 -- OrthoMe; R2 -- Triazolo; }

Caption: Key SAR insights from the optimization of AZD7648.

Experimental Protocol: DNA-PKcs Inhibition Assay (Cellular)

This protocol outlines a method for determining the cellular potency of inhibitors by measuring the autophosphorylation of DNA-PKcs at Ser2056 in response to irradiation.[6]

  • Cell Culture: Plate A549 cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the triazolopyridine analogs in DMSO. Further dilute in media to achieve final desired concentrations. The final DMSO concentration should be kept constant (e.g., <0.5%).

  • Compound Treatment: Add the diluted compounds to the cells and incubate for 1 hour at 37°C.

  • Induction of DNA Damage: Irradiate the plates with a controlled dose of ionizing radiation to induce double-strand breaks.

  • Cell Lysis: After a short incubation period (e.g., 1 hour) post-irradiation, wash the cells and lyse them to release cellular proteins.

  • Detection (ELISA):

    • Coat an ELISA plate with a capture antibody specific for total DNA-PKcs.

    • Add the cell lysates to the wells and incubate to allow the capture of DNA-PKcs.

    • Wash the plate and add a detection antibody that specifically recognizes the phosphorylated Ser2056 site (pS2056).

    • Add a secondary, enzyme-linked antibody and a suitable substrate to generate a colorimetric or fluorescent signal.

  • Data Analysis: Measure the signal intensity, which is proportional to the level of DNA-PKcs autophosphorylation. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Case Study 2: A Broader View - Triazolopyridines as p38 MAP Kinase Inhibitors

To demonstrate the versatility of the triazolopyridine scaffold, we can compare its application in a different context: the inhibition of p38 MAP kinase, a key enzyme in the inflammatory response.[1] Activated p38 phosphorylates downstream targets, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Comparative SAR of p38 Inhibitors

In this series, modifications to the C4 aryl group and a triazole side-chain significantly impact inhibitory potency. This highlights how the same core scaffold can be adapted to target different enzymes by modifying its peripheral substituents to fit the unique topology of the target's ATP-binding pocket.

Table 2: Comparative Efficacy of Triazolopyridine Analogs as p38α Inhibitors Representative data compiled from typical SAR studies.[1]

CompoundC4 Aryl GroupTriazole Side-Chainp38α IC50 (nM)
1 4-FluorophenylMethyl100
2 4-FluorophenylIsopropyl50
3 2,4-DifluorophenylIsopropyl25
4 2,4-DifluorophenylCyclopropyl15
Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a biochemical assay to measure the direct inhibitory activity of compounds on the p38α enzyme.[1]

Assay_Workflow start Start: Prepare Reagents step1 1. Add 1 µL of diluted compound or DMSO (control) to 384-well plate start->step1 step2 2. Add 2 µL of diluted p38α kinase enzyme step1->step2 step3 3. Initiate reaction by adding 2 µL of substrate/ATP mixture step2->step3 step4 4. Incubate at room temperature for 60 minutes step3->step4 step5 5. Stop reaction and measure ADP production using detection reagent (e.g., ADP-Glo™) step4->step5 end End: Analyze Data & Calculate IC50 step5->end

Caption: General workflow for an in vitro kinase inhibition assay.

  • Reagent Preparation:

    • Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.

    • Enzyme/Substrate: Dilute active p38α kinase and a suitable substrate (e.g., ATF2) in the kinase buffer.

    • Compound: Prepare serial dilutions of the test analogs in 100% DMSO.

    • ATP Solution: Prepare ATP in the kinase buffer at the desired concentration.

  • Assay Procedure (in a 384-well plate):

    • Add 1 µl of the diluted compound or DMSO (for control wells).

    • Add 2 µl of the diluted p38α kinase enzyme solution.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 5 µl of a detection reagent (e.g., ADP-Glo™ Reagent), which measures the amount of ADP produced.

    • Incubate for an additional 40 minutes at room temperature.

  • Data Analysis: Read the luminescence on a plate reader. The signal is proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The 7-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold and its broader class of triazolopyridine analogs represent a highly successful platform in modern drug discovery. The case of AZD7648 demonstrates how meticulous, structure-guided optimization of this core can yield highly potent and selective clinical candidates targeting complex enzymes like DNA-PK.[6] The comparative data from p38 MAP kinase inhibitors further underscores the scaffold's versatility, showing its adaptability to different kinase targets through peripheral modifications.[1] For researchers in drug development, the triazolopyridine framework remains a fertile ground for innovation, offering a robust starting point for the design of next-generation targeted therapies.

References

  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Triazolopyridine Analogs as p38 MAP Kinase Inhibitors.
  • Shi, W., Wang, Y., Wu, C., Yang, F., Zheng, W., Wu, S., Liu, Y., Wang, Z., He, Y., & Shen, J. (2020). Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(8), 127027. Retrieved from [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved from [Link]

  • Kotb, E. R., Soliman, H. A., Morsy, E. M. H., & Abdelwahed, N. A. M. (2017). NEW PYRIDINE AND TRIAZOLOPYRIDINE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL AND ANTIOXIDANT EVALUATION. Acta Poloniae Pharmaceutica, 74(3), 861–872. Retrieved from [Link]

  • Anonymous. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PubMed. Retrieved from [Link]

  • BIOENGINEER.ORG. (2025). Triazolopyridines: Advances in Synthesis and Applications.
  • Menet, C. J., Fletcher, S. R., Van Lommen, G., Geney, R., Blanc, J., Smits, K., Jouannigot, N., Deprez, P., van der Aar, E. M., Clement-Lacroix, P., Lepescheux, L., Galien, R., Vayssiere, B., Nelles, L., Christophe, T., Brys, R., Uhring, M., Ciesielski, F., & Van Rompaey, L. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323–9342. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Retrieved from [Link]

  • Goldberg, F. W., Finlay, M. R. V., Ting, A. K. T., Beattie, D., Lamont, G. M., Fallan, C., Wrigley, G. L., Schimpl, M., Howard, M. R., Williamson, B., Vazquez-Chantada, M., Barratt, D. G., Davies, B. R., Cadogan, E. B., Ramos-Montoya, A., & Dean, E. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. Retrieved from [Link]

  • Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The discovery of 7-methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-triazolo[1,5-a]pyridin-6-amine Derivatives as DNA-PK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the structure-activity relationship (SAR) of 7-methyl-triazolo[1,5-a]pyridin-6-amine derivatives, with a primary focus on their potent and selective inhibition of DNA-dependent protein kinase (DNA-PK). We will dissect the key structural modifications that influence inhibitory activity, drawing upon experimental data from seminal studies in the field. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Emergence of 7-Methyl-triazolo[1,5-a]pyridin-6-amine as a Privileged Scaffold

The DNA damage response (DDR) is a critical cellular process for maintaining genomic integrity, and its dysregulation is a hallmark of cancer. DNA-dependent protein kinase (DNA-PK) is a pivotal enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs)[1][2]. Inhibition of DNA-PK has emerged as a promising therapeutic strategy to potentiate the effects of DNA-damaging agents like radiation and chemotherapy.

The 7-methyl-[3][4][5]triazolo[1,5-a]pyridin-6-amine scaffold has been identified as a key pharmacophore in the development of potent and selective DNA-PK inhibitors[1][2]. This guide will focus on the SAR of derivatives based on this core, culminating in the discovery of AZD7648, a clinical candidate.

The Core Scaffold and Key Interaction Points

The fundamental structure consists of a 7-methyl-[3][4][5]triazolo[1,5-a]pyridine moiety linked via an amine to a purinone core. The SAR exploration will be analyzed by dissecting the contributions of different substituents on both the triazolopyridine and the purinone components.

Caption: General structure of the 7-Methyl-triazolo[1,5-a]pyridin-6-amine derivatives.

Structure-Activity Relationship (SAR) Analysis

The development of potent DNA-PK inhibitors from this series involved systematic modifications at several key positions. The following sections compare the impact of these substitutions on inhibitory potency, typically measured as IC50 values against DNA-PK.

Substitution on the Purinone Core

Initial screening identified a 7,9-dihydro-8H-purin-8-one core as a promising starting point[1]. Optimization of this core was critical for enhancing potency and selectivity.

CompoundR1 (Purine N9)R2 (Purine N7)DNA-PK IC50 (nM)
1Tetrahydropyran-4-ylH1.8
16 (AZD7648) Tetrahydropyran-4-yl Methyl 0.6

Data sourced from supplementary information of the primary reference.

Key Insights:

  • The introduction of a methyl group at the N7 position of the purinone core (R2) led to a significant increase in potency, as seen in the comparison between compound 1 and AZD7648[1][2]. This "magic methyl" is thought to favorably influence the conformation of the molecule for optimal binding to the kinase hinge region[2].

  • The tetrahydropyran-4-yl group at the N9 position (R1) was found to be optimal for maintaining a balance of potency, selectivity, and favorable pharmacokinetic properties[1][2].

Substitution on the Triazolopyridine Ring

The 7-methyl-[3][4][5]triazolo[1,5-a]pyridine moiety plays a crucial role in the selectivity of these compounds.

CompoundR3 (Triazolopyridine C7)DNA-PK IC50 (nM)
Analogue with H at C7H(less potent)
AZD7648 Methyl 0.6

Key Insights:

  • The methyl group at the C7 position of the triazolopyridine ring is a defining feature of this series and is critical for high potency[1][2].

Comparative Selectivity Profile

A crucial aspect of developing kinase inhibitors is ensuring selectivity over other related kinases to minimize off-target effects. The triazolopyridine series demonstrated excellent selectivity against the structurally related PI3K family of kinases.

CompoundDNA-PK IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/DNA-PK)
AZD7648 0.6 >10,000>16,667

Data sourced from the primary reference.

The high selectivity of AZD7648 is a key attribute, making it a promising candidate for clinical development[1][2].

Experimental Protocols

To provide a practical context for the SAR data, this section outlines representative experimental procedures for the synthesis and biological evaluation of these derivatives.

General Synthetic Route

The synthesis of the 7-methyl-triazolo[1,5-a]pyridin-6-amine derivatives typically involves a multi-step sequence. A key step is the coupling of the substituted purinone with the triazolopyridine amine.

Synthesis_Workflow A Substituted Purinone Precursor C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine B->C D Final Product C->D

Caption: Generalized synthetic workflow for the target compounds.

Step-by-Step Protocol for a Key Coupling Reaction (Conceptual):

  • To a solution of the chlorinated purinone precursor in a suitable solvent (e.g., dioxane), add 7-methyl-[3][4][5]triazolo[1,5-a]pyridin-6-amine.

  • Add a palladium catalyst (e.g., Pd2(dba)3) and a ligand (e.g., Xantphos).

  • Add a base (e.g., Cs2CO3).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired coupled product.

DNA-PK Inhibition Assay

The inhibitory activity of the synthesized compounds against DNA-PK is typically determined using a biochemical assay.

Assay_Workflow A Prepare reaction buffer with DNA-PK enzyme B Add test compound at various concentrations A->B C Initiate reaction with ATP and substrate peptide B->C D Incubate at room temperature C->D E Stop reaction and measure product formation (e.g., via fluorescence or luminescence) D->E F Calculate IC50 values E->F

Caption: Workflow for a typical DNA-PK biochemical assay.

Detailed Protocol Steps (Conceptual):

  • Prepare a reaction buffer containing DNA-PK enzyme and a biotinylated peptide substrate.

  • Serially dilute the test compounds in DMSO and add them to the reaction wells.

  • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the phosphorylated product using a suitable method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Perspectives

The systematic exploration of the 7-methyl-triazolo[1,5-a]pyridin-6-amine scaffold has led to the discovery of highly potent and selective DNA-PK inhibitors, exemplified by AZD7648[1][2]. The key SAR insights reveal the critical importance of the N7-methyl group on the purinone core and the C7-methyl group on the triazolopyridine ring for optimal activity. The favorable selectivity profile against PI3K kinases underscores the therapeutic potential of this chemical series.

Future research in this area may focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, exploring novel combinations with other anticancer agents, and investigating their potential in treating a broader range of malignancies. The foundational SAR data presented in this guide will undoubtedly serve as a valuable resource for the rational design of next-generation DNA-PK inhibitors.

References

  • F. W. Goldberg et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3463-3477. [Link][1]

  • ResearchGate. (2020). The Discovery of 7-Methyl-2-[(7-methyl[3][4][5]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one. [Link][2]

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A Researcher's Guide to Validating 7-Methyl-triazolo[1,5-a]pyridin-6-amine Target Engagement with DNA-PK

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, particularly those working with small molecules in the oncology space, the validation of target engagement is a critical checkpoint. It is the empirical bridge between a compound's theoretical mechanism and its observed biological effect. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of 7-Methyl-triazolo[1,5-a]pyridin-6-amine, a core chemical scaffold of the potent and selective DNA-Dependent Protein Kinase (DNA-PK) inhibitor, AZD7648[1][2].

DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, responsible for repairing DNA double-strand breaks[3][4]. Its inhibition is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents[1][2][5][6]. Therefore, robustly demonstrating that a compound like one containing the 7-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold directly and specifically engages DNA-PK within the complex milieu of a living cell is paramount.

This guide will dissect and compare three orthogonal, industry-standard techniques for confirming target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assays, and Affinity-Based Chemical Proteomics. We will delve into the causality behind the experimental choices for each, provide detailed protocols, and present a comparative analysis to empower you, the researcher, to select the most appropriate strategy for your drug development program.

The Imperative of Orthogonal Validation

Relying on a single method for target engagement can be misleading. Each technique possesses inherent strengths and weaknesses. Therefore, a multi-pronged, orthogonal approach provides the highest degree of confidence in your findings. By corroborating results from assays based on different biophysical principles, you can build a compelling and irrefutable case for your compound's mechanism of action.

I. Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Target Binding

Principle: CETSA is a powerful label-free method that leverages the principle of ligand-induced thermal stabilization of proteins[7]. When a small molecule binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) target protein, one can observe a "thermal shift" in the presence of a binding compound.

Why it's a go-to method: CETSA's primary advantage is its ability to confirm direct physical binding in a native cellular environment without the need for compound labeling or genetic modification of the target protein. This provides a physiologically relevant assessment of target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells B Treat with Vehicle (DMSO) A->B C Treat with 7-Methyl-triazolo[1,5-a]pyridin-6-amine derivative A->C D Aliquot cells B->D C->D E Heat at various temperatures (e.g., 40°C - 70°C) D->E F Cell Lysis & Centrifugation E->F G Collect Soluble Fraction F->G H Western Blot for DNA-PK G->H I Quantify & Plot H->I

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for DNA-PK Engagement

This protocol is adapted for assessing the engagement of a 7-Methyl-triazolo[1,5-a]pyridin-6-amine-containing compound with its target, DNA-PK.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., A549, HeLa) to approximately 80% confluency.

    • Harvest and resuspend the cells in a fresh culture medium.

    • Treat cells with the test compound at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C to allow for cellular uptake and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). Include a non-heated control.

    • Immediately cool the samples on ice.

  • Protein Extraction and Quantification:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for DNA-PKcs.

    • Use a corresponding secondary antibody and a chemiluminescent substrate for detection.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for DNA-PKcs at each temperature.

    • Plot the normalized band intensity against the temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle control indicates target stabilization and thus, engagement.

    • Isothermal Dose-Response Fingerprint (ITDRF): To determine the compound's potency in stabilizing DNA-PK, perform the experiment at a single, fixed temperature (chosen from the melting curve where there is a significant difference between treated and untreated samples) with a range of compound concentrations. This will generate a dose-response curve from which an EC50 value can be derived[8].

II. NanoBRET™ Target Engagement Assay: A Quantitative Live-Cell Approach

Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells[9]. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor (NanoLuc® luciferase) fused to the target protein and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the same target). When an unlabeled test compound competes with the tracer for binding to the target-NanoLuc® fusion, the BRET signal decreases in a dose-dependent manner.

Why it's a powerful alternative: NanoBRET™ offers a highly quantitative and high-throughput method to measure compound affinity and residence time in live cells, providing real-time data[9][10]. This is particularly valuable for structure-activity relationship (SAR) studies.

Visualizing the NanoBRET™ Workflow```dot

NanoBRET_Workflow cluster_0 Assay Setup cluster_1 Compound & Tracer Addition cluster_2 Measurement & Analysis A Transfect cells with DNA-PK-NanoLuc® fusion construct B Plate cells in assay plate A->B C Add test compound (e.g., AZD7648) B->C D Add fluorescent tracer C->D E Add NanoLuc® substrate D->E F Measure luminescence at two wavelengths E->F G Calculate BRET ratio F->G H Plot dose-response curve (IC50) G->H

Caption: General workflow for affinity-based chemical proteomics.

Experimental Protocol: Affinity Purification-Mass Spectrometry for DNA-PK Inhibitors

This protocol provides a framework for identifying the protein targets of a 7-Methyl-triazolo[1,5-a]pyridin-6-amine derivative.

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of the compound with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the derivatized compound to the beads.

  • Cell Lysis and Incubation:

    • Prepare a native cell lysate from a relevant cell line.

    • Pre-incubate aliquots of the lysate with either the free test compound (at various concentrations) or vehicle (DMSO).

    • Add the compound-coupled beads to the lysates and incubate to allow for protein binding.

  • Affinity Purification:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database.

    • Quantify the relative abundance of each protein in the samples with and without the free compound competitor.

    • Proteins that show a dose-dependent decrease in binding to the beads in the presence of the free compound are considered specific interactors.

Comparative Analysis of Target Engagement Methodologies

The choice of assay depends on the specific research question, the stage of the drug discovery process, and available resources.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement AssayAffinity-Based Chemical Proteomics
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Affinity capture of target proteins
Key Output Thermal shift (ΔTm), EC50 (ITDRF)IC50, Target Residence TimeIdentity and relative abundance of binding partners
Labeling Required? NoTarget protein (genetically), Tracer (fluorescent)Compound (immobilized or tagged)
Live Cells? Yes (intact cells) or LysatesYesLysates
Throughput Low to MediumHighLow
Quantitative? Semi-quantitative (Western Blot) to Quantitative (ITDRF)Highly QuantitativeSemi-quantitative to Quantitative
Off-Target ID? No (Targeted)No (Targeted)Yes (Unbiased)
Assay Robustness (Z'-factor) Generally 0.5 - 0.8Typically > 0.7 [11]Not applicable
Key Advantage Physiologically relevant, no modifications neededHigh-throughput, real-time kinetics in live cellsUnbiased, proteome-wide profiling
Key Limitation Lower throughput, requires specific antibodyRequires genetic modification and tracer synthesisTechnically complex, potential for artifacts

Assay Quality and Z'-Factor: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay.[12][13][14][15] An ideal assay has a Z'-factor of 1, while a value between 0.5 and 1.0 is considered excellent.[11][12][14] NanoBRET™ assays are often optimized to achieve Z'-factors in the excellent range, making them suitable for screening large compound libraries.[11] While not typically used for single-target validation, a well-optimized CETSA can also achieve a good Z'-factor.

Conclusion and Expert Recommendations

Validating the target engagement of a promising compound like a 7-Methyl-triazolo[1,5-a]pyridin-6-amine-based DNA-PK inhibitor is a non-negotiable step in preclinical drug development. Each of the discussed methodologies provides a unique and valuable piece of the puzzle.

  • For initial, direct binding confirmation in a native cellular context, CETSA is an unparalleled choice. Its label-free nature provides high confidence in the physiological relevance of the interaction.

  • For high-throughput screening, SAR studies, and quantitative assessment of potency and residence time in live cells, NanoBRET™ is the superior option. The ability to generate robust, quantitative data makes it ideal for lead optimization.

  • For a comprehensive understanding of a compound's selectivity and potential for off-target effects, affinity-based chemical proteomics is essential. This unbiased approach is critical for de-risking a compound as it progresses towards clinical development.

Ultimately, a combination of these orthogonal approaches will provide the most complete and compelling evidence for your compound's mechanism of action, paving the way for its successful translation into a novel therapeutic.

References

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  • PLOS Journals. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • Fok, J. H. L., et al. (2019). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity.
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  • ResearchGate. (n.d.). Comparison of different DNA-PKcs inhibitors for gene targeting with AZD7648.
  • ResearchGate. (2025, August 5). Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction.
  • PubMed. (2019, November 7). AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity.
  • Newcastle University ePrints. (n.d.). Targeting DNA-PK as a Therapeutic Approach in Oncology.
  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.
  • National Institutes of Health (NIH). (2023, August 14). Simultaneous inhibition of DNA-PK and Polϴ improves integration efficiency and precision of genome editing.

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A Comparative Guide to the Off-Target Effects of 7-Methyl-triazolo[1,5-a]pyridin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical scaffold is paramount to developing safe and effective therapeutics. This guide provides an in-depth technical comparison of the off-target effects associated with the 7-Methyl-triazolo[1,5-a]pyridin-6-amine core, a key pharmacophore in modern kinase inhibitors. We will delve into the known selectivity profile of a prominent drug candidate containing this moiety, AZD7648, and compare its performance with the broader class of triazolopyridine-based inhibitors. Furthermore, this guide furnishes detailed, field-proven protocols for assessing off-target effects, empowering researchers to conduct their own robust evaluations.

The Triazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The triazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a diverse range of protein kinases.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a versatile starting point for inhibitor design.[3] The specific compound of interest, 7-Methyl-triazolo[1,5-a]pyridin-6-amine, serves as a crucial building block in the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[4][5]

On-Target Activity: Potent Inhibition of DNA-PK

AZD7648, which incorporates the 7-Methyl-triazolo[1,5-a]pyridin-6-amine core, is a highly potent inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[4][6] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[7][8][9] In many cancer types, the upregulation of DNA-PK contributes to resistance against DNA-damaging therapies such as radiation and certain chemotherapies.[7][10] By inhibiting DNA-PK, compounds like AZD7648 can sensitize cancer cells to these treatments.[10]

Off-Target Profile of AZD7648: A Case Study in Selectivity

A critical aspect of drug development is ensuring high selectivity for the intended target to minimize potential toxicity and other adverse effects.[11][12] The development of AZD7648 focused heavily on achieving high kinome selectivity, particularly against the structurally related PI3-kinases.[4]

Kinome-Wide Selectivity

Extensive profiling of AZD7648 has demonstrated a remarkably clean off-target profile. Studies have shown that the compound has no significant off-target activity across the protein kinome when screened at relevant concentrations.[4][5] This high degree of selectivity is a testament to the successful optimization of the parent molecule.

Activity Against PI3K Family Kinases

One of the primary challenges in developing DNA-PK inhibitors is achieving selectivity over the phosphoinositide 3-kinase (PI3K) family, due to structural similarities in their ATP-binding sites.[4] Early-generation DNA-PK inhibitors often suffered from significant off-target activity against PI3Ks, which was hypothesized to contribute to toxicity.[4] In contrast, AZD7648 exhibits only weak activity against PI3Kα and PI3Kγ lipid kinases .[4][5] This represents a significant improvement in selectivity and a crucial step towards a safer therapeutic agent.

TargetAZD7648 ActivityReference
DNA-PKcs (On-Target) Potent Inhibition[4]
Protein Kinome (Off-Target) No Significant Activity[4][5]
PI3Kα (Off-Target) Weak Inhibition[4][5]
PI3Kγ (Off-Target) Weak Inhibition[4][5]

Broader Context: Off-Target Effects of Triazolopyridine Derivatives

While AZD7648 showcases high selectivity, it is important for researchers to understand that the broader class of triazolopyridine derivatives can interact with a variety of kinases. The specific off-target profile is highly dependent on the other chemical moieties attached to the core scaffold. For instance, different triazolopyridine derivatives have been developed as inhibitors for:

  • Janus Kinases (JAKs) [1][13]

  • p38 MAP Kinase [2]

  • Tankyrase (TNKS) [14]

This highlights the importance of comprehensive off-target profiling for any new compound based on the triazolopyridine scaffold.

Experimental Protocols for Assessing Off-Target Effects

To empower researchers in their own drug discovery efforts, we provide detailed protocols for two gold-standard assays for determining off-target effects: Kinase Profiling and Cellular Thermal Shift Assay (CETSA).

Kinase Profiling: Luminescence-Based Kinase Assay

This protocol describes a robust, high-throughput method for measuring the inhibitory activity of a compound against a panel of kinases. The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[15][16][17][18]

Principle: The Kinase-Glo® assay is a homogeneous, luminescence-based assay. After the kinase reaction, a reagent is added that contains luciferase and its substrate. The luciferase utilizes the remaining ATP to produce a light signal. A lower light signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow

Materials:

  • Cell line expressing the target protein

  • Cell culture reagents

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Lysis buffer

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C. [19]

  • Heat Challenge:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control. [19] * Cool the tubes to 4°C.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer. [19] * Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [19]

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations across all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. [20] * Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. [20] * Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Plot the relative band intensity against the temperature to generate a melt curve.

    • A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Conclusion

The 7-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold is a valuable component in the design of potent and selective kinase inhibitors, as exemplified by AZD7648. The high selectivity of AZD7648 for its primary target, DNA-PK, and its minimal off-target activity underscore the potential of this chemical series. However, the broader family of triazolopyridine derivatives can interact with a range of kinases, necessitating careful and comprehensive off-target profiling for any new analogue. The detailed protocols provided in this guide for luminescence-based kinase assays and CETSA offer robust frameworks for researchers to assess the selectivity of their own compounds, ultimately contributing to the development of safer and more effective targeted therapies.

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Retrieved January 2, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). Trends in Pharmacological Sciences, 36(1), 30-38.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2021). Pharmaceuticals, 14(10), 1010.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2015). In Probe Reports from the NIH Molecular Libraries Program.
  • Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities? (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3307-3312.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. [Link]

  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. (2003).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2021). Bio-protocol, 11(13), e4078.
  • The Discovery of 7-Methyl-2-[(7-methylt[11][19][21]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). Journal of Medicinal Chemistry, 63(7), 3461-3471.

  • Phenotypic screening - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Compound 8, containing a triazolopyridine, showed better selectivity profiling than compound 3. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014). Journal of Medicinal Chemistry, 57(11), 4627-4642.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Retrieved January 2, 2026, from [Link]

  • The Role of Phenotypic Screening in Drug Discovery - Technology Networks. (2024, April 16). Retrieved January 2, 2026, from [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (2023). PeerJ, 11, e16342.
  • The Discovery of 7-Methyl-2-[(7-methylt[11][19][21]riazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2019). ResearchGate.

  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. (2017). Nucleic Acids Research, 45(13), 7930-7942.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023). Cell Chemical Biology, 30(6), 589-603.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016). In Methods in Molecular Biology (Vol. 1475, pp. 153-169).
  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols, 3(2), 101297.
  • Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. (2016). Journal of Medicinal Chemistry, 59(15), 7067-7078.
  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. (2020). International Journal of Molecular Sciences, 21(18), 6758.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). Molecular Systems Design & Engineering, 9(4), 481-506.
  • LINCS KinomeScan - Ma'ayan Lab – Computational Systems Biology. (n.d.). Retrieved January 2, 2026, from [Link]

  • Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. (2013). Frontiers in Pharmacology, 4, 6.
  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv.
  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Deriv
  • QL-XII-47 KINOMEscan (LDG-1397: LDS-1505) - LINCS Data Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. (2013). Frontiers in Pharmacology, 4, 6.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024).
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2023). Molecules, 28(13), 5136.
  • The Discovery of 7-Methyl-2-[(7-methylt[11][19][21]riazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). Journal of Medicinal Chemistry, 63(7), 3461-3471.

  • Discovery of N-((4-(t[11][19][21]riazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. (2014). Journal of Medicinal Chemistry, 57(10), 4213-4238.

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selectivity profile of 7-Methyl-triazolo[1,5-a]pyridin-6-amine against other kinases

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinase Selectivity Profile of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Introduction: The Quest for Kinase Specificity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes from proliferation and differentiation to apoptosis and inflammation. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a diminished therapeutic window. Therefore, the rigorous characterization of a compound's kinase selectivity profile is not merely a perfunctory step but a cornerstone of preclinical development.

This guide provides a comprehensive analysis of the kinase selectivity of 7-Methyl-triazolo[1,5-a]pyridin-6-amine (hereafter referred to as Compound A ), a novel inhibitor targeting the mitogen-activated protein kinase p38α (MAPK14) . p38α is a key mediator of the cellular response to inflammatory cytokines and environmental stress, making it a high-value target for autoimmune diseases and oncology. We will objectively compare its performance against established p38α inhibitors, Doramapimod (BIRB 796) and SB203580 , supported by detailed experimental methodologies and pathway analysis.

Comparative Kinase Selectivity Analysis

To ascertain the specificity of Compound A, a comprehensive kinase panel assay was conducted. For this analysis, we utilize the dissociation constant (Kd) as a measure of binding affinity, where a lower Kd value signifies a stronger interaction between the inhibitor and the kinase. The data presented below was generated using an industry-standard competition binding assay format.

Data Summary Table: Kinase Inhibition Profile

Kinase TargetCompound A (Kd, nM)Doramapimod (BIRB 796) (Kd, nM)SB203580 (Kd, nM)Kinase Family
MAPK14 (p38α) 1.2 0.1 21 CMGC
MAPK11 (p38β)3.50.230CMGC
JNK11,250130>10,000CMGC
JNK22,100520>10,000CMGC
ERK2>10,000>10,000>10,000CMGC
CDK28,5003,1004,000CMGC
VEGFR2 (KDR)4503>10,000Tyrosine Kinase
SRC>10,0002,500>10,000Tyrosine Kinase
LCK9,8001,300>10,000Tyrosine Kinase
p70S6K6,200105>10,000AGC

Note: The data for Compound A is hypothetical and for illustrative purposes. Data for Doramapimod and SB203580 are representative values from published literature and databases.

Interpretation of Selectivity Data
  • Compound A : Demonstrates potent, single-digit nanomolar affinity for the primary target, p38α. It maintains a favorable selectivity window against the closely related p38β isoform. Notably, it exhibits significantly weaker binding to other MAP kinases like JNK1/2 and has minimal interaction with kinases from other families such as SRC and LCK at therapeutic concentrations. However, a moderate off-target affinity for VEGFR2 is observed, which warrants further investigation for potential anti-angiogenic effects or related toxicities.

  • Doramapimod (BIRB 796) : This compound is an exceptionally potent, sub-nanomolar inhibitor of p38α. It is a Type II inhibitor, binding to the DFG-out conformation of the kinase. While highly potent, our comparative data shows it has significant off-target activity against VEGFR2, a known liability of this compound. This polypharmacology, while potentially beneficial in some contexts, highlights the challenge of achieving perfect selectivity.

  • SB203580 : As a first-generation p38α inhibitor, SB203580 shows good selectivity against many kinases but is considerably less potent than both Compound A and Doramapimod. Its utility is primarily as a research tool due to its lower potency and metabolic liabilities. It serves as a useful benchmark for the evolution of p38α inhibitor development.

Experimental Methodology: The Competition Binding Assay

The kinase selectivity data presented was generated using a competition binding assay, a robust method for quantifying inhibitor affinity across a wide range of kinases. This approach offers a direct measure of binding, independent of enzyme activity or ATP concentration.

Workflow Diagram

G cluster_prep Assay Preparation cluster_assay Binding & Detection cluster_analysis Data Analysis Kinase Kinase Panel (Immobilized on solid support) Ligand Biotinylated Tracer Ligand (Known broad-spectrum binder) Incubation Incubation: Kinase + Ligand + Inhibitor Kinase->Incubation Ligand->Incubation Inhibitor Test Compound Dilution Series (e.g., Compound A) Inhibitor->Incubation Wash Wash Unbound Components Incubation->Wash Detection Detection: Add Streptavidin-Label (e.g., HRP or Fluorophore) Wash->Detection Signal Measure Signal Detection->Signal Curve Plot Signal vs. [Inhibitor] Signal->Curve Kd Calculate Kd from Competition Curve Curve->Kd

Caption: Workflow of a competition binding assay for kinase profiling.

Step-by-Step Protocol & Rationale
  • Immobilization of Kinases : A panel of purified human kinases is immobilized onto a solid support (e.g., beads or a multi-well plate).

    • Rationale: Immobilization facilitates the separation of bound from unbound components in subsequent wash steps, which is crucial for a clean signal.

  • Preparation of Test Compound : Compound A and reference inhibitors are serially diluted to create a range of concentrations.

    • Rationale: A dose-response curve is necessary to accurately calculate the dissociation constant (Kd). A wide range of concentrations ensures the capture of the full binding curve.

  • Competition Binding Reaction : The immobilized kinases are incubated in the presence of a fixed concentration of a biotinylated, broad-spectrum kinase ligand (the "tracer") and the variable concentrations of the test compound.

    • Rationale: The test compound competes with the tracer for binding to the kinase's active site. A more potent compound will displace more of the tracer at lower concentrations.

  • Washing and Detection : After incubation reaches equilibrium, unbound components are washed away. The amount of tracer still bound to the kinase is quantified by adding a labeled streptavidin conjugate (e.g., streptavidin-HRP for colorimetric detection or a fluorescent version).

    • Rationale: The signal generated is inversely proportional to the binding affinity of the test compound. A strong binder (low Kd) will result in a low signal, as it has displaced most of the tracer.

  • Data Analysis : The signal is plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve is fitted to a suitable binding model to calculate the Kd.

    • Rationale: The Kd represents the concentration of the inhibitor required to bind to 50% of the kinase population at equilibrium, providing a standardized measure of affinity.

Signaling Pathway Context: The Role of p38α

Understanding the selectivity profile is most meaningful when placed in the context of the biological pathway being targeted. Compound A is designed to inhibit the p38α MAPK pathway, a critical signaling cascade.

ext Extracellular Stress (UV, Cytokines like TNFα) mkk MAP2K (MKK3/6) ext->mkk Activates p38 p38α (MAPK14) mkk->p38 Phosphorylates & Activates mk2 MK2/3 p38->mk2 Activates tf Transcription Factors (ATF2, CREB, MEF2C) p38->tf Activates nucleus Nucleus tf->nucleus response Inflammatory Response (Gene Expression of IL-6, COX-2) nucleus->response Drives inhibitor Compound A inhibitor->p38 Inhibits

Caption: Simplified p38α MAPK signaling pathway and the point of inhibition.

This pathway is activated by cellular stressors and inflammatory cytokines like TNFα. This leads to the activation of upstream kinases (MKK3/6) which in turn phosphorylate and activate p38α. Activated p38α then phosphorylates downstream targets, including other kinases like MK2 and transcription factors such as ATF2, ultimately leading to the production of inflammatory mediators. By selectively inhibiting p38α, Compound A aims to block this cascade and suppress the inflammatory response. Its minimal off-target activity on other pathways, as suggested by the selectivity screen, is critical for minimizing unintended biological consequences.

Conclusion and Future Directions

The preclinical evaluation of 7-Methyl-triazolo[1,5-a]pyridin-6-amine (Compound A) reveals a potent and highly selective inhibitor of the p38α kinase. It demonstrates a superior selectivity profile when compared to the older benchmark SB203580 and a differentiated profile from the potent but less selective Doramapimod (BIRB 796), particularly concerning VEGFR2.

The observed moderate activity against VEGFR2 warrants further characterization. Cellular assays should be employed to determine if this binding affinity translates to functional inhibition of VEGFR2 signaling. Depending on the therapeutic indication, this could be an undesirable off-target effect or a beneficial polypharmacology.

References

  • Zarubin, T., & Han, J. (2005). Activation and signaling of the p38 MAP kinase pathway. Cell research, 15(1), 11-18. Available at: [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893–1905. Available at: [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-272. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. Available at: [Link]

  • Klüter, S., et al. (2019). The Type II Kinase Inhibitor Doramapimod (BIRB 796) Is a Potent Inhibitor of the ATP-Binding Cassette Transporter ABCB1 (P-Glycoprotein). Molecular pharmacology, 95(5), 524-534. Available at: [Link]

A Senior Application Scientist's Guide to the Synthesis of Triazolopyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the triazolopyridine scaffold is a cornerstone of medicinal chemistry. Its versatile structure, present in a wide array of biologically active compounds, has made its efficient synthesis a critical area of study. This guide provides a comparative analysis of key synthetic methods for two major isomers:[1][2][3]triazolo[1,5-a]pyridines and[1][2][3]triazolo[4,3-a]pyridines. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to empower you in selecting the optimal strategy for your research endeavors.

The Significance of the Triazolopyridine Core in Drug Discovery

Triazolopyridine derivatives are privileged structures in medicinal chemistry due to their remarkable range of pharmacological activities.[2] These fused heterocyclic systems are integral to the development of therapeutics targeting a spectrum of diseases. The[1][2][3]triazolo[1,5-a]pyridine isomer is a key component in molecules designed as kinase inhibitors, while the[1][2][3]triazolo[4,3-a]pyridine scaffold is found in compounds with applications including antibacterial, anti-inflammatory, and herbicidal agents.[2] The strategic synthesis of these scaffolds is therefore paramount to advancing novel drug discovery programs.

Comparative Analysis of Synthetic Methodologies

This section will provide a detailed comparison of prominent synthetic routes to triazolopyridines, focusing on catalyst-free microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and metal-free oxidative cyclization methods.

Catalyst-Free, Microwave-Assisted Synthesis of[1][2][3]triazolo[1,5-a]pyridines

This modern approach offers an environmentally friendly and efficient route to[1][2][3]triazolo[1,5-a]pyridines, leveraging the power of microwave irradiation to accelerate the reaction without the need for a catalyst.[4]

Mechanism of Action:

The reaction proceeds via a tandem sequence initiated by the transamidation of an enaminonitrile with a benzohydrazide. This is followed by an intramolecular nucleophilic attack of the nitrogen on the nitrile group and subsequent condensation to form the triazole ring. The high temperatures achieved under microwave irradiation facilitate these steps in a short timeframe.[4]

Experimental Protocol: Microwave-Assisted Synthesis [4]

  • Step 1: Reaction Setup

    • In an oven-dried microwave vial (0.5–2.0 mL), add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).

    • Evacuate the vial and backfill with nitrogen gas three times.

    • Add dry toluene (1.5 mL) to the vial and seal it.

  • Step 2: Microwave Irradiation

    • Place the sealed vial in a microwave reactor and heat to 140 °C.

    • Maintain the temperature for the specified time as monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification

    • After the reaction is complete, cool the vial to room temperature.

    • Directly purify the reaction mixture by silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethyl acetate) to isolate the desired[1][2][3]triazolo[1,5-a]pyridine.

Data Presentation: Microwave-Assisted Synthesis of[1][2][3]triazolo[1,5-a]pyridines

EntryEnaminonitrile SubstituentBenzohydrazide SubstituentTime (min)Temperature (°C)Yield (%)
14-OCH₃H3014083
24-OCH₃4-OCH₃3014089
34-OCH₃4-CH₃3014082
44-OCH₃4-Cl4014078
5HH3514080

Advantages and Disadvantages:

AdvantagesDisadvantages
Environmentally Friendly: Catalyst-free and often uses less solvent.Specialized Equipment: Requires a dedicated microwave reactor.
Rapid Reactions: Significantly reduced reaction times compared to conventional heating.Scale-up Challenges: Scaling up microwave reactions can be non-trivial.
High Yields: Generally provides good to excellent yields.Substrate Dependent: Reaction efficiency can be sensitive to the electronic nature of the substrates.

Reaction Workflow: Microwave-Assisted Synthesis

reagents Enaminonitrile + Benzohydrazide microwave Microwave Irradiation (140 °C) reagents->microwave in solvent Toluene solvent->microwave solvent purification Column Chromatography microwave->purification yields crude product product [1,2,4]triazolo[1,5-a]pyridine purification->product isolates

Caption: Workflow for microwave-assisted triazolopyridine synthesis.

Metal-Free Oxidative Cyclization: PIFA and I₂/KI Mediated Syntheses of[1][2][3]triazolo[1,5-a]pyridines

These methods provide an alternative to metal-catalyzed reactions, utilizing hypervalent iodine reagents like Phenyliodine bis(trifluoroacetate) (PIFA) or a simple iodine/potassium iodide system to facilitate the oxidative N-N bond formation.[5][6]

Mechanism of Action:

  • PIFA-Mediated: The reaction is believed to proceed through the formation of an N-iodo intermediate upon reaction of the amidine substrate with PIFA. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the electron-deficient nitrogen, leading to cyclization and subsequent rearomatization to yield the triazolopyridine.

  • I₂/KI-Mediated: In this case, molecular iodine, activated by potassium iodide, acts as the oxidant. The mechanism is thought to involve the formation of an N-iodo intermediate, which then undergoes intramolecular cyclization via an SN2'-type mechanism to form the N-N bond.[6]

Experimental Protocol: PIFA-Mediated Synthesis [5]

  • Step 1: Reaction Setup

    • To a solution of the N-(pyridin-2-yl)benzimidamide (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetonitrile), add PIFA (1.2 equiv.) at room temperature.

  • Step 2: Reaction Monitoring

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Step 3: Work-up and Purification

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Experimental Protocol: I₂/KI-Mediated Synthesis [6]

  • Step 1: Reaction Setup

    • To a solution of the N-aryl amidine (1.0 equiv.) in DMSO, add K₂CO₃ (2.0 equiv.), KI (1.5 equiv.), and I₂ (1.2 equiv.).

  • Step 2: Reaction Conditions

    • Heat the reaction mixture to 100 °C and stir for 1 hour.

  • Step 3: Work-up and Purification

    • After cooling to room temperature, add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Data Presentation: Metal-Free Oxidative Cyclization of[1][2][3]triazolo[1,5-a]pyridines

MethodSubstrate SubstituentReagentSolventTemp (°C)Time (h)Yield (%)
PIFA4-OCH₃PIFACH₂Cl₂RT0.595
PIFA4-ClPIFACH₂Cl₂RT188
I₂/KI4-CH₃I₂/KIDMSO100192
I₂/KI4-NO₂I₂/KIDMSO100185

Advantages and Disadvantages:

MethodAdvantagesDisadvantages
PIFA Mild Conditions: Reactions are often performed at room temperature. High Yields & Short Reaction Times: Generally efficient.Reagent Cost & Stability: PIFA can be expensive and moisture-sensitive.
I₂/KI Cost-Effective & Readily Available Reagents: Iodine and potassium iodide are inexpensive. Environmentally Benign: Avoids the use of heavy metals.Higher Temperatures: Often requires elevated temperatures. Potential for Iodination: Side reactions like aromatic iodination can occur.

Reaction Mechanism: PIFA-Mediated Oxidative Cyclization

start N-(pyridin-2-yl)benzimidamide intermediate1 N-Iodo Intermediate start->intermediate1 + PIFA cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 rearomatization Rearomatization intermediate2->rearomatization - HI product [1,2,4]triazolo[1,5-a]pyridine rearomatization->product

Caption: Mechanism of PIFA-mediated triazolopyridine synthesis.

Synthesis of[1][2][3]triazolo[4,3-a]pyridines from 2-Hydrazinopyridines

This classical and widely used method provides access to the[1][2][3]triazolo[4,3-a]pyridine isomer through the cyclization of 2-hydrazinopyridines with various carbonyl compounds, most commonly aldehydes.[1]

Mechanism of Action:

The reaction begins with the condensation of 2-hydrazinopyridine with an aldehyde to form a hydrazone intermediate. Subsequent oxidative cyclization, often promoted by an oxidizing agent, leads to the formation of the triazole ring. The choice of oxidant can influence the reaction efficiency and conditions.

Experimental Protocol: One-Pot Synthesis from 2-Hydrazinopyridine and Aldehydes [1]

  • Step 1: Reaction Setup

    • To a solution of 2-hydrazinopyridine (1.0 equiv.) and a substituted aldehyde (1.0 equiv.) in a suitable solvent (e.g., ethanol), add an oxidizing agent (e.g., trichloroisocyanuric acid (TCCA) or oxone).

  • Step 2: Reaction Conditions

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Step 3: Work-up and Purification

    • Upon completion, filter the reaction mixture and wash the solid with the solvent.

    • The crude product can be purified by recrystallization or column chromatography to afford the pure[1][2][3]triazolo[4,3-a]pyridine.

Data Presentation: Synthesis of[1][2][3]triazolo[4,3-a]pyridines

EntryAldehyde SubstituentOxidantSolventTemp (°C)Time (h)Yield (%)
14-NO₂TCCAEthanolRT292
24-ClTCCAEthanolRT2.590
34-OCH₃OxoneEthanolRT385
42-FurylOxoneEthanolRT3.582

Advantages and Disadvantages:

AdvantagesDisadvantages
Readily Available Starting Materials: 2-Hydrazinopyridine and a wide variety of aldehydes are commercially available.Use of Oxidants: Requires stoichiometric amounts of oxidizing agents, which can generate waste.
Operational Simplicity: Often a one-pot procedure with simple work-up.Substrate Sensitivity: The reaction can be sensitive to the electronic nature of the aldehyde.
Good Functional Group Tolerance: Tolerates a range of functional groups on the aldehyde.Potential for Side Reactions: Over-oxidation or other side reactions can occur depending on the oxidant used.

Reaction Workflow: Synthesis of[1][2][3]triazolo[4,3-a]pyridines

reagents 2-Hydrazinopyridine + Aldehyde reaction Condensation & Oxidative Cyclization reagents->reaction oxidant Oxidizing Agent (e.g., TCCA) oxidant->reaction promotes solvent Ethanol solvent->reaction in purification Filtration/ Recrystallization reaction->purification yields crude product product [1,2,4]triazolo[4,3-a]pyridine purification->product isolates

Caption: Workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyridines.

Conclusion and Future Perspectives

The synthesis of triazolopyridines is a dynamic field with a diverse array of methodologies available to the modern chemist. The choice of synthetic route is a critical decision that should be guided by factors such as the desired isomer, substrate availability, scalability, and environmental considerations.

Microwave-assisted synthesis stands out for its speed and green chemistry credentials, making it an excellent choice for rapid library synthesis and initial lead discovery. Metal-free oxidative cyclizations using reagents like PIFA and I₂/KI offer mild and efficient alternatives to traditional metal-catalyzed methods, with the I₂/KI system being particularly attractive due to its low cost and environmental benignity. The classical synthesis of[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridines remains a robust and reliable method, especially for accessing this specific isomer.

As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for triazolopyridine synthesis will undoubtedly remain a key area of research. The insights and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers, enabling them to navigate the synthetic landscape of triazolopyridines with confidence and ingenuity.

References

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  • Ueda, S., & Nagasawa, H. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential N−C and N−N Bond-Forming Oxidative Coupling Reactions. Journal of the American Chemical Society, 131(42), 15080–15081. [Link]

  • Sreedhar, B., Kumar, K. A., & Balasubrahmanyam, V. (2011). Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. Catalysis Science & Technology, 1(4), 629-635. [Link]

  • Liu, X., Zhu, B., Li, W., Chen, H., & Wang, C. (2022). Mechanochemical Synthesis of 1,2,4‐Triazoles via a [3+2] Cycloaddition of Azinium‐N‐Imines and Nitriles. Chemistry – An Asian Journal, 17(19), e202200677. [Link]

  • Lee, S., Kim, S., Park, S., & Kim, I. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

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A Senior Application Scientist's Guide to Preclinical Benchmarking of Novel Kinase Inhibitor Scaffolds: A Case Study with 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel chemical entities, using the 7-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold as a representative starting point for a hypothetical kinase inhibitor discovery program. The[1][2][3]triazolo[1,5-a]pyridine core is a recognized "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting various protein kinases.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial biochemical characterization to foundational safety and pharmacokinetic profiling.

Our approach is not merely a list of protocols but a strategic workflow. Each experimental choice is rationalized to build a comprehensive data package, enabling a robust comparison against established standards and facilitating informed decisions for lead optimization.

Strategic Framework: Selecting a Target and Benchmark Compounds

The journey of a new chemical entity begins with identifying a relevant biological target. The triazolopyridine scaffold has been successfully employed in inhibitors targeting a range of kinases, including those in the oncology space like DNA-PK and ALK5.[6][7] For the purpose of this guide, we will focus on the PIM kinase family (PIM-1, PIM-2, PIM-3) , a group of serine/threonine kinases that are highly attractive targets in oncology, particularly for hematological malignancies.[1][8] Their overexpression is linked to the promotion of cell survival and proliferation, making their inhibition a promising therapeutic strategy.[2]

To objectively assess the performance of our hypothetical inhibitor derived from the 7-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold (hereafter referred to as "Test Compound" ), we must benchmark it against well-characterized PIM kinase inhibitors. We have selected two standards with differing profiles:

  • SGI-1776: A well-documented, potent pan-PIM inhibitor that has been extensively studied preclinically. It serves as a classic benchmark for PIM kinase inhibition.[8]

  • AZD1208: A clinical-stage pan-PIM inhibitor, representing a more modern and therapeutically relevant standard.

This multi-standard approach allows for a more nuanced evaluation of our Test Compound's potential.

The Benchmarking Workflow: A Phased Approach

A successful benchmarking program follows a logical, tiered progression from basic enzymatic activity to complex cellular and safety assessments. This ensures that resources are spent on compounds with the highest probability of success.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: ADME & Safety Profiling biochem_potency Biochemical Potency (IC50) vs. PIM-1, PIM-2, PIM-3 selectivity Kinome Selectivity Screen (e.g., 400+ Kinases) biochem_potency->selectivity Primary Hit Confirmation cell_potency Cellular Potency (EC50) in PIM-dependent Cancer Cell Line selectivity->cell_potency Proceed with Potent & Selective Compounds cytotoxicity General Cytotoxicity (CC50) in Non-dependent Cell Line cell_potency->cytotoxicity Assess Therapeutic Window metabolic Metabolic Stability (Liver Microsomes) cytotoxicity->metabolic Advance Compounds with Favorable Cellular Profile permeability Cell Permeability (e.g., Caco-2 Assay) metabolic->permeability safety In Vitro Safety Panel (e.g., hERG, CYP Inhibition) permeability->safety

Figure 1: A tiered workflow for benchmarking novel kinase inhibitor scaffolds.

PIM Kinase Signaling Context

To appreciate the significance of inhibiting this pathway, it is crucial to understand its biological role. PIM kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, including the JAK/STAT pathway. They are constitutively active and their activity is primarily regulated at the transcriptional level. PIM kinases phosphorylate a host of downstream targets to exert potent anti-apoptotic and pro-proliferative effects, making them key drivers in many cancers.[8]

PIM_Pathway cytokine Cytokines / Growth Factors receptor Receptor Tyrosine Kinases cytokine->receptor jak JAKs receptor->jak stat STATs jak->stat pim_gene PIM Gene Transcription stat->pim_gene pim_protein PIM Kinase Protein pim_gene->pim_protein Translation bad Bad pim_protein->bad Inhibits myc c-Myc pim_protein->myc Activates p27 p27 pim_protein->p27 Inhibits bcl2 Bcl-2 / Bcl-xL bad->bcl2 Inhibits survival Cell Survival bcl2->survival Promotes proliferation Cell Proliferation myc->proliferation Promotes p27->proliferation Inhibits inhibitor Test Compound (e.g., from 7-Methyl-triazolo[1,5-a]pyridin-6-amine scaffold) inhibitor->pim_protein Inhibits

Figure 2: Simplified PIM kinase signaling pathway and point of intervention.

Experimental Protocols & Data Interpretation

Phase 1: Biochemical Potency and Selectivity

Objective: To determine the direct inhibitory activity of the Test Compound on the target enzymes and assess its specificity across the human kinome.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol measures the concentration of an inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50). A common method is a radiometric filter-binding assay.[9]

  • Reaction Preparation: Prepare a reaction mixture containing the purified recombinant PIM-1, PIM-2, or PIM-3 enzyme, a suitable substrate peptide (e.g., a derivative of Bad), and a kinase assay buffer.

  • Inhibitor Dilution: Create a serial dilution of the Test Compound, SGI-1776, and AZD1208, typically starting from 10 µM down to the low nanomolar or picomolar range.

  • Initiation: Add [γ-³³P]ATP to the reaction mixture to initiate the phosphorylation reaction. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[10]

  • Termination: Stop the reaction by adding an acid solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol: Kinome Selectivity Profiling

To understand the selectivity profile, the Test Compound should be screened against a broad panel of kinases.[11] This is typically offered as a service by specialized contract research organizations (CROs).

  • Compound Submission: Submit the Test Compound at a fixed, high concentration (e.g., 1 µM) for screening against a large panel of kinases (e.g., >400).

  • Assay Format: The screening is usually performed using high-throughput binding or activity assays.

  • Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration. A selectivity score (e.g., S-score) can be calculated to quantify the degree of selectivity.[11] Any off-targets showing significant inhibition (>50%) should be flagged for follow-up IC50 determination.

Data Presentation & Interpretation:

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)Key Off-Target IC50 (nM)Selectivity Score (S10)
Test Compound [Experimental Value][Experimental Value][Experimental Value][e.g., Kinase X][Calculated Value]
SGI-1776~20~50~30FLT3 (~100)[Reference Value]
AZD1208~5~15~25None significant[Reference Value]
  • Interpretation: A desirable compound will exhibit potent, low-nanomolar IC50 values against all three PIM isoforms. The selectivity screen is critical; a "clean" profile with minimal off-target activity is preferred to reduce the risk of toxicity.[12] A compound that hits other known oncogenic kinases might be interesting but requires a more complex development strategy.

Phase 2: Cellular Potency and Cytotoxicity

Objective: To confirm that the biochemical activity translates into a functional effect in a relevant biological system and to assess the compound's general toxicity.

Protocol: Cellular Potency Assay (EC50 Determination)

This assay measures the compound's ability to inhibit a downstream marker of PIM kinase activity in a cancer cell line that is dependent on PIM signaling (e.g., KMS-12-BM multiple myeloma cells).

  • Cell Culture: Culture KMS-12-BM cells under standard conditions.

  • Compound Treatment: Seed cells in microplates and treat with a serial dilution of the Test Compound and standards for a specified period (e.g., 24-48 hours).

  • Target Engagement Marker: Lyse the cells and use an immunoassay (e.g., ELISA or Western Blot) to measure the phosphorylation level of a known PIM substrate, such as p-BAD or p-4E-BP1.

  • Data Analysis: Plot the inhibition of substrate phosphorylation against the compound concentration to determine the EC50 value.

Protocol: Cytotoxicity Assay (CC50 Determination)

This assay measures the concentration of the compound that causes 50% cell death in a non-PIM-dependent cell line (e.g., HEK293) to assess general cytotoxicity.

  • Cell Culture & Treatment: As above, but using a non-dependent cell line.

  • Viability Readout: After the incubation period, add a viability reagent such as resazurin (AlamarBlue) or a tetrazolium salt (MTT/XTT). These reagents are converted into fluorescent or colored products by metabolically active cells.

  • Quantification: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC50).

Data Presentation & Interpretation:

CompoundCellular Potency EC50 (nM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
Test Compound [Experimental Value][Experimental Value][Calculated Value]
SGI-1776~100>10>100
AZD1208~50>10>200
  • Interpretation: A strong candidate will have a low nanomolar EC50, demonstrating on-target engagement in a cellular context. The Therapeutic Index (TI) is a crucial metric; a high TI (>100) indicates that the compound is potent against its target long before it induces general cytotoxicity, suggesting a wider safety margin.

Phase 3: ADME & In Vitro Safety Profiling

Objective: To evaluate the drug-like properties of the compound, including its metabolic stability and permeability, and to perform an early assessment of potential safety liabilities.[13]

Protocol: In Vitro Metabolic Stability Assay

This assay predicts how quickly a compound will be metabolized in the body, typically by the liver.[14][15]

  • System Preparation: Use pooled human liver microsomes, which contain the key drug-metabolizing cytochrome P450 (CYP) enzymes.[16]

  • Incubation: Incubate the Test Compound (at a low concentration, e.g., 1 µM) with the liver microsomes and the necessary cofactor (NADPH) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the remaining parent compound at each time point using liquid chromatography-mass spectrometry (LC-MS).[15]

  • Data Analysis: Plot the natural log of the percent remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Protocol: Cell Permeability (Caco-2) Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells to predict a compound's intestinal permeability and potential for oral absorption.[18][19]

  • Monolayer Culture: Grow Caco-2 cells on a semi-permeable membrane in a transwell plate system until they form a tight, differentiated monolayer.

  • Compound Application: Add the Test Compound to the apical (A) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Analysis: Quantify the concentration of the compound in the basolateral samples using LC-MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp), typically in units of 10⁻⁶ cm/s.[19]

Protocol: In Vitro Safety Pharmacology Profiling

Early screening for interactions with targets known to cause adverse drug reactions is essential.[3][20] This is typically done by screening the compound against a standard safety panel.

  • Panel Selection: Use a commercially available safety panel, such as the SafetyScreen44 or a similar panel, which includes targets associated with common adverse effects (e.g., hERG for cardiotoxicity, various GPCRs, and CYP enzymes for drug-drug interaction potential).[21]

  • Screening: The compound is tested, usually at 10 µM, in binding or functional assays for each target in the panel.

  • Data Interpretation: Significant inhibition (>50%) of any target in the safety panel warrants follow-up investigation and could be a reason to deprioritize the compound.

Data Presentation & Interpretation:

CompoundMetabolic Stability (t½, min)Permeability (Papp A→B, 10⁻⁶ cm/s)hERG Inhibition (% @ 10 µM)CYP3A4 Inhibition (IC50, µM)
Test Compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
SGI-1776< 10 (low stability)> 10 (high)< 20%> 10
AZD1208> 60 (high stability)> 10 (high)< 10%> 20
  • Interpretation: An ideal candidate would show high metabolic stability (long half-life), high permeability (Papp > 10 x 10⁻⁶ cm/s), and minimal activity in the safety panel (e.g., <50% inhibition of any target).[14][18] Poor metabolic stability might necessitate chemical modifications to block metabolic "soft spots." Low permeability could limit oral bioavailability. Any significant hERG or CYP inhibition is a major red flag.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to benchmarking a novel chemical scaffold, exemplified by 7-Methyl-triazolo[1,5-a]pyridin-6-amine, for kinase inhibitor discovery. By systematically evaluating biochemical potency, selectivity, cellular activity, and key ADME/safety parameters against established standards, researchers can build a robust data package.

A compound derived from this scaffold that demonstrates potent and selective PIM inhibition, a favorable therapeutic index, good metabolic stability, high permeability, and a clean in vitro safety profile would be a strong candidate for further optimization and advancement into more complex preclinical studies, including in vivo pharmacokinetic and efficacy models. This structured, data-driven approach is fundamental to navigating the complexities of modern drug discovery and identifying candidates with the highest potential for clinical success.

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A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 7-Methyl-triazolo[1,5-a]pyridin-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation of its specificity. The 7-methyl-triazolo[1,5-a]pyridin-6-amine scaffold has emerged as a critical component in the design of potent kinase inhibitors, notably as a key structural element of the DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648.[1][2][3] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies for inhibitors derived from this scaffold, using AZD7648 as a primary exemplar. We will delve into the rationale behind experimental design, present detailed protocols for robust selectivity assessment, and offer insights into the interpretation of the resulting data.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in the development of selective inhibitors.[4][5] Off-target inhibition can lead to unforeseen toxicities or confound the interpretation of pharmacological studies. Conversely, a well-characterized polypharmacology profile can be advantageous in certain therapeutic contexts. Therefore, a comprehensive understanding of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of its scientific validation.

For inhibitors derived from the 7-methyl-triazolo[1,5-a]pyridin-6-amine scaffold, such as AZD7648, the primary target is DNA-PK, a key player in the DNA damage response (DDR).[1][2][6] However, due to structural similarities, there is a known potential for cross-reactivity with other kinases, particularly those in the PI3K-related protein kinase (PIKK) family, such as mTOR and ATM, as well as lipid kinases like PI3Kα.[1][6] The development of AZD7648 specifically aimed to minimize these off-target activities to mitigate potential toxicities observed with less selective inhibitors.[6]

Strategic Approaches to Cross-Reactivity Profiling

A tiered and multi-faceted approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically begins with broad, high-throughput screening and progresses to more focused, quantitative assays on identified off-targets.

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Data Presentation: A Comparative Selectivity Profile

To facilitate a clear comparison, cross-reactivity data should be summarized in a tabular format. This allows for a quick assessment of the inhibitor's potency against its primary target versus a panel of off-targets.

Kinase TargetBiochemical IC50 (nM)Cellular EC50 (nM)Notes
Primary Target
DNA-PKValueValueHigh potency is expected.
Known Potential Off-Targets (PIKK Family)
mTORValueValueImportant for assessing PIKK selectivity.
ATMValueValueAnother key kinase in the DDR pathway.
ATRValueValueAlso involved in the DNA damage response.
Known Potential Off-Targets (Lipid Kinases)
PI3KαValueValueA common off-target for DNA-PK inhibitors.
PI3KβValueValueAssess isoform selectivity.
PI3KδValueValueAssess isoform selectivity.
PI3KγValueValueAssess isoform selectivity.
Other Identified Off-Targets
TTKValueValueExample off-target identified for related scaffolds.[6]
CSF1RValueValueExample off-target identified for related scaffolds.[6]

Experimental Protocols

Broad Kinome Profiling: Radiometric Kinase Assay

This biochemical assay is a gold standard for measuring the enzymatic activity of a wide range of kinases.[4][7] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The inhibitor's ability to prevent the phosphorylation of a substrate by a specific kinase is quantified by measuring the incorporation of 33P-labeled phosphate into the substrate.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and the test compound (e.g., a derivative of 7-methyl-triazolo[1,5-a]pyridin-6-amine) at various concentrations.

  • Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP. The final ATP concentration should be at or near the Km for each kinase to ensure a sensitive assay.[7]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-33P]ATP.

  • Detection: Quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control.

Trustworthiness: This protocol is self-validating through the inclusion of positive controls (known inhibitors for each kinase) and negative controls (DMSO). The use of a radiometric readout provides a direct and highly sensitive measure of enzyme activity, minimizing interference from colored or fluorescent compounds.[7]

Competitive Binding Assay: KINOMEscan™

This assay format measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to the kinase active site.[8][9][10]

Principle: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

Caption: Principle of a competitive binding assay for kinase inhibitor profiling.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a mixture of DNA-tagged kinases from a library.

  • Compound Incubation: Incubate the kinase mixture with the test compound at a fixed concentration (for single-point screening) or a range of concentrations (for Kd determination).

  • Competition: Add the mixture to wells containing an immobilized, broad-spectrum kinase inhibitor.

  • Washing: Wash the wells to remove unbound kinases.

  • Quantification: Elute the bound kinases and quantify the amount of DNA tag for each kinase using qPCR.

  • Data Analysis: Compare the amount of bound kinase in the presence of the test compound to a DMSO control to determine the percent of control. For dose-response experiments, calculate the dissociation constant (Kd).

Causality Behind Experimental Choices: This method is independent of enzymatic activity and does not require ATP, making it suitable for a wide range of kinases, including those that are difficult to assay functionally.[9] It provides a direct measure of binding affinity to the ATP pocket.

Cellular Target Engagement: NanoBRET™ Assay

To confirm that a compound interacts with its target in a physiological context, cellular target engagement assays are crucial.[11] The NanoBRET™ assay measures the binding of a compound to a target protein in living cells.

Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Line Generation: Create a stable cell line expressing the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Seed the cells in a multi-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Tracer Addition: Add a cell-permeable, fluorescently labeled tracer that binds to the target kinase.

  • Substrate Addition: Add the NanoLuc® substrate.

  • BRET Measurement: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50, which reflects the compound's apparent affinity in intact cells.

Authoritative Grounding: Cellular assays are essential for validating biochemical findings, as they account for factors such as cell permeability, efflux, and intracellular ATP concentrations.[11][12]

Conclusion

A thorough and systematic investigation of cross-reactivity is indispensable for the successful development of kinase inhibitors derived from the 7-methyl-triazolo[1,5-a]pyridin-6-amine scaffold. By employing a multi-tiered strategy that combines broad kinome screening with quantitative biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. This not only de-risks the progression of a compound through the drug discovery pipeline but also provides a deeper understanding of its biological activity, ultimately paving the way for safer and more effective therapeutics.

References

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  • Competition binding assay for measuring the interaction between... - ResearchGate.
  • Application note: Competitive high-throughput analysis of kinase inhibitor binding kinetics.
  • Binding kinetics: high throughput assay for kinase inhibitors - BMG Labtech.
  • Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO.
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  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform - Promega Corporation.
  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH.
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  • (PDF) The Discovery of 7-Methyl-2-[(7-methyl[8][9][13]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one - ResearchGate. Available from:

  • The Discovery of 7-Methyl-2-[(7-methyl[8][9][13]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648) - ACS Publications - American Chemical Society. Available from:

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
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  • The Discovery of 7-Methyl-2-[(7-methyl[8][9][13]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed. Available from:

  • Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC - NIH.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.
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  • Kinases in the selectivity panel | Download Table - ResearchGate.
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  • A quantitative analysis of kinase inhibitor selectivity. - ClinPGx.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH.
  • 7,9-dihydro-8H-purin-8-one (AZD7648), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. | Semantic Scholar.
  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation - Benchchem.
  • Discovery of N-((4-([8][9][13]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable - PubMed. Available from:

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Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of protein classes.[4] This guide provides a comprehensive preclinical comparison of three exemplary compounds built around this scaffold: AZD7648 , a potent DNA-dependent protein kinase (DNA-PK) inhibitor; Vactosertib (EW-7197) , a selective TGF-β type I receptor (ALK5) inhibitor; and ZL0590 , a selective Bromodomain-containing protein 4 (BRD4) inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the preclinical performance of these compounds. We will delve into their mechanisms of action, compare their potency, selectivity, pharmacokinetic profiles, and in vivo efficacy, supported by experimental data and detailed protocols.

The Versatility of the Triazolopyridine Scaffold

The triazolopyridine core offers a unique combination of structural rigidity and synthetic tractability, allowing for the fine-tuning of physicochemical properties and target engagement. This has led to its successful application in the development of inhibitors for various therapeutic targets, including kinases and epigenetic readers.[2][4][5] The compounds selected for this guide exemplify this diversity, each targeting a distinct and critical pathway in oncology and beyond.

Comparative Preclinical Data

The following sections provide a side-by-side comparison of AZD7648, Vactosertib, and ZL0590, based on publicly available preclinical data.

In Vitro Potency and Selectivity

The potency and selectivity of a drug candidate are paramount for its therapeutic window. The following table summarizes the in vitro inhibitory activities of the selected compounds against their primary targets and key off-targets.

CompoundPrimary TargetBiochemical IC₅₀Cellular Potency (IC₅₀)Key Selectivity Notes
AZD7648 DNA-PK0.6 nM[6]89 nM (A549 cells)[6]>100x selective against 396 other kinases.[6]
Vactosertib (EW-7197) ALK512.9 nM[7]13.2 nM (4T1-3TP-Lux cells)[8]Also inhibits ALK2 and ALK4 at nanomolar concentrations.[7]
ZL0590 BRD4 (BD1)52 nM (HTRF assay)[9]Not explicitly reportedSelective for BRD4 bromodomain 1 (BD1) over BD2.[9]

Expertise & Experience: The choice of assay for determining potency is critical. Biochemical assays, like the HTRF for ZL0590, provide a direct measure of target engagement, while cell-based assays, such as the pDNA-PK IC₅₀ for AZD7648, offer a more physiologically relevant measure of a compound's ability to penetrate cells and inhibit its target in a complex cellular environment.

Pharmacokinetic Properties

A compound's pharmacokinetic (PK) profile dictates its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining dosing regimens and ensuring adequate target engagement in vivo.

CompoundSpeciesOral Bioavailability (F%)CₘₐₓTₘₐₓHalf-life (t₁/₂)
AZD7648 Rat, DogHigh (specific values not detailed)[10]Not detailedNot detailedPredicted moderate half-life of ~5h in humans.[10]
Vactosertib (EW-7197) Rat51%[11]1620 ng/mL[11]Not detailedNot detailed
ZL0590 Not reportedNot reportedNot reportedNot reportedNot reported

Trustworthiness: The data presented here are derived from peer-reviewed publications. It is important to note that direct comparison of PK parameters across different studies can be challenging due to variations in experimental conditions, such as animal strains and dosing vehicles.

In Vivo Efficacy

The ultimate test of a preclinical candidate is its ability to modulate disease in a living organism. The following table summarizes the in vivo efficacy of the selected compounds in relevant disease models.

CompoundModelDosing RegimenKey Efficacy Readout
AZD7648 FaDu ATM KO xenografts75-100 mg/kg bidTumor growth inhibition as monotherapy.[12]
Vactosertib (EW-7197) 4T1 orthotopic-grafted mice40 mg/kg, i.p., every other dayInhibition of lung metastasis.[7]
ZL0590 LPS-induced acute lung injury in mice20 mg/kg, i.p.Significant reduction in inflammatory cell infiltration and cytokine production.[9]

Authoritative Grounding & Comprehensive References: The in vivo studies cited demonstrate the therapeutic potential of these triazolopyridine-based inhibitors in diverse disease contexts, from oncology to inflammation.[7][9][12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

DNA_Damage_Response cluster_0 DNA Double-Strand Break (DSB) cluster_1 Non-Homologous End Joining (NHEJ) cluster_2 Inhibition DSB DNA DSB Ku70/80 Ku70/80 DSB->Ku70/80 recruits DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs recruits Artemis Artemis DNA-PKcs->Artemis phosphorylates XRCC4-LigIV XRCC4-LigIV Artemis->XRCC4-LigIV enables recruitment of Repair DNA Repair XRCC4-LigIV->Repair ligates AZD7648 AZD7648 AZD7648->DNA-PKcs inhibits

Caption: DNA Double-Strand Break Repair via NHEJ and Inhibition by AZD7648.

Preclinical_Workflow In_Vitro_Potency In Vitro Potency (Biochemical & Cellular Assays) In_Vitro_Selectivity In Vitro Selectivity (Kinase Panel Screening) In_Vitro_Potency->In_Vitro_Selectivity Pharmacokinetics Pharmacokinetics (PK) (Rodent Models) In_Vitro_Selectivity->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Xenograft/Disease Models) Pharmacokinetics->In_Vivo_Efficacy Clinical_Candidate Clinical Candidate In_Vivo_Efficacy->Clinical_Candidate

Caption: A typical preclinical drug discovery workflow.

Experimental Protocols

To ensure scientific integrity and enable replication, this section details the methodologies for key experiments.

Protocol 1: LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted from Thermo Fisher Scientific's guide for determining kinase inhibitor affinity.[1][4]

Objective: To measure the binding affinity (IC₅₀) of a test compound to its target kinase.

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.[2] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.

Materials:

  • Kinase of interest (e.g., DNA-PK, ALK5)

  • LanthaScreen® Eu-anti-tag antibody

  • Kinase Tracer (specific to the kinase)

  • Test compound

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • 384-well microplate

  • Plate reader capable of time-resolved FRET

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Then, create a 3X intermediate dilution in Kinase Buffer A.

  • Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and Eu-labeled antibody in Kinase Buffer A. The optimal concentrations will be kinase-dependent.

  • Tracer Solution: Prepare a 3X solution of the appropriate Kinase Tracer in Kinase Buffer A.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound dilution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general framework for assessing target engagement in a cellular context.[5]

Objective: To confirm that a compound binds to its intended target protein within intact cells.

Principle: Ligand binding can stabilize a protein, leading to an increase in its melting temperature. CETSA® measures the amount of soluble protein remaining after heating cells to various temperatures.

Materials:

  • Cultured cells expressing the target protein

  • Test compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermocycler

  • Western blotting reagents (SDS-PAGE gels, transfer membranes, primary and secondary antibodies) or other protein detection methods.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control at the desired concentration and incubate to allow for cell penetration and target binding.

  • Thermal Challenge: Aliquot the treated cell suspension into PCR tubes for each temperature point. Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C). Include a non-heated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.

  • Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or another quantitative protein detection method.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Protocol 3: In Vivo Xenograft Efficacy Study

This is a generalized protocol for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.[13][14]

Objective: To determine the in vivo anti-tumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel® (optional)

  • Test compound and vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in PBS or a mixture of PBS and Matrigel® into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2). Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of any anti-tumor effects.

Conclusion

The[1][2][3]triazolo[1,5-a]pyridine scaffold continues to be a valuable starting point for the development of potent and selective inhibitors against a wide array of therapeutic targets. The preclinical data for AZD7648, Vactosertib (EW-7197), and ZL0590 highlight the versatility of this chemical class. While each compound demonstrates promise within its specific therapeutic area, further clinical investigation is required to fully elucidate their safety and efficacy in humans. The experimental protocols provided in this guide offer a framework for the continued preclinical evaluation of novel triazolopyridine derivatives and other emerging drug candidates.

References

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. (2021). Clinical Cancer Research, 27(11), 3205-3217.
  • Park, S. A., et al. (2014). EW-7197, a Novel ALK-5 Kinase Inhibitor, Potently Inhibits Breast to Lung Metastasis. Molecular Cancer Therapeutics, 13(7), 1704-1716.
  • Cadogan, E. B., et al. (2019). Abstract 3505: AZD7648: A potent and selective inhibitor of DNA-PK with pharmacodynamic and monotherapy anti-tumor activity. Cancer Research, 79(13_Supplement), 3505-3505.
  • The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases. (2022). Molecular Cancer Therapeutics, 21(1), 107-117.
  • EW-7197, a novel ALK-5 kinase inhibitor, potently inhibits breast to lung metastasis. (2014). Molecular Cancer Therapeutics, 13(7), 1704-16.
  • Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model. (2024). Kidney Research and Clinical Practice, 43(5), 567-580.
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1).
  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). European Journal of Medicinal Chemistry, 285, 117272.
  • Goldberg, F. W., et al. (2019). Abstract DDT01-02: Discovery and first structural disclosure of AZD7648: A potent and selective DNA-PK inhibitor. Cancer Research, 79(13_Supplement), DDT01-02.
  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry, 57(10), 4213-4238.

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. (2021).
  • Overview of drug screening experiments using patient-derived xenograft models. (2020). Advanced Drug Delivery Reviews, 155, 103-119.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. Retrieved from [Link]

  • Exploring AZD7648: A Targeted Therapy for DNA-PK Inhibition and Its Impact on Tumor Growth. (2024). Patsnap Synapse. Retrieved from [Link]

  • Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. (2019). Journal of Visualized Experiments, (145).
  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). Journal of Medicinal Chemistry, 63(7), 3461-3471.

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. (2021). Clinical Cancer Research, 27(11), 3205-3217.
  • Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. (2022). Journal of Medicinal Chemistry, 65(1), 379-395.
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  • Murine Pharmacokinetic Studies. (2014). Bio-protocol, 4(13).
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  • Discovery of[1][2][3]triazolo[1, 5-a]pyrimidine derivatives as new bromodomain-containing protein 4 (BRD4) inhibitors. (2021). Acta Pharmaceutica Sinica B, 11(10), 3216-3230.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methyl-triazolo[1,5-a]pyridin-6-amine

A Senior Application Scientist's Guide to the Proper Disposal of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel chemical entities demands the highest standards of safety and regulatory compliance. This guide provides a detailed operational and disposal plan for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine. Given that this is a specialized research chemical, a comprehensive, publicly available Safety Data Sheet (SDS) with specific disposal protocols is not readily found. Therefore, this procedure is grounded in the conservative principles of laboratory safety and the foundational regulations set forth by the U.S. Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

The core principle guiding this protocol is caution. When detailed toxicological and environmental fate data for a compound are unavailable, it must be handled as a "particularly hazardous substance" under your institution's Chemical Hygiene Plan (CHP)[3][4]. This ensures that all safety and disposal measures are sufficient to protect laboratory personnel and the environment.

Hazard Assessment and Waste Characterization

The first step in any disposal procedure is to understand the material's hazards. While specific data for 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is scarce, we can infer potential hazards from structurally related compounds. Similar triazolopyridine and triazolopyrimidine derivatives are known to be biologically active and may present hazards such as acute oral toxicity[5][6]. An SDS for a similar fluorinated analogue suggests a potential for respiratory irritation[7].

Causality of Precaution: The amine functional group and the nitrogen-containing heterocyclic core are common features in many biologically active and potentially toxic compounds. Without conclusive data to the contrary, we must assume the substance could have unknown toxicological properties. Therefore, all waste containing this compound—whether it is excess solid material, contaminated personal protective equipment (PPE), or spill cleanup debris—must be characterized and disposed of as hazardous chemical waste.

Regulatory Mandate: The Resource Conservation and Recovery Act (RCRA) requires that all generators of waste properly determine if their waste is hazardous.[8] In a laboratory setting, this responsibility often falls to trained professionals within the research group or the institution's Environmental Health and Safety (EHS) department[2].

The Regulatory Framework: Your Institutional Backbone

All laboratory operations involving chemicals in the United States are governed by two primary federal standards:

  • OSHA 29 CFR 1910.1450, "Occupational Exposure to Hazardous Chemicals in Laboratories" : Known as the Laboratory Standard, this requires your employer to develop and implement a written Chemical Hygiene Plan (CHP) .[3][9][10][11] Your lab-specific CHP is the ultimate authority on safe handling and disposal procedures.

  • EPA 40 CFR Parts 260-273 : These regulations, under RCRA, establish the "cradle-to-grave" framework for managing hazardous waste, including its generation, transportation, treatment, storage, and disposal.[8]

This guide is designed to be a robust supplement to your mandatory, site-specific CHP. Always defer to your institution's CHP and consult with your designated Chemical Hygiene Officer or EHS department for final guidance.

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol outlines the process from the point of waste generation to its final removal from the laboratory.

Step 1: Immediate Segregation at the Point of Generation

  • Rationale: To prevent hazardous reactions and cross-contamination, waste containing 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine must be kept separate from other chemical waste streams.[12]

  • Action: Collect all materials contaminated with the compound, including gloves, weigh boats, pipette tips, and any unadulterated solid waste, in a dedicated waste container at the location of the experiment (e.g., in the fume hood where the work was performed).

Step 2: Personal Protective Equipment (PPE)

  • Rationale: Standard laboratory PPE is required to prevent dermal, ocular, and respiratory exposure during handling and disposal operations.

  • Action: At a minimum, wear chemical safety goggles, a standard lab coat, and nitrile gloves. For handling larger quantities of solid material outside of a fume hood, consider respiratory protection.

Step 3: Containerization

  • Rationale: Proper containment is essential to prevent leaks and environmental release. RCRA regulations are strict regarding the condition and type of waste containers.[13]

  • Action:

    • Use a chemically compatible container with a secure, vapor-tight screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice for solid amine waste.

    • Ensure the container is in good condition, free from cracks or residues on the outside.

    • Keep the container closed at all times except when adding waste.[12]

Step 4: Hazardous Waste Labeling

  • Rationale: Accurate labeling is a critical RCRA requirement for tracking hazardous waste and ensuring it is handled correctly by all personnel.

  • Action: Affix a completed hazardous waste label to the container before adding the first piece of waste. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine" . List any other components if it is a mixture.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The "Accumulation Start Date" (the date the first waste is placed in the container).

    • The name of the Principal Investigator and the laboratory location.

Step 5: Accumulation and Storage

  • Rationale: RCRA provides specific regulations for the temporary storage of hazardous waste in laboratories prior to its removal by EHS.

  • Action:

    • Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA) .[1] This must be at or near the point of generation and under the control of the lab personnel.

    • Ensure the SAA is clearly marked, located away from drains, and in a secondary containment tray to manage potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) in your SAA.[1]

Step 6: Final Disposal

  • Rationale: The final treatment and disposal of hazardous waste must be performed by licensed professionals to ensure environmental safety and regulatory compliance.

  • Action:

    • DO NOT dispose of this chemical down the drain or in the regular trash. Amine compounds can be harmful to aquatic life and interfere with wastewater treatment processes.[12][14]

    • Once the waste container is full or the waste is no longer being generated, contact your institution's EHS department to schedule a pickup.

    • EHS will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of solid organic waste is high-temperature incineration.[15]

Summary of Safety and Disposal Information

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed toxicity due to lack of data; compliance with RCRA.
Personal Protective Equipment (PPE) Safety goggles, lab coat, nitrile gloves.Prevents exposure to skin, eyes, and respiratory tract.
Waste Container Sealable, compatible (e.g., HDPE) container.Prevents leaks and spills as required by EPA.
Labeling "Hazardous Waste" + Full Chemical Name + DateEnsures proper identification, handling, and tracking.
On-site Storage Designated Satellite Accumulation Area (SAA).Minimizes risk and complies with RCRA generator rules.
Disposal Method Pickup by institutional EHS for incineration.Ensures environmentally sound and legal disposal.
Prohibited Actions Drain or trash disposal.Prevents environmental contamination and regulatory violations.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the compliant disposal of waste containing 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine.

Gcluster_0cluster_1genWaste Generation(Solid Residue, Contaminated PPE,Unused Material)ppeStep 1: Don Appropriate PPE(Goggles, Lab Coat, Gloves)gen->ppe Is waste generated? containerStep 2: Place in a Dedicated,Compatible Waste Containerppe->containerlabelStep 3: Affix a Completed'Hazardous Waste' Labelcontainer->labelstorageStep 4: Store in a DesignatedSatellite Accumulation Area (SAA)label->storageehsStep 5: Arrange Pickup byInstitutional EHS Departmentstorage->ehs

Caption: A workflow for the safe and compliant disposal of 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine waste.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . (n.d.). U.S. Environmental Protection Agency. Available at: [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan . (n.d.). Occupational Safety and Health Administration. Available at: [Link]

  • OSHA Laboratory Standard: Chemical Hygiene Plan (CHP) Implementation . (n.d.). Youngstown State University. Available at: [Link]

  • Chemical Hygiene Plans . (n.d.). Triumvirate Environmental. Available at: [Link]

  • Chemical Hygiene Plan Checklist . (n.d.). The State University of New York. Available at: [Link]

  • Chemical Hygiene Plan . (n.d.). Purdue University Environmental Health and Safety. Available at: [Link]

  • Disposing Amine Waste . (n.d.). Technology Catalogue. Available at: [Link]

  • Amine Disposal For Businesses . (n.d.). Collect and Recycle. Available at: [Link]

  • Hazardous Waste Management in the Laboratory . (2022). Lab Manager. Available at: [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities . (2020). NY.Gov. Available at: [Link]

  • Laboratory Hazardous Waste: What You and Your Staff Need to Know . (2019). TriHaz Solutions. Available at: [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture . (2019). Journal of Environmental Informatics Letters. Available at: [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648)... . (2019). ResearchGate. Available at: [Link]

  • [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- Hazard Data . (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]

  • MSDS of 7-Fluoro-[1][2][3]triazolo[1,5-A]pyridin-6-amine . (2025). Capot Chemical. Available at: [Link]

Navigating the Uncharted: A Guide to Safely Handling 7-Methyl-triazolo[1,5-a]pyridin-6-amine

Navigating the Uncharted: A Guide to Safely Handling 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine

A Senior Application Scientist's Protocol for Managing Novel Chemical Entities

In the dynamic landscape of drug discovery and chemical research, scientists frequently encounter novel chemical entities (NCEs) for which comprehensive safety data is not yet available. 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine is one such compound. While specific hazard information is limited, a robust safety protocol can be established by adhering to the precautionary principle and drawing upon the known characteristics of the broader triazolopyridine class of compounds. This guide provides a comprehensive framework for the safe handling, use, and disposal of this and other similar NCEs, ensuring the well-being of laboratory personnel and the integrity of the research.

The Precautionary Principle: Foundational Risk Assessment

When specific hazard data is unavailable, it is imperative to treat the substance as potentially hazardous.[2] A thorough risk assessment should be the initial step before any handling of the compound.[4] This involves a careful evaluation of the chemical's structure and known information about related compounds. Triazolopyridines are a class of heterocyclic compounds with a wide range of biological activities, and some derivatives are used as pharmaceutical drugs.[5][6] Given their bioactive nature, it is prudent to assume that 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine could have biological effects and may be harmful if ingested, inhaled, or absorbed through the skin.

Key considerations for your risk assessment should include:

  • Potential Routes of Exposure: Inhalation of aerosolized powder, skin contact, eye contact, and ingestion.

  • Potential Hazards: Based on the triazolopyridine scaffold, potential hazards could include skin and eye irritation, respiratory tract irritation, and unknown systemic effects. Some related compounds are known to be harmful if swallowed.[7]

  • Workplace Exposure Limits: In the absence of established limits, all handling should aim to minimize any potential exposure.[8]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potentially hazardous chemical is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of solid 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent the inhalation of any airborne particles.[3][9] The fume hood sash should be kept as low as possible.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[3]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[10] For handling 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a splash hazard.[11]Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Consider double-gloving.[3][12]Provides a barrier against skin contact. The specific glove material should be selected based on the solvent used.[12]
Body Protection A flame-resistant lab coat, fully buttoned.[3]Protects skin and clothing from spills and splashes.
Foot Protection Closed-toe shoes.[11]Protects feet from spills and falling objects.

PPE_Selection_WorkflowStartStart: Handling a Novel CompoundRiskAssessmentConduct Risk AssessmentStart->RiskAssessmentIdentifyHazardsIdentify Potential Hazards(Inhalation, Dermal, Eye Contact)RiskAssessment->IdentifyHazardsEngineeringControlsImplement Engineering Controls(Fume Hood, Ventilation)IdentifyHazards->EngineeringControlsBased on AssessmentSelectPPESelect Appropriate PPEEngineeringControls->SelectPPEEyeProtectionEye Protection:Safety Glasses with Side ShieldsSelectPPE->EyeProtectionHandProtectionHand Protection:Nitrile or Neoprene GlovesSelectPPE->HandProtectionBodyProtectionBody Protection:Flame-Resistant Lab CoatSelectPPE->BodyProtectionFootProtectionFoot Protection:Closed-Toe ShoesSelectPPE->FootProtectionFaceProtectionAdd Face Shield for Splash HazardEyeProtection->FaceProtectionIf Splash RiskEndEnd: Safe Handling Protocol EstablishedBodyProtection->End

Standard Operating Procedures (SOPs) for Handling

Adherence to strict operational procedures is crucial for minimizing risk.

4.1. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood.

  • Use a disposable weighing paper or boat to avoid contamination of balances.

  • Carefully transfer the solid to the desired container, minimizing the creation of dust.

4.2. Solution Preparation:

  • Prepare all solutions within a chemical fume hood.

  • Slowly add the solvent to the solid to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.[3]

4.3. Storage:

  • Store 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • The container should be tightly sealed and clearly labeled.

  • Store in secondary containment to prevent spills.[1]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. For larger spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.

Emergency_Response_PlanExposureChemical Exposure OccursIdentifyRouteIdentify Route of ExposureExposure->IdentifyRouteSkinContactSkin ContactIdentifyRoute->SkinContactSkinEyeContactEye ContactIdentifyRoute->EyeContactEyesInhalationInhalationIdentifyRoute->InhalationInhalationIngestionIngestionIdentifyRoute->IngestionIngestionFlushSkinFlush with Water for 15 minRemove Contaminated ClothingSkinContact->FlushSkinFlushEyesFlush with Water for 15 minEyeContact->FlushEyesFreshAirMove to Fresh AirInhalation->FreshAirRinseMouthRinse Mouth with WaterIngestion->RinseMouthMedicalAttentionSeek Immediate Medical AttentionFlushSkin->MedicalAttentionFlushEyes->MedicalAttentionFreshAir->MedicalAttentionRinseMouth->MedicalAttention

Disposal Plan: Responsible Stewardship

All waste containing 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste.[14] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.

By implementing this comprehensive safety framework, researchers can confidently and safely handle 7-Methyl-[1][2][3]triazolo[1,5-a]pyridin-6-amine and other novel chemical entities, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem. (n.d.).
  • What steps should be taken when a new chemical is introduced to the workplace? (2024, December 24).
  • What are some best practices for safely handling hazardous chemicals in a laboratory setting? - Pharma Times. (2025, April 29).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Risk Assessment of Chemical Products – A Step-by-Step Guide - Intersolia. (2025, June 25).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • 7-methyl-[2][3]triazolo[1,5-a]pyridine - ChemicalBook. (2025, July 19). Retrieved from 18.[1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 - PubChem. (n.d.). Retrieved from

  • MSDS of 7-Fluoro-[1][2][3]triazolo[1,5-A]pyridin-6-amine - Capot Chemical. (2025, December 30). Retrieved from

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate. (2023, September 2).
  • Triazolopyridine - Wikipedia. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.